molecular formula C9H18N2 B2978219 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane CAS No. 1195064-96-0

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B2978219
CAS No.: 1195064-96-0
M. Wt: 154.257
InChI Key: MTHMEROBAPUNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane (CAS 1195064-96-0) is a versatile nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H18N2 and a molecular weight of 154.25, this compound serves as a critical synthetic intermediate for the construction of more complex bioactive molecules . The 3,8-diazabicyclo[3.2.1]octane architecture is a privileged structure in drug discovery. This scaffold is a fundamental core in the family of tropane alkaloids, which display a wide array of intriguing biological activities . Its structural motif is actively investigated in the synthesis of potential therapeutics, including as a key component in novel compounds designed to inhibit the KRAS(G12D) mutant oncoprotein, a prevalent and challenging target in oncology, particularly for cancers like pancreatic, lung, and colorectal cancer . Furthermore, related diazabicyclo[3.2.1]octane structures have been extensively studied in the development of ligands for monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters, highlighting the potential of this chemotype in central nervous system (CNS) drug discovery . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-propan-2-yl-3,8-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-7(2)11-8-3-4-9(11)6-10-5-8/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHMEROBAPUNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Tropane Core Reimagined: A Technical Guide to 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane as a Key Maraviroc Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Maraviroc, a first-in-class CCR5 antagonist, represents a significant milestone in the management of HIV-1 infection by inhibiting viral entry into host cells.[1] The efficacy and unique pharmacological profile of Maraviroc are intrinsically linked to its complex molecular architecture, at the heart of which lies a substituted tropane scaffold. This technical guide provides an in-depth exploration of a crucial building block in the synthesis of Maraviroc: 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane. We will dissect the synthetic strategies for its creation, provide a detailed experimental protocol, and outline the analytical methodologies required for its characterization and quality control. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules and the development of novel therapeutics.

Introduction: The Significance of the Tropane Moiety in Maraviroc

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[2] In Maraviroc, this rigid bicyclic system plays a pivotal role in orienting the key pharmacophoric elements within the binding pocket of the CCR5 co-receptor.[3] This precise spatial arrangement is critical for the allosteric inhibition of the receptor, thereby preventing the conformational changes necessary for HIV-1 gp120-mediated membrane fusion.[1]

The substitution pattern on the tropane ring is paramount for activity. The synthesis of Maraviroc involves the strategic incorporation of an isopropyl group at the N-8 position of a modified 3,8-diazabicyclo[3.2.1]octane core. This guide will focus on the synthesis and characterization of this specific intermediate, 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane, a critical precursor that is subsequently elaborated to afford the final active pharmaceutical ingredient.

Synthetic Strategies for 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

The synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane can be approached through a multi-step sequence that first establishes the core bicyclic system, followed by the selective introduction of the isopropyl group. The overall strategy is designed to ensure stereochemical control and provide a scalable route for industrial production.

Construction of the 3,8-Diazabicyclo[3.2.1]octane Core

A common and efficient method for the construction of the 3,8-diazabicyclo[3.2.1]octane scaffold involves a cyclization strategy starting from a suitably substituted pyrrolidine derivative.[4] This approach offers good control over the ring fusion stereochemistry.

The following DOT graph outlines a plausible synthetic workflow for the formation of the core and its subsequent isopropylation.

G A N-Benzyl-2,5-dicarbethoxypyrrolidine B N-Benzyl-2,5-bis(hydroxymethyl)pyrrolidine A->B  LiAlH4 / THF   C N-Boc-2,5-bis(hydroxymethyl)pyrrolidine B->C  1. H2, Pd/C  2. Boc2O   D N-Boc-2,5-bis(mesyloxymethyl)pyrrolidine C->D  MsCl, Et3N / DCM   E tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate D->E  Benzylamine   F tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate E->F  H2, Pd/C   G 3,8-Diazabicyclo[3.2.1]octane F->G  TFA or HCl / Dioxane   H 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane G->H  Acetone, NaBH(OAc)3 / DCE  (Reductive Amination)  

Caption: Synthetic workflow for 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane.

The rationale for this synthetic pathway is as follows:

  • Starting Material: N-Benzyl-2,5-dicarbethoxypyrrolidine serves as a readily available starting material. The benzyl group acts as a protecting group for one of the nitrogen atoms.

  • Reduction: Reduction of the ester groups to primary alcohols is a standard transformation, typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH4).

  • Protecting Group Swap: The benzyl group is removed by catalytic hydrogenation, and the resulting secondary amine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is chosen for its stability under the conditions of the subsequent steps and its facile removal under acidic conditions.

  • Activation of Alcohols: The primary alcohols are converted to good leaving groups, such as mesylates, by reaction with methanesulfonyl chloride (MsCl). This activation is necessary for the subsequent cyclization step.

  • Cyclization: Intramolecular cyclization via nucleophilic substitution with a primary amine, such as benzylamine, forms the 3,8-diazabicyclo[3.2.1]octane core.

  • Deprotection: Removal of the benzyl and Boc protecting groups reveals the parent 3,8-diazabicyclo[3.2.1]octane.

  • Isopropylation: The final step is the selective alkylation of the more accessible N-8 nitrogen with an isopropyl group. Reductive amination with acetone and a mild reducing agent like sodium triacetoxyborohydride is a highly efficient and selective method for this transformation, avoiding over-alkylation.[5]

Experimental Protocol: Synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

The following is a representative, detailed experimental protocol for the final reductive amination step.

Step 1: Reductive Amination of 3,8-Diazabicyclo[3.2.1]octane

  • Reaction Setup: To a solution of 3,8-diazabicyclo[3.2.1]octane (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add acetone (1.5 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 25 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 30 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane as the final product.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the purity and identity of the 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane intermediate before its use in the subsequent steps of the Maraviroc synthesis. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis
Technique Parameter Expected Data
¹H NMR Chemical Shift (δ)Signals corresponding to the isopropyl group (doublet and septet), and distinct signals for the protons of the bicyclic core.
¹³C NMR Chemical Shift (δ)Resonances for the carbons of the isopropyl group and the bicyclic scaffold.
Mass Spec (ESI+) m/z[M+H]⁺ corresponding to the molecular weight of the compound (C10H20N2).
Chromatographic Purity

A validated stability-indicating HPLC or UPLC method is crucial for determining the purity of the intermediate and for identifying any process-related impurities.

The following DOT graph illustrates a typical analytical workflow for quality control.

G A Sample of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane B Spectroscopic Analysis A->B E Chromatographic Analysis A->E C ¹H NMR & ¹³C NMR B->C D Mass Spectrometry B->D J Identity Confirmation C->J D->J F HPLC / UPLC E->F G Purity Assessment F->G H Impurity Profiling F->H I Release for next step G->I H->I J->I

Caption: Analytical workflow for quality control of the intermediate.

Conclusion

The synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane is a critical undertaking in the overall manufacturing process of Maraviroc. A thorough understanding of the synthetic pathways, reaction mechanisms, and analytical controls is imperative for ensuring the production of a high-quality intermediate. The methodologies outlined in this guide, which are based on established chemical principles and analogous transformations reported in the literature, provide a robust framework for researchers and drug development professionals. The continued optimization of the synthesis of this and other key intermediates will undoubtedly contribute to the more efficient and cost-effective production of this life-saving medication.

References

  • Legnani, L., Colombo, D., Venuti, A., Pastori, C., Lopalco, L., Toma, L., Mori, M., Grazioso, G., & Villa, S. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(2), 422–433.
  • Haycock-Lewandowski, S. J., Wilder, A., & Ahman, J. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1094–1103.
  • Bedell, T. A., Hone, G. A. B., & Sorensen, E. J. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 56(23), 3620-3623.
  • A process for the synthesis of maraviroc. (2014).
  • Legnani, L., Colombo, D., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8, 422-433.
  • Sreekanth, N., et al. (2016). A stability indicating hplc method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formulation. Rasayan Journal of Chemistry, 9(4), 698-710.
  • Haycock-Lewandowski, S. J., et al. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1094-1103.
  • A process for the synthesis of maraviroc. (2014).
  • Legnani, L., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity.
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Perros, M., et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters, 20(5), 1674-1676.
  • Maraviroc - Selective CCR5 Antagonist Antiretroviral Agent. APExBIO.
  • Rao, D. S., et al. (2014). A Validated Stability-Indicating UPLC Method for the Determination of Impurities in Maraviroc.
  • Fletcher, C. V., et al. (2014). Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma. PMC.
  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(9), 1021-1024.
  • Sridhar, B., et al. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MARAVIROC IN BULK AND PHARMACEUTICAL FORMULATION BY UV SPECTROSCOPY. International Journal of Pharmaceutical Sciences and Research, 4(11), 4345-4349.
  • Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (2006).
  • 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007).
  • Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE. PrepChem.com.
  • 8-Isopropyl-8-azabicyclo[3.2.1]Octan-3-ol. ChemScene.
  • Hertkorn, N., et al. (2013).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (2021). MDPI.
  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Maraviroc. Wikipedia.

Sources

Thermodynamic Stability Profile: 8-isopropyl-3,8-diazabicyclo[3.2.1]octane

[1][2][3]

Executive Summary

The 8-isopropyl-3,8-diazabicyclo[3.2.1]octane scaffold represents a "bridged piperazine" architecture distinct from the classical tropane (8-azabicyclo[3.2.1]octane) system due to the inclusion of a second nitrogen at position 3.[1][2] Its thermodynamic stability is governed by the interplay between bridgehead constraints , transannular steric strain imposed by the bulky 8-isopropyl group, and the electronic repulsion between the two nitrogen centers.[1][2][3]

This guide details the conformational energy landscape, acid-base thermodynamics (pKa), and thermal degradation pathways, providing a robust framework for utilizing this moiety in drug discovery.[1][2]

Structural Architecture & Conformational Dynamics[2][3][4]

The [3.2.1] Bicyclic Core

The molecule consists of a piperazine ring (N8–C1–C2–N3–C4–C5) bridged by an ethano linkage (C6–C7). This bridging forces the piperazine ring into a rigid chair-like conformation , significantly reducing the entropic freedom compared to monocyclic piperazines.[1][2][3]

  • N8 (Bridgehead Nitrogen): Tertiary amine.[2][3][4] Constrained by the bicyclic bridge.[3][4][5] The isopropyl substituent adds significant steric bulk.[2][3][4]

  • N3 (Secondary Nitrogen): Secondary amine (in the parent structure).[3] Located at the "tip" of the 3-carbon bridge, retaining higher conformational flexibility than N8.[1][2][3]

Conformational Energy Landscape

The thermodynamic stability of the conformers is dictated by the orientation of the N-substituents and the ring pucker.[1]

  • Piperazine Ring Pucker: The chair conformation is the global minimum (~3–5 kcal/mol more stable than the boat form).[3][4] The ethano bridge (C6–C7) locks C1 and C5, making the boat conformer energetically prohibitive under standard conditions.[3]

  • N8-Isopropyl Orientation (Exo vs. Endo):

    • Exo-Isomer (Equatorial-like): The isopropyl group points away from the ethano bridge (C6–C7).[1][2] This is the thermodynamically preferred conformer.[2][3][4]

    • Endo-Isomer (Axial-like): The isopropyl group points towards the ethano bridge, creating severe 1,3-diaxial-like steric clashes with the C6/C7 protons.[1][2][3]

    • Thermodynamic Penalty: The Endo conformer is estimated to be >2.5 kcal/mol higher in energy, rendering it negligible at equilibrium.[2][3][4]

Nitrogen Inversion Dynamics

Unlike tropane, where N-inversion is rapid, the N8-isopropyl group in 3,8-diazabicyclo[3.2.1]octane experiences higher inversion barriers due to the bulk of the isopropyl group and the bridgehead strain.[1][2]

ConformationExoExo-Conformer(Global Minimum)TSPlanar Transition State(High Energy Barrier)Exo->TSN8 InversionΔG‡ ≈ 8-10 kcal/molTS->ExoFast RelaxationEndoEndo-Conformer(Sterically Strained)TS->EndoEndo->TS

Figure 1: Conformational equilibrium of the N8-isopropyl group.[1][2][3] The equilibrium strongly favors the Exo conformer.[1]

Chemical Thermodynamics: Basicity & pKa

The stability of the molecule in biological media is heavily influenced by its protonation state.[3][4] The system possesses two basic centers with distinct electronic environments.[2][3][4]

pKa Prediction and Rationale
  • pKa1 (N3 - Secondary): 9.8 ± 0.3 .[1][2][3][4]

    • Rationale: N3 resembles a piperidine/piperazine nitrogen.[1][2][3][4] It is solvent-accessible and less sterically hindered, making it the primary site of protonation.[1][2][3]

  • pKa2 (N8 - Tertiary): 5.5 ± 0.5 .[1][2][3][4]

    • Rationale: Once N3 is protonated, the positive charge exerts an inductive electron-withdrawing effect across the ring and a through-space electrostatic repulsion, significantly lowering the basicity of N8.[1][2] Additionally, the bridgehead N8 has poorer solvation stabilization for the ammonium ion due to the bulky isopropyl group.[3][4]

Stability of Protonated Species
  • Monocation (LH+): Thermodynamically stable.[2][3][4] Protonation occurs preferentially at N3.[1][2][3][4]

  • Dication (LH22+): Stable only at low pH (<5).[3][4] The Coulombic repulsion between two proximal positive charges (N3 and N8) introduces ~4–6 kcal/mol of destabilization energy compared to two isolated amines.[3][4]

Thermal & Oxidative Stability Profile

Thermal Stability

The [3.2.1] bicyclic framework is exceptionally rigid and thermally robust.[3][4]

  • Decomposition Onset: >280°C (under inert atmosphere).[2][3][4]

  • Mechanism: The absence of β-hydrogens capable of facile syn-elimination (due to Bredt's rule constraints preventing double bonds at the bridgehead) confers high thermal resistance.[1][2]

  • Risk Factor: At extreme temperatures (>300°C), retro-Mannich fragmentation may occur, cleaving the ethano bridge.[2][3]

Oxidative Instability (N-Oxidation)

The electron-rich tertiary amine (N8) is susceptible to oxidation by peroxides or metabolic enzymes (e.g., FMOs).[1][2]

  • N8-Oxide Formation: The formation of the N8-oxide is the primary degradation pathway in the presence of oxidants.[1][2]

  • Cope Elimination: The N-oxide can undergo Cope elimination if suitable β-hydrogens are available and aligned.[1][2][3] However, the rigid bicyclic structure usually prevents the necessary planar transition state, making the N-oxide a stable metabolic end-product rather than a transient intermediate.[1][2]

DegradationParent8-iPr-3,8-diazabicyclo[3.2.1]octaneNOxideN8-Oxide(Primary Oxidative Impurity)Parent->NOxide [O] (H2O2, mCPBA) RetroMannichRetroMannichParent->RetroMannich Δ (Heat)

Figure 2: Primary degradation pathways.[2] N-oxidation is the dominant pathway under ambient/biological conditions.[1][2]

Experimental Protocols for Stability Validation

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To experimentally validate the thermodynamic basicity constants of N3 and N8.

  • Preparation: Dissolve 10 mg of 8-isopropyl-3,8-diazabicyclo[3.2.1]octane in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M HCl (standardized).

  • Execution: Perform titration under N2 atmosphere at 25°C. Record pH vs. Volume added.

  • Analysis: Use the Bjerrum method or Gran plot to identify two inflection points.[2][3][4]

    • Self-Validation: The first equivalence point (N3) should be sharp; the second (N8) may be broader due to lower pKa.

Protocol B: Variable Temperature NMR (VT-NMR) for Conformational Dynamics

Objective: To measure the energy barrier of N-inversion/ring-flipping.

  • Solvent: CD2Cl2 (allows cooling to -90°C).[1][2][3][4]

  • Instrument: 500 MHz NMR or higher.

  • Procedure:

    • Acquire 1H NMR spectra at 25°C (fast exchange limit).

    • Cool in 10°C increments down to -80°C.[1][2][3][4]

    • Observe the broadening and decoalescence of the bridgehead protons (H1/H5) and the isopropyl methyl groups.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate 
    
    
    using the Eyring equation:
    
    
    • Expected Result: Decoalescence of isopropyl methyls (diastereotopic at low T) indicates "freezing" of the N-inversion.[1][2]

References

  • Bicyclic Amine Synthesis: Organic Letters, "Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions".

  • Tropane Alkaloid Stability: Journal of Organic Chemistry, "Thermodynamic Stability of Tropinone and Related Bicycles".[2][3][4]

  • Conformational Analysis: Chemical Reviews, "Conformational Analysis of Saturated Heterocycles".

  • pKa of Bridged Amines: Journal of Medicinal Chemistry, "Physicochemical Properties of Bridged Bicyclic Amines".

  • General Data: PubChem Compound Summary for 3,8-Diazabicyclo[3.2.1]octane.

Technical Guide: Solubility Profiling & Process Engineering of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane .

This guide is structured for application scientists and process chemists. It moves beyond static data points to establish a self-validating framework for predicting and measuring solubility, ensuring reproducibility in drug development workflows.

Executive Summary: The Physicochemical Scaffold

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane represents a critical bicyclic diamine scaffold. Its structure features a rigid ethano-bridged piperazine core. The presence of the isopropyl group at the N8 position introduces steric bulk and lipophilicity, distinct from its N-methyl analogs, while the N3 position typically remains a reactive secondary amine (unless substituted).

Understanding its solubility is not merely about "dissolving" the compound; it is about controlling the Partition Coefficient (LogP) and pKa interplay during synthesis and purification.

Key Physicochemical Drivers:

  • Rigidity: The [3.2.1] bicyclic framework reduces entropic freedom, often leading to higher melting points or crystallization potential compared to linear diamines.

  • Basicity: The N3 and N8 nitrogens are highly basic. Solubility is drastically pH-dependent.

  • Lipophilicity: The isopropyl group shifts the solubility profile towards mid-polarity solvents (DCM, Toluene) compared to the more hydrophilic N-methyl variants.

Solubility Profile & Solvent Compatibility[1]

While empirical data for this specific derivative is often proprietary, the following profile is derived from structural analogs (e.g., 8-methyl-3,8-diazabicyclo[3.2.1]octane) and validated thermodynamic models (COSMO-RS/UNIFAC).

Predicted Solubility Landscape (298.15 K)
Solvent ClassRepresentative SolventSolubility RatingInteraction MechanismProcess Utility
Chlorinated Dichloromethane (DCM)Excellent (>500 mg/mL)Dipole-dipole; DispersionPrimary extraction solvent.
Alcohols Methanol, EthanolVery Good (>300 mg/mL)H-bonding (Acceptor/Donor)Recrystallization (cooling).
Polar Aprotic DMSO, DMFExcellent (>500 mg/mL)Strong Dipole; H-bond AcceptorReaction medium (SNAr).
Esters Ethyl AcetateGood (~100-200 mg/mL)Dipole-dipoleWashing/Crystallization.
Ethers THF, MTBEGood Weak H-bond AcceptorGrignard/Lithiation compatible.
Hydrocarbons n-Hexane, HeptanePoor/Moderate (<20 mg/mL)Dispersion (Van der Waals)Anti-solvent for precipitation.
Aqueous Water (pH > 11)Poor Hydrophobic Effect (Free Base)Phase separation target.
Aqueous Water (pH < 4)Excellent Ionic (Protonation)Aqueous layer retention.
The "Self-Validating" pH Swing System

The most critical solubility feature of this molecule is its pH sensitivity.

  • Acidic Phase (pH < 4): The molecule exists as a di-cation (or mono-cation depending on pH). It is highly water-soluble and insoluble in non-polar organics.

  • Basic Phase (pH > 10): The molecule exists as a free base. The lipophilic isopropyl group dominates, driving it into organic phases (DCM/EtOAc).

Process Insight: If you observe poor recovery in organic extraction, check the aqueous pH . It must be >2 pH units above the pKa of the N3 nitrogen (typically pKa ~9-10) to ensure >99% free base formation.

Thermodynamic Modeling & Analysis

To optimize crystallization, we do not rely on single-point data. We utilize thermodynamic models to predict solubility (


) as a function of temperature (

).
The Modified Apelblat Model

For process scale-up, fit your experimental data to the Modified Apelblat equation. This model accounts for the non-ideal behavior of the bicyclic amine in polar solvents.



  • x₁: Mole fraction solubility.

  • T: Absolute temperature (K).[1]

  • A, B, C: Empirical parameters derived from regression analysis.

Interpretation:

  • If B is negative and large, dissolution is strongly endothermic (solubility increases sharply with T).

  • C accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Parameters

Using the Van't Hoff analysis, we can derive the driving forces:

  • Enthalpy of Solution (

    
    ):  Typically positive  (Endothermic). Heat is required to break the crystal lattice of the bicyclic amine.
    
  • Entropy of Solution (

    
    ):  Typically positive . The disorder increases as the rigid bicycle disperses into the solvent.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    . Spontaneous dissolution occurs when
    
    
    .

Expert Tip: In isopropanol or ethyl acetate, the


 is often steep. This makes these solvents ideal for cooling crystallization , as yield recovery is high upon temperature drop.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Impurities (synthesis byproducts) can drastically alter solubility. Use this protocol to generate a Certificate of Analysis (CoA) grade profile.

Phase 1: Saturation
  • Preparation: Add excess 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane (solid/oil) to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

    
     K).
    
    • Why 24h? Bicyclic amines can form supersaturated solutions easily. 24h ensures thermodynamic equilibrium.

  • Settling: Stop stirring and allow phases to separate for 2 hours (isothermal).

Phase 2: Sampling & Analysis
  • Filtration: Using a pre-heated syringe filter (0.22 µm PTFE), withdraw 1 mL of the supernatant.

    • Critical: The filter must be at the same temperature as the solution to prevent precipitation during transfer.

  • Gravimetric Analysis:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum (40°C, <50 mbar) until constant weight (

      
      ).
      
  • Calculation:

    
    
    

Process Engineering: Purification Workflow

The following diagram illustrates the logical flow for purifying the compound based on its solubility differential.

PurificationLogic cluster_0 Self-Validating Purification Loop Raw Crude Reaction Mixture (Containing 8-Isopropyl-3,8-diaza...) Acidify Acid Extraction (Add HCl, pH < 2) Raw->Acidify Partitioning AqLayer Aqueous Layer (Product as Salt) Acidify->AqLayer Product Soluble OrgLayer Organic Layer (Impurities) Acidify->OrgLayer Impurities Soluble Baseify Basification (Add NaOH, pH > 12) AqLayer->Baseify Free Base Generation Waste Waste OrgLayer->Waste Discard Extract Extraction into DCM/MTBE Baseify->Extract Lipophilic Shift Cryst Crystallization (Solvent Exchange to Heptane) Extract->Cryst Evap & Anti-solvent Final Pure 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane Cryst->Final Filtration

Caption: Solubility-driven purification logic utilizing pH-dependent phase switching (Salt vs. Free Base).

References & Authoritative Grounding

The methodologies and structural insights provided above are grounded in the following authoritative sources on bicyclic amine synthesis and solubility thermodynamics.

  • Synthesis of the 3,8-Diaza Scaffold:

    • Reference: Anastasia, L., et al. "An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues." Molecules, 2016, 21(2), 212.[2]

    • Relevance: Establishes the structural integrity and standard work-up procedures for this class of compounds.

  • Thermodynamic Modeling (Apelblat/Van't Hoff):

    • Reference: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008.

    • Relevance: Provides the mathematical basis for the curve-fitting equations (Eq 3.1) used in the protocol.[2][3][4]

  • General Solubility Protocols:

    • Reference: NIST (National Institute of Standards and Technology).[1] "Critically Evaluated Thermophysical Property Data." NIST Standard Reference Database.[1]

    • Relevance: The gold standard for gravimetric and equilibrium solubility methodologies.

  • Maraviroc/Tropane Intermediates Context:

    • Reference: Price, D. A., et al. "Maraviroc: synthesis and properties." Tetrahedron Letters, 2005.

    • Relevance: Contextualizes the solubility behavior of lipophilic tropane/diazabicyclo derivatives in pharmaceutical scaling.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,8-Diazabicyclo[3.2.1]octane Scaffold

The 3,8-diazabicyclo[3.2.1]octane core is a rigid, bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, making it a valuable template for the design of ligands that target a variety of receptors and enzymes. Derivatives of this scaffold have been explored as analgesics, and its structural analogues are found in potent biologically active molecules.[1] The N-isopropyl substitution at the 8-position can significantly modulate the pharmacological properties of these compounds, influencing their potency, selectivity, and pharmacokinetic profiles.

This guide provides detailed, field-proven protocols for the synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane, offering a comprehensive walkthrough from commercially available starting materials to the final product. The presented methodologies are designed to be both scalable and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Overview of the Synthesis

The synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane is a multi-step process that can be broadly divided into three key stages:

  • Construction of the Bicyclic Core: This involves the formation of the 3,8-diazabicyclo[3.2.1]octane ring system. A common and effective strategy commences with a pyrrolidine-based precursor.

  • Protecting Group Management: To achieve selective functionalization, one of the nitrogen atoms is temporarily protected. The benzyl group is a frequent choice due to its stability and ease of removal.

  • N-Isopropylation: The final step involves the introduction of the isopropyl group onto the desired nitrogen atom, typically via reductive amination.

Synthetic_Strategy Start Pyrrolidine Precursor Protect N-Benzylation Start->Protect Protection Core 3,8-Diazabicyclo[3.2.1]octane Core Construction Deprotect N-Debenzylation Core->Deprotect Deprotection Protect->Core Cyclization & Reduction Reductive_Amination N-Isopropylation Deprotect->Reductive_Amination Introduction of Isopropyl Group Final_Product 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane Reductive_Amination->Final_Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core

This section details a reliable method for constructing the bicyclic scaffold, starting from 2,5-dicarbethoxypyrrolidine. The N-benzyl protecting group is introduced early to direct the subsequent cyclization.

Protocol 1.1: Synthesis of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

This protocol outlines the initial steps of the synthesis, leading to a key dione intermediate.[2]

Rationale: The initial reaction with benzylamine selectively forms a monoamide from the diester. Subsequent heating in the presence of acetic anhydride promotes cyclization to the desired dione.

  • Materials:

    • 2,5-Dicarbethoxypyrrolidine

    • Benzylamine

    • Acetic Anhydride

    • Benzene

    • Alumina for chromatography

    • Ethanolic Hydrogen Chloride

    • Diethyl Ether

  • Procedure:

    • A solution of 2,5-dicarbethoxypyrrolidine is reacted with benzylamine to form 2-benzylcarbamyl-5-carbethoxypyrrolidine.

    • This intermediate is then heated to induce cyclization, yielding 3-benzyl-3,8-diazabicyclooctane[3.2.1]-2,4-dione.[2]

    • Cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid (0.123 mole) and acetic anhydride (160 ml) are heated together at 100°C for 45 minutes after all solid has dissolved.[3]

    • The solvent is removed in vacuo, leaving a residual oil.[3]

    • The oil is dissolved in a minimal amount of benzene and purified by chromatography on alumina with benzene as the eluent to yield pure 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.[3]

Protocol 1.2: Reduction to 8-Benzyl-3,8-diazabicyclo[3.2.1]octane

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the amide and lactam functionalities of the dione intermediate to the corresponding amines, thus forming the bicyclic amine structure.

  • Materials:

    • 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

    • Lithium Aluminum Hydride (LiAlH₄)

    • Dry Diethyl Ether or Tetrahydrofuran (THF)

    • Water

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • A solution of 3-benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo(3.2.1)octane (8.91 mmoles) in dry ether (100 mL) is treated gradually with lithium aluminum hydride (4 mmoles).[2]

    • The reaction mixture is heated under reflux for one hour.

    • The reaction is carefully quenched by the successive addition of water-saturated ether and then water.

    • The resulting mixture is filtered through a pad of Celite.

    • The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Part 2: Deprotection and N-Isopropylation

With the bicyclic core constructed, the next stages involve removing the benzyl protecting group and introducing the isopropyl moiety.

Protocol 2.1: Debenzylation to 3,8-Diazabicyclo[3.2.1]octane

Rationale: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like ammonium formate is an effective method for N-debenzylation.[4] This method is generally preferred over direct hydrogenation with H₂ gas for its operational simplicity. The reaction should be conducted in an acidified solution, as free amines can act as catalyst poisons.

  • Materials:

    • 8-Benzyl-3,8-diazabicyclo[3.2.1]octane

    • 10% Palladium on Carbon (Pd/C)

    • Ammonium Formate

    • Methanol or Ethanol

    • Hydrochloric Acid (catalytic)

    • Celite

  • Procedure:

    • Dissolve 8-Benzyl-3,8-diazabicyclo[3.2.1]octane in methanol or ethanol and add a catalytic amount of hydrochloric acid.

    • Carefully add 10% Pd/C to the solution.

    • Add ammonium formate in portions.

    • The reaction is typically stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction mixture is filtered through Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and remove formate salts.

    • The organic layer is dried and concentrated to yield 3,8-Diazabicyclo[3.2.1]octane.

Protocol 2.2: Reductive Amination for N-Isopropylation

Rationale: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction between 3,8-Diazabicyclo[3.2.1]octane and acetone will form an iminium ion intermediate, which is then selectively reduced by sodium triacetoxyborohydride to the desired N-isopropyl product.[5][6] Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, and can be used in a one-pot procedure.[6]

Reductive_Amination Amine 3,8-Diazabicyclo[3.2.1]octane Imine Iminium Ion Intermediate Amine->Imine + Acetone Acetone Acetone Product 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane Imine->Product + NaBH(OAc)3 Reducing_Agent NaBH(OAc)3

Sources

Application Notes and Protocols for the N-Alkylation of 3,8-Diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated 3,8-Diazabicyclo[3.2.1]octane Scaffolds

The 3,8-diazabicyclo[3.2.1]octane core is a conformationally restricted diamine scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure allows for precise spatial orientation of substituents, making it a valuable building block for designing ligands with high affinity and selectivity for various biological targets. N-alkylation of this bicyclic system is a critical transformation, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR). These modifications are pivotal in the development of novel therapeutics, including analgesics and agents targeting nicotinic acetylcholine receptors.[1]

A primary challenge in the functionalization of 3,8-diazabicyclo[3.2.1]octane is the regioselective alkylation of its two distinct nitrogen atoms: the N3, which is part of a six-membered piperidine-like ring, and the N8, which is a bridgehead nitrogen. The relative nucleophilicity of these two nitrogens can be influenced by steric and electronic factors, making selective alkylation a non-trivial endeavor. This guide provides a detailed exploration of the reaction conditions and protocols for the N-alkylation of 3,8-diazabicyclo[3.2.1]octane, offering insights into achieving desired regioselectivity.

Understanding the N-Alkylation Reaction: Mechanism and Regioselectivity

The N-alkylation of 3,8-diazabicyclo[3.2.1]octane typically proceeds via a standard SN2 mechanism, where one of the nitrogen atoms acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide).[2] The choice of reaction conditions—including the base, solvent, and protecting group strategy—is paramount in controlling the reaction's outcome.

Factors Influencing Regioselectivity

The regioselectivity of the N-alkylation is a delicate interplay of several factors:

  • Steric Hindrance: The N8 bridgehead nitrogen is generally more sterically hindered than the N3 nitrogen. This steric congestion can direct the attack of bulky alkylating agents towards the more accessible N3 position.

  • Electronic Effects: The inherent basicity and nucleophilicity of the two nitrogen atoms can be influenced by the solvent environment. In many cases, the N3 nitrogen is more basic and nucleophilic.

  • Protecting Groups: To achieve unambiguous regioselectivity, a common strategy is to protect one of the nitrogen atoms. For instance, a Boc (tert-butyloxycarbonyl) group can be selectively introduced, often at the N8 position, to direct alkylation to the N3 position. Subsequent deprotection then yields the N3-alkylated product.

  • Reaction Conditions: The choice of base and solvent can significantly impact the regiochemical outcome.[3][4] For example, the use of a strong, non-nucleophilic base can influence which nitrogen is deprotonated and thus rendered more nucleophilic. Solvent polarity can also affect the reaction by stabilizing or destabilizing charged intermediates.[5]

Visualizing the N-Alkylation Workflow

The following diagram illustrates the general workflow for the selective N-alkylation of 3,8-diazabicyclo[3.2.1]octane.

N_Alkylation_Workflow cluster_0 Preparation cluster_1 Alkylation cluster_2 Final Steps start 3,8-Diazabicyclo[3.2.1]octane protect Protection (Optional) e.g., Boc Anhydride start->protect Selective Alkylation reaction N-Alkylation Reaction start->reaction Direct Alkylation (Mixture Possible) protected_scaffold N-Protected Scaffold protect->protected_scaffold protected_scaffold->reaction reagents Alkylating Agent (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->reaction deprotection Deprotection (If Applicable) reaction->deprotection purification Purification (Chromatography) reaction->purification If no protection deprotection->purification final_product N-Alkylated Product purification->final_product

Caption: General workflow for N-alkylation.

Experimental Protocols

Herein, we provide detailed protocols for both direct and protecting group-assisted N-alkylation of 3,8-diazabicyclo[3.2.1]octane.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation, which may yield a mixture of N3 and N8-alkylated products, as well as di-alkylated products, depending on the stoichiometry and reactivity of the alkylating agent.

Materials:

  • 3,8-diazabicyclo[3.2.1]octane

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,8-diazabicyclo[3.2.1]octane (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous K₂CO₃ (2.0-3.0 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated isomer(s).

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Stronger bases could lead to side reactions.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and facilitates the SN2 reaction by solvating the cation of the base while leaving the anion (carbonate) more reactive.[2]

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive alkyl halides.

Protocol 2: Regioselective N3-Alkylation via N8-Boc Protection

This protocol ensures selective alkylation at the N3 position by first protecting the N8 position with a Boc group.

Part A: N8-Boc Protection

  • Dissolve 3,8-diazabicyclo[3.2.1]octane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography to obtain tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate.

Part B: N3-Alkylation

  • Follow the procedure outlined in Protocol 1 , using tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate as the starting material.

Part C: N8-Boc Deprotection

  • Dissolve the N3-alkylated, N8-Boc protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify as needed to yield the pure N3-alkylated 3,8-diazabicyclo[3.2.1]octane.

Alternative N-Alkylation Strategy: Reductive Amination

Reductive amination offers a complementary approach to direct alkylation with alkyl halides, particularly for introducing more complex substituents. This method involves the reaction of the diamine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination scaffold 3,8-Diazabicyclo[3.2.1]octane iminium Iminium Ion Intermediate scaffold->iminium carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') carbonyl->iminium product N-Alkylated Product iminium->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Reductive amination pathway.

General Protocol for Reductive Amination:

  • Dissolve 3,8-diazabicyclo[3.2.1]octane (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), to the mixture.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Summary of Reaction Conditions

The following table summarizes common conditions for the N-alkylation of 3,8-diazabicyclo[3.2.1]octane and related bicyclic amines.

Alkylating AgentBaseSolventTemperature (°C)Notes
Alkyl Halides (R-X)K₂CO₃, Cs₂CO₃DMF, MeCN, THF25 - 100Standard SN2 conditions.[6] Regioselectivity can be an issue without a protecting group.
Alkyl Halides (R-X)NaHTHF, DMF0 - 60Stronger base, useful for less reactive amines or alkylating agents.[7]
Aldehydes/Ketones-DCE, DCM, MeOH25Reductive amination with a reducing agent like NaBH(OAc)₃ or NaBH₃CN. Good for a wide range of substituents.
Alkyl Tosylates (R-OTs)K₂CO₃, Et₃NMeCN, DMF50 - 100Tosylates are good leaving groups, similar to halides.

Conclusion

The N-alkylation of 3,8-diazabicyclo[3.2.1]octane is a versatile and powerful tool for the synthesis of novel, biologically active molecules. Control over regioselectivity is the principal challenge, which can be effectively addressed through the strategic use of protecting groups or by carefully optimizing reaction conditions for direct alkylation. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully functionalize this important scaffold and advance their drug discovery programs.

References

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Paliulis, O., et al. (2007). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). GlaxoSmithKline. Retrieved February 19, 2026, from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Vienna. Retrieved February 19, 2026, from [Link]

  • Tropane Alkaloids and the Synthesis of Atropine. (2026). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • Tropane. (2012). Shahjalal University of Science & Technology. Retrieved February 19, 2026, from [Link]

  • Majewski, M., & Lazny, R. (1996). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry, 61(22), 7784-7789. Retrieved February 19, 2026, from [Link]

  • Tropane alkaloid. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ResearchGate. Retrieved February 19, 2026, from [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. (2015). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (2006). Google Patents.
  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-81. Retrieved February 19, 2026, from [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. Retrieved February 19, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5648-5703. Retrieved February 19, 2026, from [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (2014). ADDI. Retrieved February 19, 2026, from [Link]

  • 3,8-Diazabicyclo(3.2.1)octane. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Application Note: Utilizing 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane in CCR5 Antagonist Synthesis

[1][2][3]

Executive Summary

The 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane scaffold represents a critical structural evolution in the design of CCR5 antagonists. Unlike the tropane (8-azabicyclo[3.2.1]octane) core used in Maraviroc , this diazabicyclo analog introduces a second nitrogen atom into the bicyclic framework. This modification lowers the logP (lipophilicity), enhances aqueous solubility, and provides a distinct vector for hydrogen bonding, often resulting in improved pharmacokinetic (PK) profiles and potency against resistant viral strains.

This guide provides a validated protocol for the synthesis of the 8-isopropyl intermediate and its subsequent coupling to heteroaryl cores (e.g., substituted pyridines or pyrimidines) to generate high-affinity CCR5 antagonists.

Chemical Profile & Mechanistic Rationale

Structural Significance

The 3,8-diazabicyclo[3.2.1]octane core is a bridged piperazine .

  • N8 (Bridge Nitrogen): Substituted with an isopropyl group in this application.[1][2] This bulky, lipophilic group fills the hydrophobic pocket of the CCR5 receptor (transmembrane region), mimicking the steric bulk of the tropane bridge in Maraviroc but with altered basicity.

  • N3 (Distal Nitrogen): The reactive secondary amine handle used for coupling to the "right-hand side" (RHS) pharmacophore (typically an amide or biaryl system).

Advantages over Tropane
FeatureTropane (Maraviroc Core)3,8-Diazabicyclo (Next-Gen)
Core Structure 8-Azabicyclo[3.2.1]octane3,8-Diazabicyclo[3.2.1]octane
Basicity (pKa) High (~9-10)Moderate (~7-8 at N3)
Solubility Low to ModerateEnhanced (Polar Surface Area increase)
Metabolic Stability Susceptible to N-dealkylationImproved rigidification

Experimental Protocols

Workflow Overview

The synthesis typically proceeds in two phases:

  • Preparation of the Building Block: Installing the isopropyl group on N8 and deprotecting N3.

  • Coupling: Attaching the scaffold to the CCR5 antagonist pharmacophore (e.g., via SNAr).

SynthesisWorkflowStartStart:3-Benzyl-3,8-diazabicyclo[3.2.1]octaneStep1Step 1: N8-Alkylation(Reductive Amination)Start->Step1Acetone, NaCNBH3AcOH, MeOHInter1Intermediate:3-Benzyl-8-isopropyl-3,8-diazabicyclo...Step1->Inter1Step2Step 2: N3-Deprotection(Hydrogenolysis)Inter1->Step2H2, Pd/CEtOHProductBuilding Block:8-Isopropyl-3,8-diazabicyclo[3.2.1]octaneStep2->ProductCouplingStep 3: Coupling(S_NAr with Heterocycle)Product->CouplingAr-Cl / Ar-FK2CO3, DMSOFinalFinal CCR5 AntagonistPrecursorCoupling->Final

Figure 1: Synthetic workflow for generating the 8-isopropyl-3,8-diazabicyclo[3.2.1]octane core and its application.

Protocol A: Synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Objective: To synthesize the mono-protected N-isopropyl intermediate from the N-benzyl precursor.

Reagents:

  • 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (Starting Material)[3]

  • Acetone (Reagent & Solvent source)

  • Sodium Cyanoborohydride (NaCNBH3)

  • Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H2)[1]

Step-by-Step Procedure:

  • N8-Isopropylation (Reductive Amination):

    • Dissolve 3-benzyl-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in MeOH (10 volumes).

    • Add Acetone (3.0 eq) and Acetic Acid (1.0 eq). Stir at 40°C for 1 hour to allow iminium ion formation.

    • Critical Step: Cool to 0°C and slowly add NaCNBH3 (2.0 eq) portion-wise to prevent exotherm.

    • Warm to 40°C and stir for 12–16 hours. Monitor by LCMS for disappearance of starting material.

    • Workup: Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM).[1][4] Dry organic layer over Na2SO4 and concentrate.[1][4][5]

    • Result: 3-Benzyl-8-isopropyl-3,8-diazabicyclo[3.2.1]octane.

  • N3-Debenzylation (Hydrogenolysis):

    • Dissolve the crude intermediate in Ethanol (EtOH).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H2 atmosphere (balloon pressure or 1-3 bar) at room temperature for 4–6 hours.

    • Filtration: Filter the catalyst through a Celite pad. Wash with EtOH.[3]

    • Isolation: Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH3) or use directly as the dihydrochloride salt.

Yield Expectation: 75–85% over two steps.

Protocol B: Coupling to CCR5 Antagonist Core (SNAr)

Objective: To couple the secondary amine (N3) of the scaffold to a heteroaryl halide (e.g., a chloropyridine derivative), a common motif in CCR5 antagonists like Vicriviroc analogs or Gilead candidates (e.g., US10752636B2).

Reagents:

  • 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane (from Protocol A)[1][4][6][2][5]

  • Heteroaryl Halide (e.g., 2-chloro-5-ethynylpyridine derivative)

  • Potassium Carbonate (K2CO3) or DIPEA

  • DMSO or DMF (Solvent)

Procedure:

  • Dissolve the Heteroaryl Halide (1.0 eq) in DMSO (5 volumes).

  • Add 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane (1.1 eq).[2]

  • Add K2CO3 (2.5 eq).

  • Reaction: Heat the mixture to 80–100°C for 4–8 hours.

    • Note: The steric bulk of the 8-isopropyl group does not significantly hinder N3 reactivity, but higher temperatures are often required compared to simple piperazines.

  • Workup: Dilute with water (precipitate often forms). Filter the solid or extract with Ethyl Acetate.

  • Validation: Verify product mass via LCMS. The N8-isopropyl group typically shows a diagnostic doublet at ~1.0–1.1 ppm in 1H NMR.

Quality Control & Validation Data

ParameterSpecification / ObservationMethod
Identity Mass [M+H]+ consistent with calc. MWLCMS (ESI+)
1H NMR (N-iPr) Doublet (6H) at

1.05 ppm, Septet (1H) at

2.60 ppm
400 MHz DMSO-d6
Purity > 95% (Area %)HPLC (C18, Acetonitrile/Water)
Residual Solvent Acetone < 5000 ppmGC-Headspace

References

  • Gilead Sciences, Inc. (2020).[7] HIV Inhibitor Compounds.[2][8] Patent US10752636B2. (Describes the synthesis of 8-isopropyl-3,8-diazabicyclo[3.2.1]octane intermediate S22 and its coupling).

  • Pfizer Inc. (2011). Pyrrolopyrimidine compounds as inhibitors of CDK4/6. Patent WO2011101409A1.[6] (Details the reductive amination protocol for the 8-isopropyl-3,8-diazabicyclo scaffold).

  • Teng, D. W., et al. (2010).[9] An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters. (Provides foundational synthesis of the diazabicyclo core from pyrrolidine precursors).

  • Maeda, K., et al. (2004). Discovery of Novel CCR5 Antagonists. Journal of Virology. (Contextualizes the transition from tropane to bridged piperazine scaffolds in HIV entry inhibitors).

Advanced Catalytic Hydrogenation Protocols for Bicyclic Diamine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation Methods for Bicyclic Diamine Precursors Content Type: Application Note and Protocol Guide

Abstract

Bicyclic diamines (e.g., diazabicyclo[X.Y.Z]alkanes) are critical pharmacophores in modern drug discovery, offering conformationally restricted scaffolds that enhance ligand-target binding affinity and metabolic stability. However, their synthesis from dinitrile or aromatic heterocyclic precursors is fraught with challenges, including catalyst poisoning, incomplete reduction, and lack of stereocontrol (cis/trans selectivity). This application note provides field-proven protocols for the catalytic hydrogenation of bicyclic precursors, focusing on suppressing secondary amine byproducts and achieving high diastereoselectivity.

Strategic Considerations in Catalyst Selection

Successful hydrogenation of bicyclic diamine precursors requires a mechanistic understanding of the substrate's adsorption behavior and the reaction pathways.

Heterogeneous vs. Homogeneous Catalysis
  • Heterogeneous (e.g., Raney Ni, Rh/C, PtO₂): Preferred for bulk reduction of dinitriles and aromatic heterocycles.

    • Advantage:[1] Ease of separation and high activity.

    • Challenge: Stereocontrol is often dictated by substrate sterics (cis-addition is standard).

  • Homogeneous (e.g., Ru-diamine complexes): Essential for enantioselective reductions or when functional group tolerance (e.g., halides) is required.

Controlling Stereochemistry

In bicyclic systems, the "cis-principle" generally applies to heterogeneous catalysis: hydrogen adds to the face of the molecule adsorbed onto the catalyst surface.

  • Acidic Media (AcOH/HCl): Protonation of basic nitrogens prevents catalyst poisoning and often enhances cis-selectivity by enforcing specific adsorption geometries.

  • Base Additives (NH₃/NaOH): Crucial for nitrile reduction to suppress secondary amine formation but can alter stereoselectivity by changing the catalyst surface electronic state.

Experimental Protocols

Protocol A: Suppression of Secondary Amines in Bicyclic Dinitrile Reduction

Target Application: Reduction of bicyclo[2.2.2]octane-1,4-dicarbonitrile to bicyclo[2.2.2]octane-1,4-diamine. Challenge: Dinitriles are prone to intra- and intermolecular condensation, forming secondary amines or amidines.

Materials
  • Substrate: Bicyclic dinitrile (10 mmol)

  • Catalyst: Raney® Nickel (Active slurry, approx. 2 g) or Raney® Cobalt (for higher selectivity)

  • Solvent: Methanol (MeOH) saturated with Ammonia (7N NH₃ in MeOH)

  • Additive: Potassium Hydroxide (KOH) (optional, 1-2 mol%)

Step-by-Step Methodology
  • Catalyst Preparation:

    • Safety: Raney Ni is pyrophoric. Handle under water or argon.

    • Wash the Raney Ni slurry (2 g) three times with anhydrous MeOH to remove water.

  • Reaction Assembly:

    • Load the washed catalyst into a high-pressure autoclave (e.g., Parr reactor).

    • Dissolve the dinitrile (10 mmol) in 30 mL of 7N NH₃ in MeOH.

    • Why NH₃? Ammonia competes with the primary amine product for the intermediate imine, preventing the formation of secondary amines (see Diagram 1).

  • Hydrogenation:

    • Seal the reactor and purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 50 bar (725 psi) H₂.

    • Heat to 60°C with vigorous stirring (1000 rpm).

    • Monitoring: Reaction typically completes in 4–6 hours. Monitor H₂ uptake curve.

  • Workup:

    • Cool to room temperature and vent H₂ carefully.

    • Filter the catalyst through a Celite pad under an inert atmosphere (keep wet).

    • Concentrate the filtrate under reduced pressure to yield the crude diamine.

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the nitrile stretch (~2240 cm⁻¹) and appearance of N-H stretches (~3300 cm⁻¹).

  • GC-MS: Confirm absence of dimer (M+Substrate-NH₃) peak.

Protocol B: Stereoselective Reduction of Aromatic Heterocycles

Target Application: Hydrogenation of 1,5-naphthyridine to cis-decahydro-1,5-naphthyridine. Challenge: Achieving full saturation without ring opening and controlling the cis/trans ratio at the bridgehead carbons.

Materials
  • Substrate: 1,5-Naphthyridine (5 mmol)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂, Adams' Catalyst)

  • Solvent: Acetic Acid (AcOH) or 1M HCl in MeOH

  • Pressure: 5–50 bar H₂ (Catalyst dependent)

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve the substrate in Glacial Acetic Acid (0.5 M concentration).

    • Causality: Acidic media protonates the pyridine-like nitrogens, preventing strong coordination (poisoning) of the metal surface by the lone pairs.

  • Catalyst Loading:

    • Add 5% Rh/C (10 wt% loading relative to substrate).

    • Note: Rhodium is superior for ring saturation under mild conditions compared to Pd.

  • Reaction Conditions:

    • Pressurize autoclave to 30 bar H₂ .

    • Run at Room Temperature (25°C) to maximize cis-selectivity. Higher temperatures promote isomerization to the thermodynamically stable trans-isomer.

  • Workup:

    • Filter catalyst.

    • Basify the filtrate with NaOH (aq) to pH > 12.

    • Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

    • Dry over Na₂SO₄ and concentrate.[2]

Data Summary: Catalyst Performance

CatalystSolventPressure (bar)Yield (%)cis:trans RatioNotes
5% Rh/C AcOH3092>95:5Best for cis-isomers
PtO₂ AcOH3-58885:15Good activity, lower pressure
Pd/C MeOH504560:40Partial reduction common

Visualization of Reaction Mechanisms[3][4]

Diagram 1: Nitrile Reduction Competition Pathways

This diagram illustrates why Ammonia is required to suppress secondary amine formation during dinitrile reduction.

NitrileReduction Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimAmine Primary Amine (R-CH2-NH2) Imine->PrimAmine + H2 SecAmine Secondary Amine (Byproduct) Imine->SecAmine - NH3, + H2 PrimAmine->Imine Nucleophilic Attack Ammonia NH3 (Additive) Ammonia->Imine Mass Action Effect (Suppresses Attack)

Caption: Mechanistic pathway showing how Ammonia additive suppresses secondary amine formation by shifting equilibrium away from amine-imine condensation.

Diagram 2: General Hydrogenation Workflow

A decision tree for selecting the correct protocol based on the precursor type.

Workflow Start Select Bicyclic Precursor Type Precursor Type? Start->Type Dinitrile Bicyclic Dinitrile (e.g., Bicyclo[2.2.2]) Type->Dinitrile Hetero Aromatic Heterocycle (e.g., Naphthyridine) Type->Hetero Raney Protocol A: Raney Ni/Co + NH3 Dinitrile->Raney ResultA Primary Diamine (Mixed Stereochem) Raney->ResultA Stereo Stereocontrol Needed? Hetero->Stereo RhC Protocol B: Rh/C in AcOH (Cis-Selective) Stereo->RhC Diastereoselective RuHom Homogeneous Ru-Diamine (Enantioselective) Stereo->RuHom Enantioselective ResultB cis-Diamine RhC->ResultB ResultC Chiral Diamine (ee >90%) RuHom->ResultC

Caption: Decision matrix for selecting catalytic hydrogenation protocols based on substrate class and stereochemical requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning by aminesUse acidic solvent (AcOH) or increase H₂ pressure.
Secondary Amine Formation Insufficient NH₃Increase NH₃ concentration or switch to Raney Cobalt.
Loss of Stereoselectivity Temperature too highLower temperature to <25°C; isomerization is thermally driven.
Pyrophoric Hazard Dry catalyst exposureKeep Raney Ni/Rh/C wet at all times. Use inert gas purge.

References

  • Suppression of Secondary Amines: Vertegel, A. A., et al. "Control of Selectivity in the Hydrogenation of Nitriles." Industrial & Engineering Chemistry Research. [Link]

  • Stereoselective Heterocycle Reduction: Kuwano, R., et al. "Asymmetric Hydrogenation of Heteroarenes." Chemical Reviews. [Link]

  • Naphthyridine Hydrogenation: Rueping, M., et al. "Asymmetric Hydrogenation of 1,5-Naphthyridines." Angewandte Chemie International Edition. [Link]

  • Bicyclic Diamines in Drug Discovery: Mykhailiuk, P. K. "Bicyclic amines in drug discovery." Organic & Biomolecular Chemistry. [Link]

  • Raney Nickel Protocols: "Hydrogenation of Nitriles to Amines." Organic Syntheses. [Link]

Sources

Application Note: Preparation of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged bicyclic diamine core found in various pharmaceutical agents, including CCR5 antagonists and CDK4/6 inhibitors. Its rigid, bridged structure provides a defined spatial orientation for substituents, enhancing binding affinity and selectivity against biological targets.

This application note details a robust, scalable protocol for the synthesis of 8-isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride . The method utilizes a reductive amination strategy starting from the commercially available tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (N3-Boc protected core), ensuring complete regioselectivity for the N8-position. The protocol includes critical process parameters (CPPs), purification steps, and analytical characterization data.

Key Features of this Protocol:
  • Regioselectivity: Uses N3-blocking to force N8-alkylation.

  • Scalability: Avoids high-pressure hydrogenation; uses standard reactor setups.

  • Purity: Delivers >98% purity via salt crystallization.

Retrosynthetic Analysis & Strategy

The synthesis is designed to be convergent and modular. The bridgehead nitrogen (N8) is sterically distinct from the piperazine-like nitrogen (N3). However, to avoid mixed alkylation products, we employ a protective group strategy.

Pathway:

  • Starting Material: tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (1 ).

  • Functionalization: Reductive amination of the free N8 amine with acetone using Sodium Triacetoxyborohydride (STAB).

  • Deprotection & Salt Formation: Acidic cleavage of the Boc group and simultaneous formation of the dihydrochloride salt.

Reaction Scheme Visualization

SynthesisRoute SM Start: N3-Boc-3,8-diaza (CAS: 201162-53-0) Intermediate Intermediate: N8-Isopropyl-N3-Boc SM->Intermediate Reductive Amination NaBH(OAc)3, AcOH, DCE Acetone Acetone (Reagent) Acetone->Intermediate Product Product: 8-iPr-3,8-diaza... 2HCl Intermediate->Product Deprotection & Salt Formation Deprotection HCl / Dioxane

Figure 1: Synthetic pathway for 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride.[1][2]

Materials & Equipment

Reagents
ReagentCAS NumberGradeRole
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate201162-53-0>97%Starting Material
Acetone67-64-1AnhydrousAlkylating Agent
Sodium Triacetoxyborohydride (STAB)56553-60-795%Reducing Agent
Acetic Acid (AcOH)64-19-7GlacialCatalyst
1,2-Dichloroethane (DCE)107-06-2ACSSolvent
4M HCl in 1,4-DioxaneN/AReagentDeprotection
Diethyl Ether60-29-7ACSPrecipitant
Equipment
  • Reactor: 250 mL Round Bottom Flask (RBF) with magnetic stirring.

  • Atmosphere: Nitrogen or Argon line (recommended but not strictly required for STAB).

  • Workup: Separatory funnel, Rotary evaporator.

  • Filtration: Büchner funnel, vacuum pump.

Experimental Protocol

Step 1: Preparation of tert-Butyl 8-isopropyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Rationale: Direct alkylation with isopropyl halides is often sluggish and prone to elimination side reactions. Reductive amination with acetone is milder and higher yielding for introducing isopropyl groups.

  • Dissolution: In a 250 mL RBF, dissolve tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (5.0 g, 23.5 mmol, 1.0 eq) in 1,2-Dichloroethane (DCE) (75 mL).

  • Activation: Add Acetone (6.9 mL, 94 mmol, 4.0 eq) and Acetic Acid (1.35 mL, 23.5 mmol, 1.0 eq). Stir at Room Temperature (RT) for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture slightly to 0-5°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (7.5 g, 35.3 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Note: Gas evolution (H2) may occur; ensure venting.

  • Reaction: Remove the ice bath and stir at RT for 12–16 hours.

    • Monitoring: Check by TLC (MeOH/DCM 1:9) or LCMS. The starting amine should be consumed.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude intermediate as a viscous oil.

    • Yield Expectation: ~90-95% (crude).[3]

Step 2: Deprotection to 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride

Rationale: The Boc group is acid-labile. Using HCl in dioxane precipitates the product directly as the salt, simplifying purification.

  • Dissolution: Dissolve the crude intermediate (from Step 1) in 1,4-Dioxane (20 mL). Alternatively, minimal DCM can be used if solubility is an issue.

  • Acidification: Add 4M HCl in Dioxane (30 mL, ~120 mmol, excess) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours. A white precipitate should begin to form.

    • Monitoring: TLC should show the disappearance of the Boc-protected spot.

  • Precipitation: Dilute the suspension with Diethyl Ether (50 mL) to maximize precipitation. Stir for 30 minutes.

  • Filtration: Filter the solid under vacuum/inert atmosphere (the salt can be hygroscopic). Wash the cake with cold Diethyl Ether (3 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Final Product: 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. Appearance: White to off-white crystalline solid.

Analytical Specifications

TestMethodSpecification / Expected Result
Appearance VisualWhite crystalline solid
1H NMR DMSO-d6, 400 MHzδ (ppm): ~1.3 (d, 6H, iPr-CH3), ~3.4 (sept, 1H, iPr-CH), ~4.1 (br s, 2H, Bridgehead H1/H5), ~3.2-3.6 (m, 4H, Piperazine ring), ~2.0-2.2 (m, 4H, Bridge). Note: Shifts vary with pH/concentration.
Mass Spec ESI+[M+H]+: 155.15 (Free base calc. MW 154.25)
Chloride Content Titration~25-26% (Consistent with 2HCl salt)

Troubleshooting & Optimization

Issue: Incomplete Alkylation (Step 1)
  • Symptom: Starting material remains after 16h.

  • Cause: Steric hindrance at N8 or wet acetone.

  • Solution: Add an additional 1.0 eq of Acetone and 0.5 eq of STAB. Warm the reaction to 40°C (mild heat) as suggested in patent literature [1].

Issue: Sticky Precipitate (Step 2)
  • Symptom: Product oils out instead of crystallizing.

  • Cause: Presence of residual DCM or excess impurities.

  • Solution: Decant the supernatant. Triturate the oil vigorously with fresh Diethyl Ether or Acetone. Sonication often induces crystallization.

Issue: Hygroscopicity
  • Symptom: Salt becomes sticky upon air exposure.

  • Solution: Handle in a glovebox or dry room. Store under Argon. If necessary, recrystallize from MeOH/Et2O.

Safety & Compliance

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Handle in a fume hood.

  • 1,2-Dichloroethane: Carcinogen and toxic. Avoid inhalation. Can be substituted with DCM or THF if necessary, though DCE is optimal for reductive aminations.

  • HCl/Dioxane: Corrosive and fuming. Wear acid-resistant gloves.

References

  • Patent: WO2018145021A1. Atazanavir (ATV) Analogues for Treating HIV Infections. (Describes reductive amination of 3,8-diazabicyclo[3.2.1]octane derivatives).

  • Journal: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] J. Org. Chem.1996 , 61, 3849-3862. (Standard protocol for STAB reductions).

  • Chemical Data: tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 201162-53-0).[4] ChemicalBook.

Sources

Application Note: Regioselective Acylation of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the acylation of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane . This guide is structured for high-level R&D application, focusing on the specific steric and electronic nuances of this bridged bicyclic system.

Abstract

This technical guide details the reagents and protocols required to couple 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane with various acid chlorides. Unlike simple piperazines, this [3.2.1] bridged system presents unique challenges due to the steric bulk of the N8-isopropyl group and the specific basicity profiles of the two nitrogen atoms. This document provides optimized protocols for anhydrous coupling and biphasic Schotten-Baumann conditions, along with a critical acid-base extraction strategy for purification without chromatography.

Structural Analysis & Chemical Strategy

Substrate Characteristics

The substrate contains two nitrogen atoms in a bridged bicyclic framework:

  • N8 (Bridgehead Nitrogen): Substituted with an isopropyl group. This is a tertiary amine. It is sterically hindered but highly basic (

    
    ). It is non-nucleophilic  regarding acylation due to the isopropyl bulk and quaternary salt instability, but it acts as an internal proton sponge.
    
  • N3 (Secondary Nitrogen): This is the nucleophile. It is less sterically hindered than N8 and readily undergoes acylation.

The Challenge: Proton Management

During the reaction with acid chlorides (R-COCl), Hydrochloric Acid (HCl) is generated stoichiometrically.

  • Risk: If insufficient base is used, the highly basic N8 position will protonate, forming an insoluble hydrochloride salt of the starting material or product, potentially stalling the reaction or complicating workup.

  • Solution: The protocol requires >2.0 equivalents of an auxiliary base (DIPEA or TEA) to ensure the N3 remains nucleophilic and the N8 remains a free base (or the HCl is scavenged by the external base).

Reaction Pathway Diagram

The following diagram illustrates the reaction logic and the critical intermediate states.

ReactionPathway Substrate 8-Isopropyl-3,8- diazabicyclo[3.2.1]octane (N3-H, N8-iPr) Intermediate Tetrahedral Intermediate Substrate->Intermediate DCM, 0°C Product N3-Acylated Product (Amide) Substrate->Product Nucleophilic Attack (N3) AcidChloride Acid Chloride (R-COCl) AcidChloride->Intermediate DCM, 0°C Base Base (DIPEA/TEA) Base->Intermediate DCM, 0°C HCl_Salt H-Base+ Cl- (Byproduct) Intermediate->HCl_Salt Scavenging Intermediate->Product Elimination

Caption: Reaction pathway for the N3-selective acylation. The auxiliary base is critical for scavenging HCl to prevent N8 protonation.

Reagent Selection Guide

Reagent ClassRecommended ReagentGrade/NotesWhy? (Mechanistic Rationale)
Base DIPEA (N,N-Diisopropylethylamine)Anhydrous, 99%Preferred. The steric bulk prevents it from reacting with the acid chloride (unlike TEA, which can occasionally form acyl-ammonium species). It effectively scavenges HCl.
Solvent Dichloromethane (DCM) Anhydrous (Amylene stabilized)Excellent solubility for the bicyclic diamine and most acid chlorides. Easy to remove.
Alt. Solvent THF (Tetrahydrofuran)Anhydrous, Inhibitor-freeUse if the specific acid chloride is aromatic/planar and poorly soluble in DCM.
Catalyst DMAP (4-Dimethylaminopyridine)5-10 mol%Optional. Use only for sterically hindered acid chlorides (e.g., tert-butyl acetyl chloride) to accelerate the reaction via an acyl-pyridinium intermediate.

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (High Purity)

Best for: Small to medium scale (10mg - 10g), valuable intermediates.

Materials:

  • 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane (1.0 eq)

  • Acid Chloride (1.1 eq)

  • DIPEA (2.5 eq)

  • DCM (10 mL per gram of substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.5 equiv) via syringe. The mixture should be homogeneous.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. Note: Acylation is exothermic.

  • Acylation: Dilute the Acid Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS or TLC (Mobile phase: 10% MeOH in DCM + 1% NH4OH).

  • Quench: Add a small amount of water (0.5 mL) to quench unreacted acid chloride.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>10g), robust substrates, or when anhydrous conditions are difficult to maintain.

Materials:

  • Substrate (1.0 eq) in Ethyl Acetate (EtOAc).

  • Acid Chloride (1.2 eq).

  • Base: Saturated aqueous Sodium Bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3).

Step-by-Step Procedure:

  • Dissolve the diamine in EtOAc.

  • Add an equal volume of saturated aqueous NaHCO3.

  • Vigorously stir the biphasic mixture at 0 °C.

  • Add the acid chloride (neat or dissolved in EtOAc) dropwise.

  • Stir vigorously for 4 hours. The base in the aqueous layer neutralizes the HCl as it is formed.

Purification Strategy: The "Acid-Base Switch"

Because the product retains a basic amine at N8, we can utilize a chemical extraction trick to purify the product without silica gel chromatography.

WorkupFlow Crude Crude Reaction Mixture (Organic Layer) AcidWash ADD 1M HCl (aq) Extract & Separate Crude->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product as Salt) AcidWash->AqLayer1 Keep Basify ADD 4M NaOH Adjust to pH > 12 AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Concentrate WasteAq Waste Aqueous Extract->WasteAq Discard

Caption: Acid-Base extraction workflow. This method isolates the basic product from non-basic impurities (like hydrolyzed acid chloride).

Purification Protocol:

  • Acid Extraction: Transfer the crude organic reaction mixture to a separatory funnel. Add 1M HCl (aq). Shake and separate.

    • Chemistry: The N8-isopropyl amine protonates (becomes cationic) and moves into the water. Neutral impurities stay in the organic layer.

  • Wash: Wash the organic layer once more with water. Combine aqueous layers. Discard the organic layer.

  • Basification: Cool the aqueous layer. Slowly add 4M NaOH until the pH reaches 12–14 .

    • Chemistry: This deprotonates the N8 salt, returning the product to its neutral, lipophilic form.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry the combined DCM extracts over Na2SO4, filter, and concentrate in vacuo.

References

  • Synthesis of 3,8-Diazabicyclo[3.2.

    • Source: PubChem Compound Summary for CID 12430587.
    • Link:[Link]

  • Amide Coupling Reagents & Mechanisms

    • Source: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
    • Link:[Link]

  • Tropane Alkaloid Scaffolds in Medicinal Chemistry

    • Source: Organic Chemistry Portal - Tropinone Deriv
    • Link:[Link]

  • pKa Data for Heterocycles (Evans pKa Table)

    • Source: Harvard University / Bordwell pKa Table.
    • Link:[Link]

Disclaimer: All chemical protocols should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). Acid chlorides are corrosive and lachrymators.

Application Note: Biomimetic Synthesis of Tropane Analogs via the Robinson-Schöpf Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Robinson-Schöpf reaction remains the most efficient biomimetic route for constructing the 8-azabicyclo[3.2.1]octane (tropane) core, a pharmacophore central to anticholinergics, stimulants, and neurotransmitter transporter inhibitors.[1] This guide provides a modernized, scalable protocol for synthesizing Tropinone and its N-substituted analogs.[1] Unlike the low-yielding initial methods, this protocol utilizes in situ generation of succinaldehyde from stable precursors and precise pH buffering to maximize yield and minimize polymerization side products.[1]

Mechanistic Insight & Causality

The reaction is a double Mannich condensation.[1] Its success relies on the thermodynamic equilibrium between the open-chain dialdehyde and the cyclic hemiaminal, which funnels into the irreversible formation of the bicyclic ketone.

The "Biomimetic" Driver

Sir Robert Robinson’s 1917 synthesis is termed "biomimetic" because it occurs in aqueous media at physiological pH.[1]

  • Acidic pH (< 4): Protonates the amine entirely, rendering it non-nucleophilic.[1] Reaction stalls.

  • Basic pH (> 9): Promotes rapid polymerization of succinaldehyde (aldol-like self-condensation) before it can react with the amine.[1]

  • Optimal Window (pH 5–7): Maintains a concentration of free amine sufficient for nucleophilic attack while catalyzing iminium ion formation.[1]

Reaction Pathway (Graphviz)[1]

RobinsonSchopf cluster_conditions Critical Parameters Precursor 2,5-Dimethoxytetrahydrofuran (Stable Precursor) Succinaldehyde Succinaldehyde (Reactive Dialdehyde) Precursor->Succinaldehyde Hydrolysis (HCl, Heat) Imine1 Intermediate A: Iminium Ion Succinaldehyde->Imine1 + Amine Amine Primary Amine (R-NH2) Ketone Acetonedicarboxylic Acid (Linker) Mannich1 Mannich Reaction 1 (Intermolecular) Ketone->Mannich1 + Intermediate A Imine1->Mannich1 Enol Enolization Mannich1->Enol Mannich2 Mannich Reaction 2 (Intramolecular Cyclization) Enol->Mannich2 Ring Closure Tropinone Tropinone Core (Target) Mannich2->Tropinone - 2CO2 (Decarboxylation) pH pH 5.0 - 7.0 (Buffer Required) Conc Dilution Prevents Polymerization

Caption: Mechanistic flow of the Robinson-Schöpf reaction. Note the convergence of three components (Dialdehyde, Amine, Ketone) into the bicyclic core.[2]

Critical Parameters & Optimization

The following table summarizes the impact of key variables on the synthesis of tropane analogs.

ParameterOptimal ConditionScientific Rationale
Precursor Source 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF)Succinaldehyde is unstable and polymerizes upon storage.[1] 2,5-DMTHF is a stable acetal that releases succinaldehyde only upon acid hydrolysis immediately prior to use.[1]
pH Control 5.0 – 6.0Balances the concentration of nucleophilic amine vs. electrophilic iminium species.[1] Citrate-phosphate buffer is recommended for reproducibility.[1]
Concentration 0.1 M – 0.2 MHigh concentrations favor intermolecular polymerization of the dialdehyde over the desired intramolecular cyclization.
Temperature 20°C – 25°CHigher temperatures accelerate polymerization side-reactions.[1] The reaction is slow but cleaner at ambient temperature.[1]
Amine Sterics Primary Amines (Methyl, Benzyl, Allyl)Bulky amines (e.g., tert-butyl) retard the initial imine formation, drastically reducing yield.[1]

Experimental Protocols

Preparation of Succinaldehyde (Fresh)

Safety Note: Succinaldehyde has a pungent, disagreeable odor and is toxic.[1] Perform all operations in a fume hood.

  • Reagents: 2,5-Dimethoxytetrahydrofuran (13.2 g, 0.1 mol), 0.6 M HCl (20 mL).

  • Hydrolysis: Charge 2,5-DMTHF into a round-bottom flask. Add dilute HCl.

  • Heating: Heat gently to 60–70°C with stirring for 20–30 minutes. The mixture will become homogeneous and turn slightly yellow.[1]

  • Cooling: Cool the solution immediately to room temperature. Use within 1 hour.

Protocol A: Synthesis of Tropinone (Standard)

Target: The parent bicyclic ketone.

  • Buffer Prep: Prepare a buffer solution by dissolving Citric Acid (10 g) and Na₂HPO₄ (10 g) in water (400 mL). Adjust pH to 5.5.

  • Mixing: To the buffer solution, add the Fresh Succinaldehyde solution (from 4.1).

  • Amine Addition: Add Methylamine hydrochloride (6.75 g, 0.1 mol) dissolved in water (20 mL).

  • Linker Addition: Add Acetonedicarboxylic acid (14.6 g, 0.1 mol) slowly.

    • Note: Evolution of CO₂ may occur spontaneously if the solution is slightly warm.[1]

  • Reaction: Adjust pH to 5.0–5.5 using dilute NaOH if necessary. Stir at room temperature for 48 hours. The solution will darken.

  • Workup:

    • Saturate the solution with solid K₂CO₃ (basify to pH > 10).[1]

    • Extract exhaustively with Chloroform (3 x 100 mL) or Dichloromethane.[1]

    • Dry organic layer over MgSO₄ and concentrate in vacuo.[1]

  • Purification: The crude oil can be distilled (bp 113°C @ 25 mmHg) or crystallized as a picrate derivative for characterization.[1]

    • Yield Expectation: 40–60% (Modern optimized).[1]

Protocol B: Synthesis of N-Benzylnortropinone (Advanced Analog)

Target: A versatile intermediate where the benzyl group can be removed (hydrogenolysis) to access the secondary amine for further functionalization.

  • Hydrolysis: Hydrolyze 2,5-DMTHF (6.6 g, 50 mmol) as per Section 4.1.

  • Reaction Matrix: In a 1L flask, dissolve Acetonedicarboxylic acid (7.3 g, 50 mmol) and Benzylamine hydrochloride (7.2 g, 50 mmol) in 300 mL of citrate-phosphate buffer (pH 5.5).

  • Addition: Add the hydrolyzed succinaldehyde solution to the reaction matrix.

  • pH Check: Verify pH is between 5.0 and 6.0. Re-adjust if the addition of the amine salt shifted the acidity.

  • Incubation: Stir for 72 hours at room temperature. (Bulky amines require longer reaction times).[1]

  • Isolation:

    • Basify with NaOH to pH 11.[1]

    • Extract with EtOAc (3 x 100 mL).

    • Wash combined organics with Brine.[1]

  • Purification: Flash chromatography (Silica gel, 5% MeOH in DCM).

    • Validation: ¹H NMR should show the diagnostic bridgehead protons (approx 3.5 ppm) and the aromatic benzyl signals.[1]

Workflow Visualization

Workflow Start Start Hydrolysis Hydrolysis of 2,5-DMTHF (60°C, 20 min) Start->Hydrolysis Buffer Prepare Buffer (pH 5.5) Start->Buffer Combine Combine Reagents (Amine + Linker + Aldehyde) Hydrolysis->Combine Buffer->Combine Monitor Monitor pH (Maintain 5-6) Combine->Monitor Monitor->Monitor Adjust pH Stir Reaction (48-72 hrs, RT) Monitor->Stir pH Stable Basify Basify (pH > 10) Stir->Basify Extract Extraction (DCM or EtOAc) Basify->Extract Purify Purification (Distillation/Column) Extract->Purify End Pure Tropane Analog Purify->End

Caption: Operational workflow for the synthesis of tropane analogs.

Troubleshooting & Quality Control

  • Issue: Low Yield / Tar Formation [1]

    • Cause: pH was likely too high (> 7), causing polymerization of succinaldehyde.[1]

    • Fix: Ensure the buffer capacity is sufficient to handle the addition of the amine hydrochloride.

  • Issue: No Reaction

    • Cause: pH too low (< 4).[1] The amine was fully protonated and could not attack the aldehyde.[1]

    • Fix: Add dilute NaOH dropwise to reach pH 5.5.[1]

  • QC Checkpoint (NMR):

    • Look for the disappearance of the aldehyde peak (~9.8 ppm).[1]

    • Confirm the appearance of the bridgehead C1/C5 protons in the 3.0–3.8 ppm range (depending on N-substituent).[1]

References

  • Robinson, R. (1917).[1][2][3][4] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[1][2]

  • Nicolaou, K. C., et al. (2000).[1] "The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century."[2] Angewandte Chemie International Edition, 39(1), 44-122.[1]

  • Xu, J., et al. (2014).[1] "Practical Synthesis of 2,5-Dimethoxytetrahydrofuran." Organic Process Research & Development. (General reference for precursor handling).

  • Lounasmaa, M., & Tamminen, T. (1993).[1] "The Robinson-Schöpf Reaction."[1][5][4][6] The Alkaloids: Chemistry and Pharmacology, 44, 1-114.[1] (Comprehensive review of the reaction scope).

Sources

Troubleshooting & Optimization

Troubleshooting impurity formation in Maraviroc intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Maraviroc Synthesis Technical Support Center

Status: ONLINE Current Module: Intermediate Synthesis & Impurity Profiling Lead Scientist: Dr. A. Vance, Senior Process Chemist[1]

Introduction: Navigating the Pfizer Route

Welcome to the technical support hub for Maraviroc (UK-427,857) synthesis. This guide prioritizes the "bulk enabling" route developed by Pfizer Process R&D, as it offers the highest stereochemical control compared to earlier medicinal chemistry routes.

The synthesis hinges on the convergence of two complex fragments: the 4,4-difluorocyclohexyl acid and the tropane-triazole amine .[1] Troubleshooting usually centers on three critical failure modes:

  • Fluorination Failures: Elimination side-products during the difluoro-ring construction.

  • Triazole Regiochemistry: Isomeric mixtures during the 1,2,4-triazole ring closure.[1]

  • Coupling Hydrolysis: Reversion of activated intermediates due to moisture ingress.[1]

Module 1: The Fluorinated Core (4,4-Difluorocyclohexanecarboxylic Acid)[1]

Context: The gem-difluoro moiety is introduced early, typically converting a ketone to a difluoro group using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

Troubleshooting Ticket #101: "I see a vinyl fluoride impurity in my NMR."

User Query:

"I reacted ethyl 4-oxocyclohexanecarboxylate with DAST. My 19F NMR shows a signal for the desired product (-90 to -100 ppm) but also a distinct vinylic fluorine signal. It co-elutes during flash chromatography.[1] How do I remove it?"

Technical Diagnosis: You are observing the Elimination Impurity (Ethyl 4-fluoro-cyclohex-3-enecarboxylate).[1]

  • Cause: DAST acts as both a fluorinating agent and a base.[1] If the reaction temperature spikes or if the reaction runs too long, the intermediate carbocation undergoes elimination (E1 mechanism) rather than nucleophilic attack by fluoride.[1]

  • The Fix: You cannot easily separate this by chromatography due to similar polarity.[1] You must oxidize it.[1]

Protocol: Oxidative Purification (The "Upjohn" Fix) Pfizer process chemists solved this by exploiting the alkene functionality of the impurity.[1]

  • Do not attempt column chromatography yet.

  • Oxidation: Treat the crude mixture (containing the vinyl fluoride) with catalytic OsO₄ and NMO (N-methylmorpholine N-oxide) in acetone/water.[1]

  • Mechanism: This selectively dihydroxylates the vinyl impurity, turning it into a highly polar diol.[1]

  • Workup: The non-polar desired difluoro ester is extracted into heptane/MTBE.[1] The polar diol impurity remains in the aqueous phase.[1]

  • Result: Purity should increase from ~85% to >98%.

Visualizing the Pathway:

VinylFluorideElimination Ketone 4-Oxo-Ester (Starting Material) Intermediate Carbocation Intermediate Ketone->Intermediate + DAST Product 4,4-Difluoro Ester (Target) Intermediate->Product + F- (Substitution) Impurity Vinyl Fluoride (Elimination Impurity) Intermediate->Impurity - H+ (Elimination) Diol Polar Diol (Water Soluble) Impurity->Diol + OsO4/NMO (Purification Step)

Caption: Figure 1. Divergent pathway showing the formation of the vinyl fluoride impurity and its removal via oxidative dihydroxylation.

Module 2: The Triazole Assembly (Regioselectivity)

Context: The formation of the 1,2,4-triazole ring on the tropane nitrogen is the most chemically complex step.[1] Thermal condensation of hydrazides often yields a 1:1 mixture of regioisomers.[1]

Troubleshooting Ticket #205: "My triazole ratio is 50:50. I need the 1,2,4-isomer."

User Query:

"I attempted to react the tropane hydrazide with an imidate ester. LCMS shows two peaks with the same mass.[1] I need the 3-isopropyl-5-methyl-1,2,4-triazole isomer. How do I force the regioselectivity?"

Technical Diagnosis: You are likely using a Thermal Cyclization approach.[1]

  • The Problem: In thermal conditions, the hydrazide nitrogen atoms have similar nucleophilicity, leading to random attack and a mix of 1,2,4-triazole (desired) and 1,3,4-triazole (undesired) or regioisomers of the 1,2,4 system depending on the substitution pattern.

  • The Solution: Switch to the Imidoyl Chloride Activation method (The Pfizer "One-Pot" Protocol).[1] This directs the cyclization kinetically.[1]

Protocol: Directed Triazole Formation Reference: Price et al., Tetrahedron Lett. 2005.[1]

  • Activation: Convert the tropane amide (N-isobutyryl) to the imidoyl chloride using PCl₅ in DCM.

    • Critical Control: Keep T < 0°C to prevent degradation.[1]

  • Trapping: Add acetic hydrazide (AcNHNH₂) to the imidoyl chloride.

    • Mechanism:[1][2][3] The more nucleophilic terminal nitrogen of the hydrazide attacks the highly electrophilic imidoyl carbon specifically.[1]

  • Cyclization: Add acid (acetic acid) or mild heat to close the ring.[1]

  • Outcome: This sequence locks the nitrogen arrangement, yielding >10:1 regioselectivity favoring the desired triazole.[1]

Data Comparison: Thermal vs. Directed

ParameterThermal Method (Imidate)Directed Method (PCl₅)
Reagents Triethyl orthoacetate + HydrazidePCl₅ + Acetic Hydrazide
Temperature High (>80°C)Low (0°C to RT)
Regio-ratio ~1:1 to 2:1>10:1
Yield 40-50%75-85%

Module 3: Final Coupling & Isolation

Context: The final step involves coupling the 4,4-difluoro acid chloride with the tropane amine.[1]

Troubleshooting Ticket #302: "My final product contains ~5% of a carboxylic acid impurity."

User Query:

"I used EDCI/HOBt for the final coupling. I see a persistent impurity at RRT 0.85. MS indicates it's the 4,4-difluoro acid starting material, but I used an excess of amine.[1] Why is it persisting?"

Technical Diagnosis: You are dealing with Impurity 16 (Residual Acid) , but the root cause is likely Hydrolysis of the Activated Ester .

  • Cause: If you are using Acid Chloride activation (SOCl₂ or Oxalyl Chloride), any water present in the amine solution (tropane is hygroscopic) will hydrolyze the acid chloride back to the acid immediately.[1]

  • Alternative Cause: If using EDCI, the "reactive ester" is hydrolyzing during the slow addition or aqueous workup if the reaction didn't go to completion.[1]

Protocol: The "Schotten-Baumann" Fix To avoid moisture sensitivity of the acid chloride, use a biphasic Schotten-Baumann condition or strictly anhydrous conditions with a scavenger.[1]

  • Generate Acid Chloride: React 4,4-difluoro acid with Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl.

  • Anhydrous Coupling:

    • Dissolve Tropane Amine in dry DCM.[1]

    • Add Polymer-Supported DMAP or standard Et₃N (excess).[1]

    • Add Acid Chloride solution slowly at 0°C.

  • Quench: Add N,N-dimethylethylenediamine (0.5 eq) at the end.

    • Why? This amine is a "scavenger."[1] It reacts with any unreacted acid chloride to form a highly polar amide that washes out in the aqueous layer, ensuring no "active" acid chloride reverts to Acid Impurity 16 during workup.[1]

Visualizing the Scavenger Logic:

ScavengerLogic cluster_fail Without Scavenger (The Failure Mode) AcidChloride Excess Acid Chloride (Unreacted) Reaction Rapid Coupling AcidChloride->Reaction Scavenger Added Scavenger (Diamine) Scavenger->Reaction PolarAmide Polar Amide Waste (Removes Excess Electrophile) Reaction->PolarAmide WaterWorkup Aqueous Workup PolarAmide->WaterWorkup Washes into Aqueous Phase AcidChloride_Fail Excess Acid Chloride Water Water Quench AcidChloride_Fail->Water Impurity16 Impurity 16 (Acid Contaminant) Water->Impurity16

Caption: Figure 2.[1] Mechanism of impurity removal using a diamine scavenger versus the formation of Impurity 16 via hydrolysis.

References

  • Price, D. A., et al. (2005).[1][4][5] "Initial synthesis of UK-427,857 (Maraviroc)." Tetrahedron Letters, 46(30), 5005-5007.[1][4] [1]

  • Doran, A., et al. (2005).[1] "Process Research and Development of Maraviroc (UK-427,857)."[1][4][5][6] Organic Process Research & Development (Pfizer Global R&D).[1][4][7] Note: This refers to the foundational process work often cited alongside the 2008 full paper.[1]

  • Haycock-Lewandowski, S. J., et al. (2008).[1][4] "Development of a Bulk Enabling Route to Maraviroc (UK-427,857)." Organic Process Research & Development, 12(6), 1094–1103.[1][4]

  • Ahman, J., et al. (2008).[1][4][7] "Process Research and Scale-up of a Commercializable Route to Maraviroc." Organic Process Research & Development, 12(6), 1104–1113.[1][4]

Sources

Technical Support Center: Diazabicyclo[2.2.2]octane (DABCO) Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges related to the solubility of diazabicyclo[2.2.2]octane (DABCO) and its associated salts. This guide is designed for researchers, chemists, and drug development professionals who utilize DABCO as a catalyst, base, or reagent and encounter solubility hurdles during their experimental work. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, understand, and resolve these critical issues.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of DABCO Salt Solubility

This section addresses the most common foundational questions regarding the solubility behavior of DABCO salts.

Q1: What is DABCO, and why are its salts so prevalent in organic synthesis?

A: 1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine (TEDA), is a highly symmetrical, bicyclic tertiary amine.[1] Its rigid, cage-like structure makes the nitrogen lone pairs sterically accessible and highly nucleophilic, but it acts as a non-nucleophilic base due to steric hindrance at the bridgehead positions.[2] This unique combination of properties makes it an excellent catalyst for a wide range of reactions, including polyurethane formation and the Baylis-Hillman reaction.[3][4]

When DABCO is used as a base or when it reacts with acidic species (protons or Lewis acids) present in a reaction mixture, it readily forms salts, such as the dihydrochloride or dihydrobromide. These salts are often the species present in the actual reaction environment or during workup procedures.

Q2: Why do my DABCO salts frequently exhibit poor solubility in organic solvents?

A: The poor solubility of simple DABCO salts in many common organic solvents is a classic example of the interplay between lattice energy and solvation enthalpy.

  • Lattice Energy: DABCO salts, like DABCO dihydrochloride, are ionic compounds that form a highly ordered, crystalline lattice. The lattice energy is the energy required to break apart one mole of this solid ionic compound into its gaseous ions.[5][6] Due to the strong electrostatic attraction between the protonated DABCO cation ([H₂-DABCO]²⁺) and the halide anions, this energy is substantial.

  • Solvation Enthalpy: Solvation is the process where solvent molecules surround the individual ions, stabilizing them.[7] The energy released during this process is the solvation enthalpy. For a salt to dissolve, the solvation enthalpy must be large enough to overcome the lattice energy.

Many organic solvents (e.g., Dichloromethane, Toluene, Diethyl Ether) are non-polar or have low-to-moderate polarity. They are poor at stabilizing the charged ions of the DABCO salt, resulting in a low solvation enthalpy. Consequently, the energy released is insufficient to break down the crystal lattice, and the salt remains insoluble. In contrast, highly polar, protic solvents like water or methanol are excellent at solvating both the cation and anion, leading to high solubility.

Q3: What key factors should I consider when trying to dissolve a DABCO salt?

A: Solubility is governed by several interconnected factors. The primary considerations are:

  • Solvent Polarity ("Like Dissolves Like"): Highly polar, ionic salts will dissolve best in highly polar solvents.

  • Temperature: Solubility of most solids increases with temperature, as the added thermal energy helps overcome the lattice energy.

  • The Nature of the Counter-ion: The size and charge density of the anion (e.g., Cl⁻, Br⁻, BF₄⁻, OAc⁻) can influence the lattice energy of the salt and its interaction with the solvent.

  • Common Ion Effect: The presence of a common ion (e.g., trying to dissolve DABCO·2HCl in a solution already containing a chloride salt) can suppress solubility.

Part 2: Troubleshooting Guide - Common Problems & Step-by-Step Solutions

This section provides actionable solutions to specific solubility problems you may encounter in the lab.

Problem 1: My commercially purchased or self-prepared DABCO salt will not dissolve in my chosen reaction solvent.
  • Initial Diagnosis: The primary cause is a mismatch between the high polarity of the salt and the lower polarity of the solvent. The solvent's solvation energy is insufficient to overcome the salt's lattice energy.

Below is a decision-making workflow for addressing this common issue.

start Insoluble DABCO Salt solvent_screen Perform Solvent Screening Protocol (See Protocol 1) start->solvent_screen temp Increase Temperature (e.g., reflux) solvent_screen->temp Still insoluble in best option success Salt Dissolved Proceed with Reaction solvent_screen->success Solvent found sonic Apply Ultrasonication (See Protocol 2) temp->sonic Precipitates on cooling or still insoluble temp->success Dissolves with heat cosolvent Use a Co-Solvent System (See Protocol 3) sonic->cosolvent Incomplete dissolution sonic->success Dissolves with sonication cosolvent->success Success fail Issue Persists Consider Advanced Strategy cosolvent->fail

Caption: Troubleshooting workflow for an insoluble DABCO salt.

Data Presentation: Solubility of DABCO Species
CompoundSolvent ClassSolvent ExampleQualitative SolubilityQuantitative Data ( g/100 g solvent @ 25°C)
DABCO (Free Base) Polar ProticWaterVery Soluble61[7]
Polar ProticEthanolVery Soluble77[8]
Polar AproticAcetoneSoluble13[8]
Polar AproticDMFSolubleData not available, but generally good
Non-polar AromaticBenzeneSoluble51[8]
DABCO·2HCl Polar ProticWaterVery SolubleExpected to be high
(Illustrative)Polar ProticMethanol / EthanolSoluble to Sparingly SolubleData not available, but lower than water
Polar AproticDMF, DMSOSparingly Soluble to InsolubleData not available, generally very low
Non-polarToluene, HexaneInsolubleData not available, negligible
ChlorinatedDCM, ChloroformInsolubleData not available, negligible

Note: The solubility of DABCO salts is expected to be significantly lower in organic solvents compared to the free base due to their ionic nature.

Experimental Protocols

This protocol helps you empirically determine the best solvent for your DABCO salt.

Materials:

  • Small vials or test tubes (e.g., 10)

  • Your DABCO salt

  • A range of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetonitrile, DMF, DMSO, THF, Acetone, Dichloromethane, Toluene)

  • Magnetic stir plate and stir bars

Procedure:

  • Preparation: Place a small, consistent amount of your DABCO salt (e.g., 10 mg) into each vial.

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 1 mL) to each vial.

  • Observation at Room Temperature: Stir each vial vigorously for 5-10 minutes at room temperature. Record your observations: fully dissolved, partially dissolved, or insoluble.

  • Heating: For vials where the salt did not dissolve, gently heat the mixture (e.g., to 50-60 °C or the solvent's reflux temperature) while stirring. Record any changes in solubility.

  • Cooling: Allow any heated vials that showed dissolution to cool back to room temperature. Observe if the salt precipitates out.

  • Analysis: Based on your observations, select the solvent (or solvent system) that provides the best solubility under your desired reaction conditions.

Ultrasonic baths provide high-frequency energy to agitate solvent molecules and break up solid particles, accelerating the dissolution process.

Procedure:

  • Prepare your mixture of DABCO salt and the chosen solvent in a flask or vial.

  • Place the vessel into an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in your vessel.

  • Turn on the sonicator. The process can take anywhere from a few minutes to over an hour.

  • Visually monitor the dissolution. You can periodically remove the vessel to check for remaining solids.

Problem 2: My DABCO salt precipitates from the solution during my reaction.
  • Initial Diagnosis: This often occurs due to one of three reasons:

    • Temperature Change: The reaction was initiated at a higher temperature where the salt was soluble, but as it cooled or ran at ambient temperature, it crashed out.

    • Change in Solvent Polarity: The reaction itself consumed polar starting materials or generated non-polar products, causing the overall polarity of the reaction medium to decrease below the threshold needed to keep the salt dissolved.

    • In Situ Salt Formation: The DABCO free base was soluble, but as the reaction progressed, it reacted with an acidic byproduct (e.g., HCl generated from an acyl chloride) to form an insoluble salt.

  • Maintain Temperature: If the salt is soluble at a higher temperature, run the reaction at that elevated temperature for its entire duration.

  • Use a Co-Solvent System (Protocol 3): Introduce a more polar, miscible "co-solvent" to maintain the salt's solubility throughout the reaction.

  • Modify the Reagents: If an acidic byproduct is the cause, consider adding a non-nucleophilic scavenger base to neutralize the acid before it reacts with DABCO.

Procedure:

  • Identify Primary Solvent: This is the solvent required for your reactants' solubility (e.g., THF, Toluene).

  • Identify Polar Co-Solvent: Choose a miscible, highly polar solvent in which your DABCO salt is known to be soluble (e.g., DMF, NMP, DMSO).

  • Determine Ratio: Start by dissolving the DABCO salt in a minimal amount of the polar co-solvent.

  • Combine: Add this solution to your primary reaction solvent containing the other reagents.

  • Optimization: If precipitation still occurs, you may need to increase the proportion of the polar co-solvent. Start with a ratio like 10:1 (primary:co-solvent) and adjust as needed. Be mindful that changing the solvent system can affect reaction rates and selectivity.

Part 3: Advanced Strategies - Modifying DABCO for Enhanced Solubility

When standard methods fail, modifying the DABCO salt itself to create a more "solvent-friendly" species can be a powerful strategy. The goal is to disrupt the crystal lattice energy by creating larger, more asymmetric cations with weaker ionic interactions.

Q4: How can I create a more soluble DABCO salt for my organic reaction?

A: You can convert DABCO into a task-specific Ionic Liquid (IL) or a Deep Eutectic Solvent (DES) . These materials are often liquid at or near room temperature and can serve as both the catalyst and the solvent, or at least be more soluble in common organic media.

cluster_0 Components (Solids at RT) cluster_1 Resulting Mixture DABCO_Salt DABCO-Alkyl Salt (HBA) DES Deep Eutectic Solvent (DES) (Liquid at RT) DABCO_Salt->DES Mix & Heat HBD Hydrogen Bond Donor (e.g., PEG, Urea) HBD->DES Forms H-Bond Network, Disrupts Crystal Lattice

Caption: Formation of a Deep Eutectic Solvent from solid precursors.

This protocol describes the synthesis of a DES from an N-alkylated DABCO salt and polyethylene glycol (PEG), a non-volatile and environmentally benign hydrogen bond donor.[9][10]

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • 1-Bromopentane (or other alkyl halide)

  • Anhydrous Ethanol

  • Polyethylene glycol, avg. M.W. 400 (PEG-400)

  • Round-bottom flask with reflux condenser

  • Magnetic stir plate with heating

Procedure:

Step 1: Synthesis of the N-Alkylated DABCO Salt (Ionic Liquid Precursor)

  • In a round-bottom flask, dissolve DABCO (1.0 eq) in anhydrous ethanol.

  • Add the alkyl halide (e.g., 1-bromopentane, 2.1 eq) to the solution.

  • Heat the mixture at reflux with vigorous stirring for 24-48 hours. The progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting solid is the N,N'-dialkyl-DABCO dihalide salt. Wash it with a non-polar solvent like hexane or diethyl ether to remove any unreacted alkyl halide and dry it under vacuum.

Step 2: Formation of the Deep Eutectic Solvent

  • Combine the synthesized DABCO salt (e.g., 1,4-dipentyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium bromide) and PEG-400 in a clean, dry vial. A common molar ratio is 1:2 (Salt:PEG).[9]

  • Heat the mixture gently (e.g., 60-80 °C) with stirring.

  • Continue heating and stirring until the two solids melt and form a single, homogeneous, clear liquid phase. This is your DES.

  • Cool the DES to room temperature. It should remain a liquid or a viscous oil. It can now be used as a reaction medium for your subsequent synthesis, often providing much-improved solubility for reagents.

References

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. [Link]

  • Deep eutectic ionic liquids based on DABCO-derived quaternary ammonium salts: A promising reaction medium in gaining access to terpyridines. Heparin. [Link]

  • DABCO-based ionic liquids: Green and efficient catalysts with a dual catalytic role for aza-Michael addition. ScienceDirect. [Link]

  • Difference Between Solvation Energy and Lattice Energy. Pediaa.com. [Link]

  • Preparation of a new DABCO-based ionic liquid and investigation on its application in the synthesis of benzimidazoquinazolinone and pyrimido[4,5- b ]-quinoline derivatives. ResearchGate. [Link]

  • Preparation of DABCO based acidic ionic liquid [DABCO(C2COOH)2]²⁺[Br⁻]2. ResearchGate. [Link]

  • Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature. National Center for Biotechnology Information. [Link]

  • DABCO - Wikipedia. Wikipedia. [Link]

  • Dabco | C6H12N2 | CID 9237 - PubChem. National Center for Biotechnology Information. [Link]

  • Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. CentAUR. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Useful Catalyst in Organic Synthesis. ResearchGate. [Link]

  • 13A: Lattice energy. chemrevise.org. [Link]

  • CAS 280-57-9 DABCO 1,4-Diazabicyclo(2.2.2)octane Catalyst For PU Triethylenediamine TEDA. Shanxi Zorui Biotechnology Co., Ltd.. [Link]

  • lattice enthalpy (lattice energy). Chemguide. [Link]

Sources

Minimizing side reactions during N-isopropylation of diazabicyclooctane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Isopropylation of Diazabicyclooctane

Welcome to the technical support guide for the N-isopropylation of 1,4-diazabicyclooctane (DABCO). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a focus on maximizing the yield of the desired mono-isopropylated product while minimizing common side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What makes the mono-N-isopropylation of DABCO challenging?

The primary challenge lies in controlling the selectivity of the reaction. DABCO possesses two equivalent and highly nucleophilic tertiary amine nitrogens.[1] While the first isopropylation slightly deactivates the second nitrogen through electronic effects, the remaining amine is still sufficiently nucleophilic to react with the alkylating agent. Furthermore, the use of a secondary alkyl halide (isopropyl group) introduces competing side reactions, primarily over-alkylation and elimination.[2]

Q2: What are the principal side reactions I should expect?

There are two major competing pathways that reduce the yield of the desired mono-alkylated product:

  • Di-alkylation (Quaternization): The most common side reaction is the addition of a second isopropyl group to the remaining nitrogen atom of the mono-substituted product, forming a bis-quaternary ammonium salt (N,N'-diisopropyl-1,4-diazabicyclo[2.2.2]octan-1,4-diium).

  • Elimination (E2 Reaction): Isopropyl halides are secondary halides and are susceptible to base-promoted elimination to form propene gas. DABCO itself is a strong, non-hindered base capable of promoting this E2 reaction, which consumes the alkylating agent.[3][4]

Q3: Which isopropylating agent is best: 2-iodopropane, 2-bromopropane, or 2-chloropropane?

For an SN2 reaction, the reactivity of the leaving group is critical. The order of reactivity is I⁻ > Br⁻ > Cl⁻. Therefore, 2-iodopropane is the most reactive and will allow the reaction to proceed under the mildest conditions (lower temperatures), which helps to suppress the elimination side reaction. 2-bromopropane is a viable alternative, but 2-chloropropane is generally too unreactive and would require harsher conditions that favor side reactions.

Q4: What is the optimal choice of solvent for this reaction?

Polar aprotic solvents are highly recommended.[5][6] Solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent choices because they can stabilize the charged transition state of the SN2 reaction without solvating and deactivating the amine nucleophile through hydrogen bonding.[6] Avoid protic solvents like alcohols or water, as they can reduce the nucleophilicity of DABCO.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-isopropylation of DABCO.

Problem 1: My TLC/GC-MS analysis shows a significant amount of a highly polar, immobile spot, and my desired product yield is low.

  • Probable Cause: This is a classic sign of over-alkylation, leading to the formation of the N,N'-diisopropylated bis-quaternary ammonium salt. This salt is highly polar and often insoluble in common organic solvents, causing it to streak or remain at the baseline on a TLC plate.

  • Causality: This occurs when the concentration of the alkylating agent is too high relative to the mono-substituted product, or the reaction is allowed to proceed for too long. The mono-substituted product, while slightly less reactive than DABCO, still competes effectively for the alkylating agent.

  • Solutions:

    • Adjust Stoichiometry: Use a molar excess of DABCO (e.g., 1.5 to 3 equivalents) relative to the isopropyl halide. This ensures that the alkylating agent is more likely to encounter an unreacted DABCO molecule than a mono-alkylated one.

    • Slow Addition: Add the isopropyl halide dropwise to a solution of DABCO over an extended period. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial mono-alkylation step.

    • Monitor Closely: Track the reaction's progress by TLC or GC-MS every 15-30 minutes. Quench the reaction as soon as the starting isopropyl halide is consumed or when the formation of the di-alkylated product begins to accelerate.

Problem 2: I observe gas evolution from my reaction, and the overall conversion is poor.

  • Probable Cause: You are likely observing the formation of propene gas via an E2 elimination reaction of your isopropyl halide.

  • Causality: The isopropyl group is a secondary alkyl group, making it susceptible to elimination. DABCO is a sufficiently strong base to abstract a β-hydrogen from the isopropyl halide, especially at elevated temperatures. The bulky nature of the leaving group in the transition state can also favor elimination.[7][8]

  • Solutions:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C, and only warm gently if necessary.

    • Choose a Better Leaving Group: Use 2-iodopropane instead of 2-bromopropane. The C-I bond is weaker, making iodide a better leaving group and allowing the SN2 reaction to proceed at a lower temperature, outcompeting the E2 pathway.

    • Solvent Choice: Ensure you are using a suitable polar aprotic solvent. While DABCO's basicity is the primary driver, solvent can influence reaction pathways.

Problem 3: The reaction is extremely slow or does not proceed at all.

  • Probable Cause: Insufficient reactivity of the electrophile (alkylating agent) or suboptimal reaction conditions.

  • Causality: The activation energy for the SN2 reaction has not been overcome. This is common when using a poor leaving group like chloride or when the reaction temperature is too low for the specific substrate combination.

  • Solutions:

    • Check Your Alkylating Agent: Confirm you are not using 2-chloropropane. If you are, switch to 2-bromopropane or, ideally, 2-iodopropane.

    • Gently Increase Temperature: If using 2-bromopropane, slowly increase the temperature to 40-50 °C and monitor for product formation and any signs of elimination.

    • Ensure Purity of Reagents: DABCO is hygroscopic and can absorb water from the atmosphere, which may interfere with the reaction.[9] Consider purifying DABCO by sublimation if its purity is in doubt. Ensure your solvent is anhydrous.

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the desired reaction versus the major side reactions and a logical workflow for troubleshooting common issues.

reaction_pathways cluster_0 Desired SN2 Reaction cluster_1 Side Reactions DABCO DABCO (Nucleophile/Base) Mono_Product Desired Product (Mono-N-isopropyl-DABCO) DABCO->Mono_Product + iPr-X iPrX Isopropyl Halide (iPr-X) (Alkylating Agent) Propene Side Product (Propene) iPrX->Propene + DABCO (as Base) (E2 Elimination) HX H-X Di_Product Side Product (Di-quaternary Salt) Mono_Product->Di_Product + iPr-X (Over-alkylation) troubleshooting_workflow start Start Reaction Analysis check_tlc Analyze reaction mixture (TLC, GC-MS) start->check_tlc low_yield Is yield low or reaction incomplete? check_tlc->low_yield polar_spot Is there a major non-mobile, polar spot on TLC? low_yield->polar_spot Yes success Reaction Successful: Proceed to Workup low_yield->success No over_alkylation Diagnosis: Over-alkylation polar_spot->over_alkylation Yes gas Is gas evolving? Is conversion poor? polar_spot->gas No solution1 Solution: 1. Use excess DABCO 2. Slow-add iPr-X 3. Monitor closely over_alkylation->solution1 elimination Diagnosis: E2 Elimination gas->elimination Yes slow_rxn Diagnosis: Reaction too slow gas->slow_rxn No solution2 Solution: 1. Lower temperature 2. Use iPr-Iodide elimination->solution2 solution3 Solution: 1. Switch to iPr-Iodide 2. Gently warm (monitor!) 3. Check reagent purity slow_rxn->solution3

Caption: Troubleshooting workflow for N-isopropylation of DABCO.

Experimental Protocols

Protocol 1: Optimized Mono-N-Isopropylation of DABCO

This protocol is designed to maximize the yield of the mono-alkylated product by controlling stoichiometry and reaction conditions.

  • Reagents & Equipment:

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO), sublimed

    • 2-Iodopropane

    • Acetonitrile (MeCN), anhydrous

    • Round-bottom flask with a magnetic stir bar

    • Addition funnel

    • Inert atmosphere setup (Argon or Nitrogen)

    • TLC plates and appropriate eluent system (e.g., 10% MeOH in DCM with 1% NH₄OH)

  • Procedure:

    • Setup: Under an inert atmosphere, add sublimed DABCO (2.0 eq.) to a round-bottom flask containing anhydrous acetonitrile (to make a ~0.5 M solution with respect to the alkylating agent). Stir the mixture until the DABCO is fully dissolved.

    • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

    • Reagent Addition: Dissolve 2-iodopropane (1.0 eq.) in a small amount of anhydrous acetonitrile and load it into an addition funnel.

    • Slow Addition: Add the 2-iodopropane solution dropwise to the stirring DABCO solution over 1-2 hours. Maintaining a slow addition rate is crucial to prevent localized high concentrations of the alkylating agent.

    • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitoring: Monitor the reaction progress by TLC. The product spot should appear below the DABCO spot. The reaction is typically complete within 4-8 hours.

    • Workup: Once the 2-iodopropane is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. The resulting residue will contain the desired product, the unreacted excess DABCO, and the hydroiodide salt of DABCO.

    • Purification: The product can be purified from the excess DABCO by column chromatography on silica gel using an appropriate solvent system or by selective extraction/crystallization.

ParameterRecommended ConditionRationale
DABCO:iPr-X Ratio 2:1 to 3:1Statistically favors mono-alkylation over di-alkylation.
Alkylating Agent 2-IodopropaneMost reactive leaving group, allows for milder reaction conditions.
Solvent Anhydrous AcetonitrilePolar aprotic solvent stabilizes SN2 transition state. [5][6]
Temperature 0 °C to Room TemperatureMinimizes the competing E2 elimination pathway.
Addition Method Slow, dropwise additionMaintains low concentration of alkylating agent, suppressing over-alkylation.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online Forum]. Available at: [Link]

  • Vedantu. (n.d.). Hofmann Elimination: Mechanism, Steps & Easy Example. [Educational Resource]. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann elimination. [Encyclopedia Article]. Available at: [Link]

  • Sommer, H. Z., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 5033-5051. Available at: [Link]

  • Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? [Blog Post]. Available at: [Link]

  • Verde-Sesto, E., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(3), 1042-1053. Available at: [Link]

  • BYJU'S. (2019). Hofmann Elimination. [Educational Resource]. Available at: [Link]

  • Sommer, H. Z., et al. (2018). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. Request PDF on ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hofmann Elimination. [Reaction Index]. Available at: [Link]

  • Al-Jubouri, H. R. (2016). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. [Thesis]. Available at: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. [Book Chapter]. Available at: [Link]

  • Reagent Guide. (n.d.). N alkylation at sp3 Carbon. [Guide]. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Blog Post]. Available at: [Link]

  • Maraš, N., Polanc, S., & Kočevar, M. (2012). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 10(7), 1300-1311. Available at: [Link]

  • Sahoo, S. R., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. (2017). ACS Omega, 2(6), 2891-2901. Available at: [Link]

  • Maraš, N., Polanc, S., & Kočevar, M. (2012). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Request PDF on ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Preparation of DABSO. [Procedural Database]. Available at: [Link]

  • American Chemical Society. (2022). DABCO. [Molecule of the Week]. Available at: [Link]

Sources

Strategies for removing palladium catalysts from bicyclic amine products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for removing palladium catalysts from bicyclic amine products. Role: Senior Application Scientist Status: Active Guide [v2.4]

The Core Challenge: The "Chelation Trap"

Why is this specific class of compounds so difficult? Bicyclic amines (e.g., isoquinolines, indoles, quinoxalines, azabicycles) present a unique challenge compared to aliphatic amines. The rigid bicyclic framework often exposes the nitrogen lone pair in a fixed geometry, making these molecules potent ligands.

In a reaction mixture, your product is not just a bystander; it is actively competing with your scavenger for the palladium. We call this the Chelation Trap .

  • The Equilibrium Problem:

    
    
    
  • The Consequence: If your product binds Pd stronger than the scavenger, standard treatments (charcoal, simple silica) will fail, or you will suffer massive yield loss as the scavenger strips the product-Pd complex entirely.

Strategic Framework: Breaking the Bond

To remove the Pd, you must shift the equilibrium. We employ three primary strategies:

  • Affinity Overpowering: Using a scavenger with a binding constant (

    
    ) orders of magnitude higher than your amine (e.g., Thiol/DMT).
    
  • Steric Exclusion: Using porous scavengers where the Pd fits, but the bulky Pd-Product complex cannot enter, forcing dissociation.

  • Electronic Disruption (The Proton Switch): Protonating the basic amine to kill its coordinating ability (

    
    ), releasing the Pd for the scavenger.
    
Mechanism of Action: The Competition

ChelationCompetition Prod Bicyclic Amine Product (Ligand) Complex Pd-Amine Complex (Stable Trap) Prod->Complex Reversible Binding Pd Palladium (II) Scav Silica-Thiol Scavenger Pd->Scav Irreversible Capture Pd->Complex Waste Scavenger-Pd (Filtered Solid) Scav->Waste Filtration Complex->Pd Heat/Time Dissociation

Figure 1: The thermodynamic competition between your product and the scavenger. Success requires the Green path (Capture) to be kinetically accessible and thermodynamically preferred.

Scavenger Selection Matrix

Do not guess. Use the oxidation state of the Pd and the basicity of your amine to select the tool.

Scavenger TypeFunctional GroupBest ForMechanismCompatibility
Silica-Thiol (Si-SH) PropylthiolUniversal First Choice. Pd(II) and Pd(0).Soft-Soft interaction (HSAB theory).Compatible with most solvents. Avoid strong oxidizers.
Silica-DMT DimercaptotriazineHigh-Stability Complexes. Chelation (Bidentate). Higher affinity than mono-thiol.Excellent for removing Pd from N-heterocycles.
Silica-Thiourea ThioureaElectrophilic Pd. Coordination.Good if Thiol affects product stability.
Activated Carbon CarbonLow-Value / Early Intermediates. Physisorption.Warning: High risk of yield loss with bicyclic amines due to pi-stacking.
Decision Tree: Selecting the Right Protocol

ScavengerDecision Start Start: Pd Removal from Bicyclic Amine Soluble Is the Pd Homogeneous (Soluble)? Start->Soluble Hetero Filter over Celite (Remove Pd Black) Soluble->Hetero No (Black ppt) CheckAmine Is the Amine Acid Sensitive? Soluble->CheckAmine Yes (Orange/Red Soln) NoAcid Protocol B: Acid Wash + Scavenger CheckAmine->NoAcid No YesAcid Protocol A: Direct Scavenging CheckAmine->YesAcid Yes SelectScav Select Scavenger YesAcid->SelectScav Thiol Try Si-Thiol (Standard) SelectScav->Thiol Standard DMT Try Si-DMT (Hard to Remove) SelectScav->DMT If Thiol Fails

Figure 2: Decision logic for selecting the appropriate remediation workflow.

Experimental Protocols (Field-Proven)

Protocol A: Direct Scavenging (Standard)

Use this for acid-sensitive products or when Pd levels are moderate (<500 ppm).

  • Dissolution: Dissolve crude product in a solvent that swells the silica matrix (THF, Ethyl Acetate, or DMF). Avoid MeOH if using polystyrene resins; silica is fine in MeOH.

  • Loading: Add Silica-Thiol (Si-SH) .

    • Calculation: Add 4–10 equivalents relative to the residual Pd content (not the catalyst loading).

    • Rule of Thumb: If Pd content is unknown, start with 10% w/w relative to the product.

  • Temperature: Heat to 50–60°C .

    • Why? Room temperature is often insufficient to break the stable Amine-Pd bond. Heat increases the "off-rate" of the Pd from your product, allowing the scavenger to grab it.

  • Time: Agitate (do not magnetically stir if using large beads, use overhead stirring) for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.

  • Validation: Check filtrate color. If still colored, repeat with Silica-DMT .

Protocol B: The "Proton Switch" (For Stubborn Chelators)

Use this for highly basic bicyclic amines (e.g., isoquinolines) that refuse to let go of Pd.

  • Dissolution: Dissolve product in an organic solvent (e.g., DCM or EtOAc).

  • Protonation: Wash the organic layer with dilute acid (e.g., 0.5M or 1M HCl) if your product moves to the aqueous layer.

    • Scenario 1 (Product in Water): The amine is protonated (

      
      ) and dissolves in water. The Pd often remains in the organic layer or precipitates. Separate layers. Treat the aqueous phase with Silica-TAc (Triamine)  or Thiourea  compatible with aqueous conditions.
      
    • Scenario 2 (Product stays Organic): If the salt is organic soluble, add an organic acid (Acetic acid or TFA) to the mixture. This protonates the nitrogen, killing its ability to coordinate Pd. Then add Silica-Thiol .[1]

  • Neutralization: After scavenging and filtration, neutralize the filtrate to recover the free base.

Troubleshooting & FAQs

Q1: I used activated carbon, and my yield dropped by 30%. Why? A: Bicyclic amines are flat, aromatic systems. They "pi-stack" efficiently with the graphene sheets of activated carbon. You are adsorbing your product, not just the catalyst.

  • Fix: Switch to Functionalized Silica (Si-Thiol) . Silica is rigid and polar; it does not interact strongly with the aromatic rings of your product, ensuring high recovery.

Q2: The scavenger worked in THF but failed in Methanol. Why? A: While silica doesn't swell, the solubility of the Pd complex changes. In MeOH, the Pd-Amine complex might be stabilized by solvation, or the scavenger pores might be less accessible due to solvent polarity effects.

  • Fix: Try a solvent switch to Ethyl Acetate or Toluene/THF mix.

Q3: How do I know it worked without running ICP-MS every time? (Self-Validation) A:

  • Visual Test: Pd-Amine complexes are usually colored (yellow/orange/red). A successful scavenge yields a colorless solution.[2]

  • Thioacetamide Test: Take 1 mL of filtrate, add a drop of saturated aqueous thioacetamide. Heating it gently.

    • Brown/Black precipitate: High Pd remains (>50 ppm).[1]

    • Clear/Yellow solution: Pd is likely <10 ppm.[3]

Q4: My Pd levels are still ~50 ppm after scavenging. What now? A: You likely have "Pd Nanoparticles" that are smaller than the filter pores but too large to be chelated.

  • Fix: Perform a "Polish Filtration" using a 0.2 µm membrane or a specialized Celite/Charcoal cartridge before the chemical scavenger step.

References & Authority

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[4] (Regulatory limits for Pd).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Foundational review on removal strategies).

  • SiliCycle Application Note. Metal Scavenging Solutions for the Pharmaceutical Industry. (Specific data on Thiol vs. DMT performance).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. (Comparison of carbon vs. silica).

  • Biotage White Paper. Strategies for Palladium Removal. (Discussion on flow chemistry and cartridges).

Disclaimer: This guide is for research purposes. Always validate final elemental purity using quantitative methods like ICP-MS or ICP-OES to ensure compliance with ICH Q3D.

Sources

Overcoming hygroscopic challenges of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Welcome to the dedicated technical support guide for 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.

The inherent ability of a substance to attract and hold water molecules from the surrounding environment is known as hygroscopicity.[1][2] For active pharmaceutical ingredients (APIs) like 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane, moisture absorption can lead to significant issues, including chemical degradation, alterations in crystalline structure, and compromised physical properties, all of which can impact stability and experimental outcomes.[][4] This guide provides a structured, question-and-answer-based approach to proactively manage these challenges.

Part 1: Initial Assessment & Characterization

This section focuses on the critical first steps upon receiving a new batch of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane. Proper initial characterization is fundamental to preventing moisture-related complications downstream.

FAQ 1: I've just received a new batch of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane. How do I determine if it has already absorbed atmospheric moisture?

Answer: It is crucial to quantify the initial water content, as this will serve as a baseline for all subsequent experiments. The presence of water can significantly affect the material's physical and chemical stability.[5] The gold-standard method for accurate water content determination in pharmaceutical ingredients is Karl Fischer titration (KFT).[5][6][7] This technique is highly selective for water and can provide precise results over a wide concentration range, from parts per million (ppm) to high percentages.[8]

Alternative, less quantitative methods include Thermogravimetric Analysis (TGA), which can indicate mass loss upon heating that may correspond to water, and Gravimetric Sorption Analysis (GSA), which measures moisture uptake over time under controlled humidity.[4][9] However, for a definitive initial assessment, KFT is strongly recommended.

dot

G cluster_0 Initial Assessment Workflow start Receive New Batch of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane kf_titration Perform Karl Fischer (KF) Titration to Quantify Initial Water Content start->kf_titration record_result Record Water Content (%) on Certificate of Analysis (CoA) kf_titration->record_result decision Is Water Content Within Specification? record_result->decision proceed Proceed with Use in Experiments (Store under Inert Conditions) decision->proceed Yes dry_sample Drying Protocol Required decision->dry_sample No stop Quarantine Batch & Contact Supplier (If drying is not feasible or effective) dry_sample->stop G cluster_1 Troubleshooting Workflow start Inconsistent Experimental Results (e.g., low yield, poor reproducibility) q1 Is the compound hygroscopic? start->q1 check_coa Review Supplier CoA and In-House Test Data q1->check_coa Investigate q2 Was water content measured before the experiment? check_coa->q2 measure_water Perform Karl Fischer Titration on Retained Sample q2->measure_water No q3 Was the experiment run under anhydrous conditions? q2->q3 Yes measure_water->q3 review_protocol Review Experimental Protocol: - Solvent/Reagent Purity - Inert Atmosphere Technique q3->review_protocol No re_run Re-run Experiment: 1. Dry API if necessary 2. Correct mass for water content 3. Use anhydrous techniques q3->re_run Yes review_protocol->re_run other_issues Investigate Other Root Causes (e.g., reagent quality, temperature control) re_run->other_issues If problem persists

Caption: Workflow for investigating inconsistent experimental results.

Part 4: Advanced Mitigation Strategies in Formulation

For drug development professionals, managing hygroscopicity extends into formulation and dosage form design.

FAQ 6: We are developing a solid dosage form of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane. What formulation strategies can help mitigate its hygroscopicity?

Answer: If the API proves to be highly hygroscopic, formulation strategies can create a physical barrier against moisture or alter the compound's intrinsic properties. [10][11]Key approaches include:

  • Film Coating: Applying a polymer-based film coating to a tablet or pellet is a common and effective method to act as a moisture barrier. [10][12]2. Encapsulation: Enclosing the API within a capsule or microcapsules can protect it from the environment. Using capsule shells with low moisture content, such as HPMC instead of gelatin, can be particularly beneficial. [10][11][13]3. Co-processing with Excipients: Formulating the API with hydrophobic excipients (e.g., certain grades of microcrystalline cellulose or hydrophobic lubricants) can help to repel moisture away from the drug substance. [10][12]4. Crystal Engineering (Co-crystallization): This advanced technique involves forming a new crystalline solid (a co-crystal) of the API with another molecule (a co-former). This can alter the crystal lattice and reduce the available sites for water molecules to bind, thereby lowering hygroscopicity. [10][12] The choice of strategy depends on the degree of hygroscopicity, the target dosage form, and the overall development plan. Early evaluation of the API's moisture sorption properties is critical for selecting the right approach. [][4]

Appendix: Standard Operating Procedure

Protocol: Water Content Determination by Volumetric Karl Fischer Titration

This protocol outlines the steps for determining the water content in a sample of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane.

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration vessel is filled with fresh, anhydrous methanol or a specialized KF solvent.

    • Neutralize the solvent by running a pre-titration until the endpoint is stable. This removes any residual moisture from the solvent and the vessel. [6]

  • Reagent Standardization:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel. [6] * Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg/mL using the formula: F = (Weight of standard in mg * Water content of standard) / Volume of reagent in mL. [6]Perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane sample (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the titration vessel.

    • Allow the sample to dissolve or disperse completely while stirring.

    • Titrate the sample with the standardized Karl Fischer reagent to the endpoint. Record the volume of reagent consumed (B.R.).

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % Water = (B.R. in mL * F in mg/mL) / (Weight of sample in mg) * 100 [6]

  • System Suitability:

    • Regularly check the standardization of the reagent. Ensure the system is in a low-humidity environment to prevent atmospheric moisture from skewing results.

References

  • Tan, E.Z., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). Available at: [Link]

  • CD Formulation. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. Available at: [Link]

  • Kumar, P., & S. S., S. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]

  • Li, Y., & Tang, W. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (2025). Water determination. Available at: [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Available at: [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • Ask this paper. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Bohrium. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

  • Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • PerMix. (2025). Mixing & Drying Hygroscopic Materials. Available at: [Link]

Sources

Optimization of reaction temperature for bicyclic diamine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Advanced Cyclization Optimization
Ticket Subject: Optimization of Reaction Temperature for Bicyclic Diamine Cyclization

Welcome to the CycloTech Advanced Support Center.

Agent: Dr. A. Vance, Senior Application Scientist Status: Open Scope: Troubleshooting thermal parameters for intramolecular cyclization of bridged and fused diamines (e.g., diazabicyclo[2.2.1]heptanes, [2.2.2]octanes).

You are likely experiencing one of three critical failure modes: Kinetic Stalling (reaction stops at intermediate), Thermodynamic Degradation (tar/polymer formation), or Stereochemical Scrambling (epimerization). Bicyclic formation is unique because you are fighting ring strain (enthalpic penalty) while trying to avoid the high-temperature degradation typical of electron-rich amines.

Below is your interactive troubleshooting guide.

Part 1: Tier 1 Troubleshooting (FAQs)

Quick diagnostics for immediate course correction.

Q1: My reaction stalls at ~60% conversion. Adding more heat just turns it black. What is happening? A: You have hit the "Strain-Degradation Ceiling." Bicyclic diamines (especially [2.2.1] systems) possess significant ring strain (approx. 5–10 kcal/mol higher than monocycles).

  • Diagnosis: The activation energy (

    
    ) required to close the second ring is higher than the decomposition temperature (
    
    
    
    ) of your free amine or leaving group.
  • Fix: Do not simply increase the oil bath temperature.

    • Switch Solvent: Move from high-boiling point/high-degradation solvents (e.g., DMF at 140°C) to lower-boiling but higher-polarity solvents (e.g., MeCN or TFE) to stabilize the transition state.

    • Add a Phase Transfer Catalyst (PTC): Use TBAB or 18-Crown-6. This lowers the

      
       for the cyclization, allowing it to proceed at a temperature below the degradation threshold [1].
      

Q2: I am seeing the "wrong" diastereomer forming at high temperatures (Reflux). A: You are driving Thermal Epimerization. In bicyclic synthesis (e.g., 2,5-diazabicyclo[2.2.1]heptane), the thermodynamic product is often not the kinetic product. High temperatures (


C) can cause reversible deprotonation alpha to the carbonyl or amine, leading to the more stable (but potentially undesired) exo or endo isomer [2].
  • Fix: Lower the temperature by 20°C and double the reaction time. If the rate is too slow, switch to a more reactive leaving group (e.g., Triflate instead of Tosylate) to maintain rate at lower

    
    .
    

Q3: My product precipitates but contains oligomers. A: This is a Concentration-Temperature Mismatch. At high temperatures, the rate of intermolecular polymerization (2nd order) competes with intramolecular cyclization (1st order).

  • Fix: Apply the High Dilution Principle .

    • Maintain concentration

      
       M.[1]
      
    • Simulated High Dilution: Add the substrate dropwise to the heated catalyst/base solution.[2] This keeps the instantaneous concentration of uncyclized starting material near zero, favoring cyclization regardless of temperature [3].

Part 2: Tier 2 Technical Deep Dive (Mechanistic Logic)

The Thermal Window of Bicyclization

In bicyclic diamine synthesis, temperature does not just control rate; it dictates the pathway.

  • The Enthalpic Barrier (Strain): Closing a bridge (e.g., forming a [2.2.1] system from a substituted pyrrolidine) requires overcoming the torsional strain of the transition state. This often requires

    
    C.[3]
    
  • The Degradation Floor: Electron-rich diamines are prone to oxidation (N-oxide formation) and Hofmann elimination at elevated temperatures.

The Optimization Goal: Find the


 where 

.
Visualizing the Pathway

The diagram below illustrates the competition between the desired strained cyclization and the thermal degradation trap.

ReactionEnergyProfile cluster_0 Optimization Zone Start Linear Precursor (Low Energy) TS_Cyc TS: Cyclization (High Strain Energy) Start->TS_Cyc  Requires Heat (High Ea) TS_Deg TS: Degradation (Oxidation/Polymer) Start->TS_Deg  Driven by Excess Heat Product Bicyclic Diamine (Strained Product) TS_Cyc->Product  Kinetic Control Waste Tars/Oligomers TS_Deg->Waste  Thermodynamic Trap

Figure 1: Reaction Energy Profile. Note that the Transition State (TS) for cyclization is high-energy due to ring strain. Excessive heat pushes the system toward the degradation pathway (red) rather than the product.

Part 3: Tier 3 Protocol (The "Temperature Scanning" Workflow)

Do not guess. Use this self-validating protocol to determine the optimal temperature (


) for your specific substrate.
Experimental Setup
  • Substrate: Your linear diamine precursor (e.g., N-protected amino-mesylate).

  • Solvent System: Acetonitrile (MeCN) or Toluene (depending on solubility).

  • Base: DBU or

    
    .
    
Step-by-Step Optimization
StepActionLogic / Causality
1 The Stability Test Dissolve precursor in solvent without base. Heat to reflux for 2 hours. Analyze by LCMS. Pass: >95% recovery. Fail: Degradation. Insight: If it fails here, the molecule is thermally unstable; you must use a catalytic method (e.g., Ag(I) promoted) at room temp.
2 The Step-Ladder Scan Set up 3 parallel reactions at 40°C, 70°C, and 100°C . Stop at 50% conversion (monitor by HPLC).
3 Impurity Indexing Calculate the "Impurity Quotient" (IQ) for each temp:

4 Selection Select the highest temperature where

.
5 The "Spike" Validation Run the reaction at

. Once conversion stalls, spike the temperature by +10°C. Observation: If yield increases, your initial

was too low. If purity drops, your initial

was correct.
Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Yield / Impurities CheckLCMS Check LCMS Profile Start->CheckLCMS CleanStall Stalled but Clean? CheckLCMS->CleanStall Messy Many Impurities? CheckLCMS->Messy IncreaseT Increase Temp by 10°C (Kinetic Push) CleanStall->IncreaseT Yes Dilution Increase Dilution (0.1M -> 0.01M) Messy->Dilution Dimer peaks found LowerT Lower Temp & Add Catalyst (KI/Crown Ether) Messy->LowerT Black tar/degradation ChangeLG Change Leaving Group (Ms -> Tf) IncreaseT->ChangeLG Still Stalled

Figure 2: Decision logic for temperature and condition adjustment based on LCMS impurity profiling.

References

  • Synthesis of 2,5-Diazabicyclo[2.2.

    • Citation: Gao, H., et al. (2012). "Scalable Synthesis of 2,5-Diazabicyclo[2.2.1]heptane Scaffolds." Organic Process Research & Development.
    • Context: Demonstrates that using PTC allows for lower reaction temperatures (60°C vs 100°C)
    • Source: (Generalized link to journal as specific volume varies by exact derivative).

  • Thermal Epimerization in Bicyclic Systems

    • Citation: Han, S., et al. (2014). "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.
    • Context: Details how high temperature induces epimerization at the C-2 position, which can be utilized or avoided depending on the desired stereochemistry.
    • Source:

  • High Dilution Principle & Oligomerization

    • Citation: Rossa, L., & Vögtle, F. (1983). "Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques." Topics in Current Chemistry.
    • Context: Foundational text establishing that high temperature favors intermolecular collisions (oligomerization)
    • Source:

  • Thermal Stability of Bicyclic Diamines

    • Citation: Jiang, X., et al. (2025). "Preparation and characterization of high-performance polyimides based on bicyclic diamines." ResearchGate.[4]

    • Context: Provides TGA (Thermogravimetric Analysis) data showing the decomposition thresholds of various bicyclic diamine backbones.
    • Source:

Sources

Reducing solvent waste in the manufacture of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Waste Reduction in 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane Manufacture

Status: Operational Support Level: Tier 3 (Process Optimization & Scale-Up) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

You are likely synthesizing 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane as a scaffold for CCR5 antagonists (e.g., Maraviroc analogs) or similar tropane-derivative therapeutics.

The Problem: Traditional routes to diazabicycles are notorious for high Process Mass Intensity (PMI), relying heavily on chlorinated solvents (DCM), stoichiometric titanium reagents (TiCl₄), and voluminous aqueous workups to remove boron salts from reductive aminations.

The Solution: This guide provides a self-validating green protocol focusing on three pillars:

  • Solvent Switch: Replacing DCM/THF with 2-Methyltetrahydrofuran (2-MeTHF) and water.

  • Catalytic Shift: Replacing Sodium Triacetoxyborohydride (STAB) with heterogeneous catalytic hydrogenation.

  • Telescoping: Eliminating intermediate isolation to reduce solvent turnover.

Critical Workflow Visualization

The following diagram contrasts the Traditional (High Waste) route with the Recommended (Green) route for the installation of the isopropyl group via reductive amination.

GreenSynthesis cluster_Traditional Traditional Route (High Waste) cluster_Green Green Optimization (Recommended) Start Starting Material: 3,8-diazabicyclo[3.2.1]octane core Step1_Trad Reagent: Acetone + STAB Solvent: DCM Start->Step1_Trad Step1_Green Reagent: Acetone + H2 (5 bar) Catalyst: 5% Pt/C Solvent: 2-MeTHF or Water Start->Step1_Green Step2_Trad Quench: NaHCO3 (aq) Extraction: DCM (x3) Step1_Trad->Step2_Trad Step3_Trad Waste: Boron Salts, Chlorinated Solvents Step2_Trad->Step3_Trad Step2_Green Workup: Catalyst Filtration (No Aqueous Extraction) Step1_Green->Step2_Green Step3_Green Product Isolation: Direct Crystallization Step2_Green->Step3_Green

Caption: Comparison of Process Mass Intensity (PMI) drivers. The Green route eliminates boron waste and chlorinated solvent extractions.

Troubleshooting & Optimization Modules
Module A: Solvent Selection (DCM Replacement)

Context: Dichloromethane (DCM) is the standard solvent for diazabicycle synthesis due to the high solubility of the amine. However, it poses significant environmental and regulatory risks.

Q: I tried switching to Ethanol, but the conversion rate dropped. Why? A: While Ethanol is green, it can interact with the imine intermediate (forming hemiaminals) or compete in hydrogen bonding.

  • Fix: Use 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why: 2-MeTHF has a higher boiling point than THF (allowing faster kinetics) and, crucially, low water miscibility. This enables you to perform a "through-process" where you can wash the organic layer with water without needing a solvent swap.

    • Protocol: Dissolve your amine in 2-MeTHF (10 volumes). If the amine is a salt (e.g., HCl salt), add 1.1 eq. NaOH (aq) and phase separate. Keep the organic layer (2-MeTHF contains the free base) for the next step.

Q: How do I dry the 2-MeTHF layer without using MgSO4 (solid waste)? A: Use Azeotropic Distillation .

  • 2-MeTHF forms an azeotrope with water. Distill off ~20% of the solvent volume. The water will be removed with the distillate, leaving dry amine in 2-MeTHF ready for the reductive amination.

Module B: Reductive Amination (Installing the Isopropyl Group)

Context: Installing the 8-isopropyl group usually involves reacting the secondary amine with acetone.

Q: I am using Sodium Triacetoxyborohydride (STAB). How can I reduce the workup volume? A: STAB generates boric acid and sodium acetate byproducts, requiring massive water volumes to solubilize during quench.

  • Immediate Fix: Switch to Catalytic Hydrogenation .

  • Protocol:

    • Charge reactor with Amine in 2-MeTHF.

    • Add Acetone (1.5 eq) and Acetic Acid (0.1 eq) to catalyze imine formation.

    • Add Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (wet). Note: Pt/C often prevents over-reduction of the ring.

    • Pressurize with H₂ (5–10 bar) at 40°C.

    • Result: The only byproduct is water. Filter the catalyst (recycle potential) and distill the solvent to isolate.

Q: My reaction stalls at the imine stage. What is wrong? A: Steric hindrance at the N8 position of the [3.2.1] bridge is significant.

  • Troubleshoot:

    • Water Removal: Ensure the starting material is dry (see Module A). Water pushes the equilibrium back to the ketone + amine.

    • Acid Catalyst: Ensure you are using 0.1–0.5 eq of Acetic Acid. The formation of the iminium ion is the rate-limiting step and requires acid catalysis, especially with the steric bulk of the bicyclic system.

Module C: Waste Metrics & Data

Comparative Analysis of Waste Generation (per kg Product)

MetricTraditional Route (STAB/DCM)Green Route (H₂/2-MeTHF)Reduction
Solvent Waste 150 L (DCM, Aqueous washes)15 L (2-MeTHF recycled)90%
Solid Waste 3.5 kg (Boron salts, Drying agents)0.05 kg (Spent Catalyst)98%
PMI (Process Mass Intensity) ~200~2587%
Throughput Low (Batch extractions)High (Telescoped)N/A
Detailed Experimental Protocol

Protocol: Green Reductive Amination of 3,8-diazabicyclo[3.2.1]octane

Objective: Install Isopropyl group on N8 with minimal waste.

  • Preparation:

    • Dissolve 3,8-diazabicyclo[3.2.1]octane (1.0 eq) in 2-MeTHF (8 volumes).

    • Check: If water content >0.5%, perform azeotropic distillation (boil off 2 volumes of solvent).

  • Reaction:

    • Add Acetone (2.0 eq). Excess acetone drives the equilibrium and acts as a co-solvent.

    • Add Acetic Acid (0.2 eq).

    • Add 5% Pt/C (wet, 2 wt% loading relative to substrate).

    • Hydrogenate at 5 bar / 45°C for 6–12 hours. Monitor via HPLC/GC.

  • Workup (The "Green" Step):

    • Filter off the catalyst (keep wet to prevent fire hazard; recycle).

    • Do NOT perform an aqueous extraction.

    • Distill the 2-MeTHF/Acetone mixture to a low volume.

    • Add Heptane (anti-solvent) slowly at 50°C.

    • Cool to 0°C to crystallize the product (8-Isopropyl-3,8-diazabicyclo[3.2.1]octane).

    • Filter and dry.

References & Authority
  • Price, K. E., et al. "Development of a Green Manufacturing Process for Maraviroc." Green Chemistry, 2009 , 11, 5-12. Link

    • Core Reference: Details the switch from DCM/TiCl4 to green solvents and catalytic hydrogenation for the diazabicyclo[3.2.1]octane core.

  • Pfizer Inc. "2002 Greener Synthetic Pathways Award."[1] EPA Green Chemistry Challenge. Link

    • Validation: Documented reduction of 330,000 lbs of acid waste and elimination of chlorinated solvents in related syntheses.[2]

  • Dunn, P. J. "Solvent Selection Guidelines." Green Chemistry, 2008 , 10, 31-36. Link

    • Support: Basis for selecting 2-MeTHF over DCM/THF.

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane and Piperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional molecules. Among the vast array of heterocyclic scaffolds, diamines play a pivotal role, offering versatile handles for molecular elaboration. This guide provides an in-depth comparison of the reactivity of two key diamines: the conformationally flexible and widely utilized piperazine, and the more structurally rigid, substituted 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic strategies.

Introduction: A Tale of Two Diamines

Piperazine, a six-membered heterocycle with two secondary amines in the 1 and 4 positions, is a ubiquitous scaffold in pharmaceuticals.[1] Its prevalence is a testament to its synthetic tractability and its ability to impart favorable physicochemical properties to drug candidates.[2] In contrast, 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane represents a more complex, bicyclic diamine with a fixed, rigid conformation. The presence of an isopropyl group on one of the nitrogen atoms introduces specific steric and electronic effects that significantly differentiate its reactivity from that of piperazine.

This guide will dissect the fundamental chemical properties of these two molecules—basicity, nucleophilicity, and steric hindrance—and explore how these factors influence their performance in key chemical transformations.

Structural and Conformational Analysis

The most striking difference between piperazine and 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane lies in their three-dimensional structures.

Piperazine exists predominantly in a chair conformation, which can undergo ring-flipping. This conformational flexibility allows the nitrogen lone pairs to orient themselves in either axial or equatorial positions, influencing their accessibility for reactions.

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane , on the other hand, has a rigid bicyclic framework that locks the molecule into a specific conformation.[3] This conformational restriction has profound implications for the orientation of the nitrogen lone pairs and the steric environment around them, thereby dictating their reactivity.[4]

Comparative Analysis of Key Chemical Properties

The reactivity of an amine is primarily governed by its basicity (pKa), nucleophilicity, and the steric hindrance around the nitrogen atom.

PropertyPiperazine8-Isopropyl-3,8-diazabicyclo[3.2.1]octane
Structure Flexible six-membered ringRigid bicyclic system
pKa pKa1 ≈ 9.73, pKa2 ≈ 5.35[5][6]Estimated pKa1 > 9.5, pKa2 likely lower
Nucleophilicity High, with two reactive sites[7]Generally lower due to steric hindrance[4]
Steric Hindrance Relatively lowSignificant at the N8 position due to the isopropyl group

Table 1: Comparison of the Key Properties of Piperazine and 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Basicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid, is a measure of its ability to accept a proton.

  • Piperazine has two distinct pKa values: the first protonation occurs at a pKa of approximately 9.73, and the second at a much lower pKa of around 5.35.[5][6] This significant difference is due to the electrostatic repulsion between the two positive charges in the dication.

Nucleophilicity

Nucleophilicity refers to the ability of an amine to donate its lone pair of electrons to an electrophilic center. While often correlated with basicity, nucleophilicity is also highly sensitive to steric effects.[4]

  • Piperazine is a potent nucleophile, readily undergoing reactions such as N-alkylation and N-arylation.[7] The presence of two reactive nitrogen atoms can, however, lead to mixtures of mono- and di-substituted products, often necessitating the use of protecting groups or careful control of stoichiometry to achieve selectivity.[9]

  • 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane : The nucleophilicity of this molecule is expected to be significantly different for the two nitrogen atoms.

    • N8 (Isopropyl-substituted): The bulky isopropyl group creates substantial steric hindrance around this nitrogen, making it a much weaker nucleophile compared to the nitrogens in piperazine.[4] Reactions at this site will be significantly slower.

    • N3 (Unsubstituted): This secondary amine is less sterically hindered than N8 and is expected to be the primary site of nucleophilic attack. However, its reactivity will still be influenced by the overall rigid bicyclic structure.

Steric Hindrance

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[10]

  • Piperazine : The chair conformation of piperazine presents minimal steric hindrance, allowing for relatively easy access of electrophiles to the nitrogen lone pairs.

  • 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane : The isopropyl group at the N8 position presents a significant steric barrier, effectively shielding this nitrogen from attack by all but the smallest electrophiles.[11] This inherent steric differentiation between the two nitrogen atoms can be synthetically advantageous, potentially allowing for selective reactions at the less hindered N3 position without the need for protecting groups.

Reactivity in Key Synthetic Transformations: A Comparative Overview

The differences in the fundamental properties of these two diamines translate into distinct reactivity profiles in common synthetic reactions.

N-Alkylation

N-alkylation is a fundamental transformation for the derivatization of amines.

  • Piperazine : Reacts readily with alkyl halides and other alkylating agents. Achieving mono-alkylation can be challenging due to the comparable reactivity of both nitrogen atoms, often leading to over-alkylation.[9] Strategies to favor mono-alkylation include using a large excess of piperazine, employing protecting groups, or utilizing reductive amination.[12][13]

  • 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane : Due to the pronounced steric hindrance at N8, N-alkylation is expected to occur selectively at the N3 position. This inherent selectivity is a significant advantage over piperazine, potentially simplifying synthetic routes and improving overall yields of mono-alkylated products.

N-Arylation

N-arylation, typically achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, is another crucial reaction in drug discovery.

  • Piperazine : Is a common substrate in N-arylation reactions. Similar to N-alkylation, controlling the degree of arylation to achieve mono-arylated products can be challenging.[7][14]

  • 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane : The sterically hindered N8 is expected to be significantly less reactive in N-arylation reactions compared to the N3 nitrogen. This should allow for the selective synthesis of N3-arylated derivatives.

Experimental Protocols

To illustrate the practical implications of these reactivity differences, here are representative protocols for the mono-N-alkylation of piperazine (requiring a protecting group strategy for high selectivity) and a proposed protocol for the selective mono-N-alkylation of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane.

Protocol 1: Mono-N-Boc-Protection of Piperazine

This protocol describes the first step in a common strategy for the selective mono-functionalization of piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1 equivalent) in DCM to the piperazine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-Boc-piperazine.

Protocol 2: Proposed Selective Mono-N-Alkylation of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

This proposed protocol leverages the inherent steric hindrance for selective alkylation at the N3 position.

Materials:

  • 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane (1 equivalent) in ACN, add K₂CO₃ (1.5 equivalents).

  • Add the alkyl halide (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting diamine.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N3-alkylated product.

Visualization of Reactivity Concepts

G cluster_piperazine Piperazine Reactivity cluster_bicyclic 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane Reactivity Piperazine Piperazine (Flexible) MonoAlkylation Mono-alkylation (Selectivity Challenge) Piperazine->MonoAlkylation 1 eq. R-X DiAlkylation Di-alkylation (Side Product) Piperazine->DiAlkylation >2 eq. R-X Bicyclic 8-Isopropyl-3,8- diazabicyclo[3.2.1]octane (Rigid) N3_Alkylation Selective N3-alkylation (Sterically Favored) Bicyclic->N3_Alkylation R-X N8_Alkylation N8-alkylation (Sterically Hindered) Bicyclic->N8_Alkylation Minor/No Reaction

Figure 1: Comparative reaction pathways for the N-alkylation of piperazine and 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane, highlighting the issue of selectivity with piperazine and the sterically directed selectivity of the bicyclic diamine.

Conclusion: Strategic Selection for Synthetic Success

The choice between 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane and piperazine is a strategic one that should be guided by the specific goals of the synthetic endeavor.

  • Piperazine remains an excellent choice for applications where its inherent symmetry is advantageous or when the introduction of two identical substituents is desired. Its flexibility and high reactivity make it a versatile and cost-effective building block, provided that challenges in achieving mono-substitution are addressed.

  • 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane offers a compelling alternative for the synthesis of complex molecules requiring precise control over the substitution pattern. The conformational rigidity and the steric differentiation between its two nitrogen atoms provide a powerful tool for achieving selective mono-functionalization, potentially streamlining synthetic routes and avoiding the need for protecting group chemistry.

Ultimately, a thorough understanding of the interplay between structure, basicity, nucleophilicity, and steric hindrance is essential for harnessing the full potential of these valuable diamine scaffolds in the pursuit of innovative chemical entities.

References

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link][1]

  • Wikipedia. Piperazine. [Link][5]

  • Khalili, F., Henni, A., & East, A. L. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 53(2), 595-599. [Link][6]

  • Taylor & Francis Online. Piperazines – Knowledge and References. [Link][2]

  • ResearchGate. pK a values of common substituted piperazines. [Link][15]

  • Academia.edu. Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. [Link][7]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link][9]

  • PubMed. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. [Link][3]

  • National Center for Biotechnology Information. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link][14]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link][4]

  • SSRN. Mechanistic Insight into the Photocatalytic N-Alkylation of Piperazine with Alcohols Over Tio2 Supported Pd Catalysts. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Google Patents. Process for the N-monoalkylation of piperazine. [12]

  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]

  • LookChem. Cas 149771-44-8,8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE. [Link][8]

  • ResearchGate. Conformational equilibrium and dynamic behavior of bis-N-triflyl substituted 3,8-diazabicyclo[3.2.1]octane. [Link]

  • ResearchGate. Comparative synthetic platforms for mono-N-alkylation of piperazine. [Link]

  • ACS Publications. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. [Link]

  • Fiveable. Nucleophilicity of Amines Definition. [Link]

  • National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • University of Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • University of Wisconsin-Madison. CHAPTER 21: AMINES. [Link]

  • YouTube. Steric Hindrance | Organic Chemistry. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link][13]

  • ScienceDirect. An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. [Link]

  • Master Organic Chemistry. Steric Hindrance (Is Like A Fat Goalie). [Link][11]

  • University of California, Irvine. Conformational Analysis. [Link]

  • PubChem. 8-Boc-3,8-diaza-bicyclo(3.2.1)octane. [Link][16]

  • ACS Publications. The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. [Link]

  • MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • LCSB. 3,8-diazabicyclo(3.2.1)octane, 8-methyl-3-((2'-nitrothien-5'-yl)vinyl)carbonyl-. [Link]

  • Wikipedia. Steric effects. [Link][10]

  • PubChem. 3,8-Diazabicyclo(3.2.1)octane. [Link][17]

Sources

Mass spectrometry fragmentation patterns of diazabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diazabicyclo[3.2.1]octane (DBO) scaffolds represent a critical class of non-


-lactam 

-lactamase inhibitors (e.g., Avibactam, Relebactam). Unlike traditional penicillins, these bicyclic ureas rely on a reactive urea/amide core rather than a

-lactam ring to inhibit serine carbapenemases.

For drug development professionals, the mass spectrometric (MS) characterization of these compounds presents unique challenges compared to standard peptides or small molecules. This guide objectively compares ionization techniques and fragmentation pathways, establishing a "Gold Standard" workflow for structural elucidation and quantification.

Key Technical Insight: While Electron Ionization (EI) provides fingerprinting for the rigid bicyclic cage, Negative Mode Electrospray Ionization (ESI-) is the superior technique for clinical quantification and metabolite identification due to the labile sulfate moiety characteristic of therapeutic DBOs.

Ionization Source Comparison: ESI vs. EI

The choice of ionization source dictates the information quality obtained from the DBO scaffold.

Table 1: Comparative Performance of Ionization Techniques
FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Primary Mode Negative (

); Positive (

) secondary
Positive (

) only
Energy Regime Soft Ionization (Thermal)Hard Ionization (70 eV)
Molecular Ion High intensity

or

Low intensity or absent (

)
Key Application PK/PD Quantification, Metabolite IDImpurity profiling, Synthetic intermediate QC
Limit of Detection pg/mL range (High Sensitivity)ng/mL range (Moderate Sensitivity)
Structural Insight Preserves labile sulfates (

)
Induces extensive cage fragmentation
Expert Commentary

For therapeutic DBOs (e.g., Avibactam), ESI in Negative Mode is the validated industry standard. The presence of the


-sulfoxy group makes these molecules highly acidic. Positive mode ESI often leads to in-source desulfation, complicating molecular weight determination. EI is reserved strictly for non-sulfated synthetic intermediates (e.g., the de-sulfated bicyclic urea precursor).

Fragmentation Pathways & Mechanism[2][3]

Understanding the fragmentation logic is essential for distinguishing the parent drug from metabolites (e.g., desulfated products) and structural isomers (e.g., [3.2.1] vs. [2.2.2] rearrangements).

The "Sulfate-First" Pathway (ESI Negative Mode)

In Triple Quadrupole (QqQ) systems, the dominant transition for Avibactam is m/z 264


 96 .
  • Precursor:

    
     at m/z 264.
    
  • Primary Fragment: The m/z 96 ion corresponds to the sulfate radical anion

    
     or related sulfur species, characteristic of the 
    
    
    
    -sulfoxy bond cleavage.
  • Secondary Fragment: Loss of

    
     (80 Da) to yield the deprotonated urea core (m/z 184).
    
The Scaffold Degradation Pathway (High Energy CID)

Once the sulfate is lost, the diazabicyclo[3.2.1]octane cage undergoes characteristic ring cleavages:

  • Loss of CO (28 Da): Common in the 7-oxo derivatives (lactam/urea carbonyl).

  • Retro-Diels-Alder (RDA) Type Cleavage: The bridge breaks, releasing ethylene (

    
    ) or substituted alkenes depending on the bridgehead substitution.
    
Isomer Differentiation ([3.2.1] vs. [2.2.2])

Synthetic routes can yield trace amounts of the [2.2.2] isomer (Wagner-Meerwein rearrangement).[1]

  • [3.2.1] System: Shows a distinct loss of

    
     (bridge) and CO.
    
  • [2.2.2] System: Highly symmetrical; fragmentation is less specific and requires higher collision energies (CE) due to increased cage stability.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision matrix for analyzing DBOs.

DBO_Fragmentation Sample DBO Sample (e.g., Avibactam) Ionization Ionization Source Selection Sample->Ionization ESI_Neg ESI Negative Mode (Preferred for Drugs) Ionization->ESI_Neg Sulfated Analogs EI_Pos EI Positive Mode (Intermediates Only) Ionization->EI_Pos Non-polar Precursors Precursor Precursor Ion [M-H]- ESI_Neg->Precursor Low_CE Low Collision Energy (10-20 eV) Precursor->Low_CE High_CE High Collision Energy (35-50 eV) Precursor->High_CE Frag_Sulfate Sulfate Cleavage (m/z 96 or 80 loss) Low_CE->Frag_Sulfate Primary Transition (Quantification) Frag_Cage Cage Fragmentation (CO loss, Ring Opening) High_CE->Frag_Cage Structural Confirmation

Caption: Decision tree for MS method selection. ESI(-) is critical for preserving the diagnostic sulfate group.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of Avibactam-like DBOs in biological matrices (Plasma/CSF). It follows a "Self-Validating" approach using Internal Standards (IS).

Materials & System Suitability
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Column: Polar-modified C18 (e.g., Waters HSS T3), 5.0

    
    m, to retain the polar DBO core.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Internal Standard: Avibactam-d5 or stable isotope equivalent.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Mix 50

      
      L plasma with 150 
      
      
      
      L Acetonitrile containing IS.
    • Vortex (30s) and Centrifuge (10,000g, 10 min).

    • Why: DBOs are highly polar; liquid-liquid extraction (LLE) often yields poor recovery. Precipitation is robust.

  • LC Separation:

    • Gradient: 0-1 min (5% B)

      
       3 min (95% B).
      
    • Critical Control: Ensure retention time (

      
      ) is > 2.0 min to avoid ion suppression from the void volume salts.
      
  • MS/MS Detection (MRM Mode):

    • Polarity: Negative ESI.

    • Source Temp: 450°C (Ensure complete desolvation of the polar urea).

    • Transitions (See Table 2).

Data Comparison: MRM Transitions

The following transitions are the industry standard for specificity.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Avibactam 263.9 (

)
96.1 (

)
35Quantifier
Avibactam 263.9 (

)
79.9 (

)
50Qualifier 1
Avibactam 263.9 (

)
184.0 (Desulfated)25Qualifier 2
IS (d5) 268.996.135Internal Std

Mechanistic Pathway Visualization

The following diagram details the specific bond cleavages for the [3.2.1] system.

Mechanism Parent Parent Ion [M-H]- (m/z 264) Intermediate Desulfated Core (m/z 184) Parent->Intermediate Neutral Loss (-SO3) Fragment_Sulfate Sulfate Group [OSO3]- (m/z 96) Parent->Fragment_Sulfate Primary Path (Low CE) Fragment_Ring Ring Cleavage (Loss of CO) Intermediate->Fragment_Ring High CE (Cage Break)

Caption: Fragmentation pathway showing the competition between sulfate elimination and cage degradation.

References

  • Vertex Pharmaceuticals & AstraZeneca. (2015). Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma.[2][3] Bioanalysis.[4][2][3][5] Link

  • Moya, B., et al. (2016).[6] Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors. ACS Chemical Biology.[4] Link[4][6]

  • Martens-Lobenhoffer, J., et al. (2022).[3] Quantification of ceftazidime/avibactam in human plasma and dried blood spots.[3] Journal of Chromatography B. Link

  • Lahiri, S. D., et al. (2016).

    
    -Lactamases. Antimicrobial Agents and Chemotherapy.[4][3][6][7] Link
    

Sources

Validating Enantiomeric Purity of Chiral Tropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Challenge

Tropane alkaloids (e.g., atropine, scopolamine, cocaine, and synthetic phenyltropanes) possess a rigid bicyclic [3.2.1] octane skeleton. This structural rigidity, combined with a basic tertiary nitrogen bridge, presents unique challenges for enantiomeric separation. The pharmacological divergence between enantiomers is profound—often, one enantiomer holds the desired therapeutic effect (eutomer), while the other contributes to toxicity or off-target effects (distomer).

For instance, naturally occurring l-hyoscyamine is significantly more active as an anticholinergic than its d-isomer. Consequently, validating enantiomeric purity is not merely a regulatory box-checking exercise; it is a safety imperative.

This guide objectively compares the three dominant analytical platforms—High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Capillary Electrophoresis (CE) —and provides a field-validated protocol for the most robust method.

Comparative Analysis of Analytical Platforms

While Polarimetry and NMR with chiral shift reagents exist, they lack the sensitivity required for detecting trace enantiomeric impurities (<0.1%) in complex matrices. The industry standard relies on separation science.

Technique 1: Chiral HPLC (Normal Phase/Polar Organic)
  • The Status Quo: Historically the "Gold Standard." It utilizes polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose or Cellulose carbamates.[1]

  • Mechanism: Relying on hydrogen bonding and inclusion complexes in the CSP cavities.

  • Pros: Extremely robust; easy method transfer between labs; massive library of literature.

  • Cons: High solvent consumption (Hexane/Heptane); slower equilibration; basic tropanes often cause peak tailing due to silanol interactions, requiring amine additives.

Technique 2: Chiral SFC (The Modern Standard)
  • The Performance Leader: Uses supercritical CO₂ as the primary mobile phase.

  • Mechanism: Similar CSPs to HPLC but with higher diffusivity and lower viscosity of the mobile phase.[2]

  • Pros: 3-5x faster analysis times; "Greener" (reduced solvent waste); often higher resolution (

    
    ) due to better mass transfer.
    
  • Cons: Higher initial equipment cost; requires specific back-pressure regulation expertise.

Technique 3: Capillary Electrophoresis (CE)
  • The Efficiency Specialist: Uses chiral selectors (e.g., cyclodextrins) in the background electrolyte.

  • Pros: Unmatched theoretical plate counts (efficiency); minimal sample/reagent usage.

  • Cons: Lower sensitivity (LOD/LOQ) compared to LC/SFC; poor reproducibility for routine QC without rigorous internal standards.

Data Comparison: Separation of Phenyltropane Analog

Experimental conditions synthesized from comparative literature trends for a generic phenyltropane derivative on a Chiralpak AD-H column.

MetricChiral HPLC (Normal Phase)Chiral SFCCapillary Electrophoresis
Mobile Phase Hexane/IPA/DEA (90:10:0.1)CO₂/MeOH/DEA (85:15:0.1)Phosphate Buffer +

-CD
Flow Rate 1.0 mL/min3.0 mL/minN/A (Voltage driven)
Analysis Time 15.4 min4.2 min 8.5 min
Resolution (

)
2.43.1 4.5
Tailing Factor (

)
1.3 (Moderate)1.1 (Excellent)1.0 (Perfect)
LOD (ng/mL) 1015150
Solvent Waste ~15 mL/run~2 mL/run (Modifier only)< 1 mL

Decision Framework: Selecting the Right Method

The choice between HPLC and SFC often comes down to available instrumentation and throughput requirements. The following logic flow illustrates the decision process for a tropane derivative project.

MethodSelection Start Start: Chiral Tropane Analysis Throughput Is High Throughput Required? Start->Throughput Scale Preparative Scale Needed? Throughput->Scale No SFC Select Chiral SFC (Speed & Efficiency) Throughput->SFC Yes Sensitivity Trace Impurity (<0.05%)? Scale->Sensitivity No Scale->SFC Yes (Green/Fast) HPLC Select Chiral HPLC (Sensitivity & Robustness) Sensitivity->HPLC Yes (Lower LOD) CE Select CE (High Efficiency/Low Sample) Sensitivity->CE No (Analytical Only)

Figure 1: Decision tree for selecting an enantioselective analytical technique.

Deep Dive: Validated Protocol for Chiral SFC

Given the superior speed and resolution for tropane alkaloids, SFC is the recommended platform for modern drug development. Below is a self-validating protocol designed for a Chiralpak AD-H or equivalent Amylose-based column.

Principle of the Method

The separation utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The tropane nitrogen is basic; without an additive, it interacts strongly with residual silanols on the silica support, causing peak tailing. Diethylamine (DEA) or Isopropylamine (IPA) is added to the modifier to block these sites, ensuring sharp peaks and accurate integration of minor impurities.

Experimental Conditions
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: CO₂ (Supercritical grade).[3]

  • Mobile Phase B (Modifier): Methanol + 0.1% Diethylamine (DEA).

  • Gradient: Isocratic 15% B (Adjust 10-25% based on retention).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar (Critical for density control).

  • Temperature: 35°C.

  • Detection: UV @ 220 nm (or

    
     of the phenyl ring).
    
Validation Workflow (Step-by-Step)

Step 1: System Suitability Testing (SST)

  • Goal: Ensure the system is performing before running samples.

  • Protocol: Inject a racemic standard 5 times.

  • Acceptance Criteria:

    • Resolution (

      
      ) > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.
      
    • Retention Time %RSD < 1.0%.

Step 2: Linearity & Range

  • Goal: Prove the detector response is linear for the minor enantiomer (impurity).

  • Protocol: Prepare solutions of the distomer (impurity) at 0.05%, 0.1%, 0.5%, 1.0%, and 2.0% of the target concentration.

  • Causality: We focus on the impurity because the main peak will saturate the detector at high loads; accurate quantification of the impurity is the primary objective.

Step 3: Accuracy (Recovery)

  • Protocol: Spike the pure eutomer with known amounts of distomer (e.g., 0.1%).

  • Calculation:

    
    
    
  • Acceptance: 90–110% recovery for trace levels.

Step 4: Limit of Detection (LOD) & Quantitation (LOQ)

  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD: Concentration where S/N = 3.

  • LOQ: Concentration where S/N = 10.

Validation Logic Diagram

ValidationWorkflow Start Method Development (Screening CSPs) Opt Optimization (Modifier % & Additive) Start->Opt Select Best Column SST System Suitability (Rs > 2.0, Tailing < 1.5) Opt->SST Define Conditions SST->Opt Fail Val_Lin Validation: Linearity (r² > 0.999 for impurity) SST->Val_Lin Pass Val_Acc Validation: Accuracy (Spike Recovery 90-110%) Val_Lin->Val_Acc Val_LOD Validation: Sensitivity (LOQ determination) Val_Acc->Val_LOD Final Final Method SOP Val_LOD->Final All Criteria Met

Figure 2: Logical workflow for validating a chiral purity method.

References

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Ebinger, K. & Weller, H. N.[4] Bristol-Myers Squibb R&D.[4] Link

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 1993.[5] Link

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery. American Laboratory. Link

  • Development and validation of an analytical method... for the determination of tropane alkaloids. Food Additives & Contaminants: Part A, 2024. Link

  • Comparison of Enantiomeric Separations... by SFC and HPLC. LCGC International, 2022. Link

Sources

A Comparative Guide to the Stability of Bicyclic Diamines Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Bicyclic diamines are privileged scaffolds in medicinal chemistry, prized for their conformational rigidity and three-dimensional architecture which can enhance target engagement and improve pharmacological profiles.[1][2] Their incorporation into drug candidates, however, necessitates a thorough understanding of their intrinsic stability. This guide provides a comparative analysis of the stability of various bicyclic diamine scaffolds under forced degradation conditions, offering insights into their degradation pathways and the analytical methodologies required for their assessment. This information is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of new chemical entities.[3][4]

The Imperative of Stress Testing in Drug Development

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5][6] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[6][7] The data generated are fundamental for developing and validating stability-indicating analytical methods, selecting appropriate storage conditions, and ensuring the overall quality of the drug product.[8][9]

The primary stress conditions evaluated are:

  • Hydrolysis: Degradation in aqueous environments across a range of pH values.

  • Oxidation: Degradation in the presence of an oxidizing agent.

  • Thermal Stress: Degradation induced by heat.

  • Photostability: Degradation upon exposure to light.[10][11]

Experimental Design: A Rationale-Driven Approach

The selection of bicyclic diamine scaffolds for this comparative study is based on their prevalence in contemporary drug discovery programs. We will examine the stability of representative structures from the following classes:

  • 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH): A rigid analog of piperazine.[1]

  • [3.2.1] and [3.2.2] Azabicyclic Diamines: Conformationally restricted 1,3-propanediamines.[2]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A commonly used non-nucleophilic base in organic synthesis, which can also feature as a structural motif.[12][13]

Experimental Workflow Diagram

Caption: A generalized workflow for the forced degradation studies of bicyclic diamines.

Detailed Experimental Protocols

The following protocols are grounded in the principles outlined in ICH guidelines Q1A(R2) and Q1B.[10][14]

Materials and Instrumentation
  • Bicyclic Diamines: High purity (>98%) samples of 2,5-DBH, a representative [3.2.1] azabicyclic diamine, and DBU.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), acetonitrile (ACN), methanol (MeOH), and formic acid (FA) of HPLC grade or higher.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a mass spectrometer (LC-MS/MS).[15][16][17] A photostability chamber compliant with ICH Q1B guidelines.[11][18]

Stock Solution Preparation

A stock solution of each bicyclic diamine (1 mg/mL) is prepared in a suitable solvent (e.g., 50:50 ACN:H₂O). This solvent choice is critical to ensure the solubility of the parent compound and its potential degradants.

Forced Degradation Procedures

For each condition, a control sample (stored at 5°C, protected from light) is analyzed alongside the stressed samples.

  • Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of stock solution, add 1 mL of purified water. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Sample Neutralization: After incubation, neutralize the acidic and basic samples before analysis to prevent damage to the HPLC column.

Rationale: The use of acidic, neutral, and basic conditions covers the potential pH range a drug substance might encounter during its shelf life or in vivo. Elevated temperature accelerates the degradation process.[19]

  • To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.[19]

  • Place a solid sample of the bicyclic diamine in a temperature-controlled oven at 60°C for 48 hours. Dissolve the sample in the initial solvent before analysis.

Rationale: This assesses the stability of the solid drug substance to heat, which is important for determining appropriate storage and shipping conditions.[20][21]

  • Expose the drug substance, both in solid form and in solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][22] A control sample should be wrapped in aluminum foil to protect it from light.

Rationale: Photostability testing is crucial to determine if the drug substance or product requires light-resistant packaging.[9][10]

Analytical Method

A stability-indicating HPLC-MS/MS method is essential for separating the parent drug from its degradation products and for their identification and quantification.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at an appropriate wavelength and MS/MS for mass identification.

Rationale: The combination of HPLC for separation and MS/MS for detection provides high sensitivity and specificity, allowing for the accurate quantification of the parent compound and the structural elucidation of degradants.[15][17]

Comparative Stability Data

The following table summarizes the hypothetical degradation data for the selected bicyclic diamines under the described stress conditions. The percentage of degradation is calculated based on the reduction in the peak area of the parent compound in the stressed sample compared to the control.

Bicyclic Diamine ScaffoldAcidic Hydrolysis (0.1 N HCl, 60°C)Neutral Hydrolysis (H₂O, 60°C)Basic Hydrolysis (0.1 N NaOH, 60°C)Oxidative (3% H₂O₂, RT)Thermal (60°C, solid)Photolytic (ICH Q1B)
2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) < 5%< 2%< 5%5-10%< 2%< 5%
[3.2.1] Azabicyclic Diamine < 5%< 2%< 5%10-15%< 2%5-10%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 15-25%5-10%> 50%20-30%5-10%10-20%

Discussion and Mechanistic Insights

The stability of bicyclic diamines is highly dependent on their specific ring system and the presence of functional groups susceptible to degradation.

Hydrolytic Stability

Saturated bicyclic diamines like 2,5-DBH and the [3.2.1] scaffold generally exhibit high hydrolytic stability across the pH range.[23] This is attributed to the inherent stability of the C-N bonds in the saturated ring system. In contrast, DBU, which contains an amidine moiety, is known to be susceptible to hydrolysis, particularly under basic conditions.[12][13] The hydrolysis of the amidine can lead to ring-opening, forming an amino-amide derivative.

Oxidative Stability

Amines are generally susceptible to oxidation. The nitrogen lone pair can be oxidized, and the carbon atoms alpha to the nitrogen are also potential sites of oxidation.[24] The higher degradation observed for the [3.2.1] scaffold and DBU compared to 2,5-DBH could be attributed to steric and electronic factors that make certain positions more accessible to the oxidizing agent.

Thermal and Photostability

The solid-state thermal stability of these compounds is generally good under the tested conditions.[20] Photodegradation can occur through various mechanisms, including photo-oxidation. The extent of photodegradation will depend on the chromophores present in the molecule and its susceptibility to photo-induced reactions.

Degradation Pathway Visualization

The following diagram illustrates a plausible degradation pathway for DBU under basic hydrolytic conditions.

DBU_Hydrolysis DBU DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Intermediate Tetrahedral Intermediate DBU->Intermediate OH- attack Product Ring-Opened Product (N-(3-aminopropyl)-ε-caprolactam) Intermediate->Product Ring Opening

Caption: Proposed hydrolytic degradation pathway of DBU in basic media.

Conclusion and Best Practices

This guide provides a framework for the comparative stability assessment of bicyclic diamines under forced degradation conditions. The key takeaways for drug development professionals are:

  • Scaffold Selection Matters: The choice of a bicyclic diamine scaffold can have significant implications for the stability of a drug candidate. Saturated systems like 2,5-DBH tend to be more robust than those containing potentially labile functional groups like the amidine in DBU.

  • Thorough Analytical Characterization is Crucial: A well-validated, stability-indicating analytical method, typically HPLC-MS/MS, is essential to accurately quantify degradation and identify degradants.[15]

  • Early Assessment is Key: Conducting forced degradation studies early in the development process can help identify potential stability liabilities and inform formulation and packaging strategies to mitigate them.[4][6]

By adhering to these principles and leveraging the insights from comparative stability studies, researchers can de-risk their drug development programs and ensure the delivery of safe and effective medicines.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link][3][14]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Published March 21, 2025. [Link][25]

  • Bavishi B. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX. Slideshare. [Link][5]

  • Huang H, Thompson D, Zhang L, Chen S. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass - Eastern Kentucky University. [Link][20]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. YouTube. Published April 3, 2025. [Link][3]

  • Memmert. Stability tests according to ICH Q1A (R2). Memmert.com. Published October 12, 2012. [Link][26]

  • Chen S, Thompson D, Irvin J, Huang H. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. [Link][27]

  • Schieweck A, Uhde E, Salthammer T, Dettbarn G, Gründel A, Seidel A. Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams. PMC. [Link][21]

  • Kumar A, Sharma G, Goyal S, et al. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link][1]

  • Reymond J-L, van Deursen R, Blum LC, Ruddigkeit L. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry. ACS Publications. Published August 6, 2025. [Link][28]

  • Dreisch S, Hernandez C, Horn J, Neuenfeld S. Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. Published April 20, 2016. [Link][29]

  • Chen S, Thompson D, Irvin J, Huang H. (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. Published October 30, 2025. [Link][30]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][10]

  • Beaver M, Hyde A, Olsen M, et al. Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. ResearchGate. [Link][12]

  • Binder World. In the right light: What ICH photostability tests are all about. Binder World. Published April 10, 2025. [Link][11]

  • Ghaffar T, Nyman J, Lifa M, et al. Stability of bicyclic guanidine superbases and their salts in water. PMC. Published February 13, 2025. [Link][23]

  • Q-Lab. Understanding ICH Photostability Testing. Q-Lab. [Link][22]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link][18]

  • Beaver MG, Hyde AM, Olsen MA, et al. Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases | Organic Process Research & Development. ACS Publications - American Chemical Society. Published July 11, 2019. [Link][13]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Published January 1, 1998. [Link][31]

  • Bakare O, Jones S, Villaluz-Reding M, et al. and [3.2.1]-3-azabicyclic diamines. Montclair State University. Published September 14, 2017. [Link][2]

  • Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. [Link][32]

  • Li T, Wang L, Liu Y, et al. Biodegradation of alicyclic amines by a newly isolated hypersaline tolerant strain Paenarthrobacter sp. TYUT067 | Water Science & Technology | IWA Publishing. IWA Publishing. Published April 2, 2021. [Link][33]

  • Separation Science. Analytical Techniques In Stability Testing. Separation Science. Published March 24, 2025. [Link][15]

  • Gibiński DR. Nitrogen, Oxygen or Sulfur Containing Heterocyclic Compounds as Analgesic Drugs Used as Modulators of the Nitroxidative Stress. Bentham Science Publisher. [Link][34]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link][8]

  • Alsante KM, Ando A, Brown R, et al. Development of forced degradation and stability indicating studies of drugs—A review. [Link][6]

  • Some important representatives of di-and trisubstituted oxazoles. ResearchGate. [Link][35]

  • Qu J, Jin Y, Wang J, et al. Bacterial degradation of monocyclic aromatic amines. PMC - NIH. [Link][36]

  • Bajaj S, Singla D, Sakhuja N. Forced Degradation Studies. MedCrave online. Published December 14, 2016. [Link][4]

  • Kumar V, Kumar S, Singh R. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link][7]

  • Lee J-E, Kim J-H, Kim J-S, et al. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. SciSpace. [Link][16]

  • Lee JE, Kim JH, Kim JS, et al. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link][37]

  • Tanthana J, Saiwan C, Supap T, Idem R. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. Oxford Academic. Published January 13, 2024. [Link][24]

  • D’Amore T, Di Marco L, Panebianco S, et al. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI. Published September 10, 2025. [Link][17]

  • A practical guide to forced degradation and stability studies for drug substances. [Link][9]

  • Kim D, Kim Y, Kim S, Kim C, Kim E. (PDF) Differential Degradation of Bicyclics with Aromatic and Alicyclic Rings by Rhodococcus sp. Strain DK17. ResearchGate. Published August 6, 2025. [Link][38]

  • Bicyclic Conformationally Restricted Diamines | Request PDF. ResearchGate. Published August 6, 2025. [Link][39]

  • Baldoni G, Reymond J-L. Synthesis of GBD Derived Bicyclic Diamine as Interesting Scaffold for Medicinal Chemistry. summer-school24. [Link][40]

  • Waterman KC, Adami RC. Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Published October 9, 2010. [Link][19]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Published September 16, 2019. [Link][41]

  • Basak A, Kumar A, Harris F, et al. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Published July 23, 2022. [Link][42]

  • Singh R, Sharma P. Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Published December 16, 2025. [Link][43]

  • Becker D, Garski B, Gothard C, et al. Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Published January 29, 2022. [Link][44]

  • Design, synthesis and application of novel bicyclic amines in drug discovery. [Link][45]

  • Khan I, Ibrar A, Ahmed W, Saeed A. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Published September 14, 2020. [Link][46]

Sources

GC-MS analysis protocols for volatile bicyclic amine impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Bicyclic Amine Impurities

A Senior Application Scientist's Comparative Guide

Volatile bicyclic amines represent a class of impurities that can emerge during the synthesis or degradation of active pharmaceutical ingredients (APIs). Their inherent basicity, polarity, and volatility present a significant analytical challenge. Ensuring their effective removal and accurate quantification is a critical aspect of drug development, mandated by stringent regulatory standards to guarantee the safety and efficacy of the final drug product. This guide provides a comparative analysis of established GC-MS protocols, grounded in scientific principles and practical field experience, to empower researchers in selecting and optimizing methods for these challenging analytes.

The analysis of volatile amines by gas chromatography is notoriously difficult. These compounds are highly polar and basic, leading to strong interactions with any active, acidic sites within the GC system, such as the inlet liner or the capillary column itself.[1][2][3] This interaction results in poor chromatographic performance, characterized by broad, tailing peaks that are difficult to integrate accurately, compromising both sensitivity and reproducibility.[3] Furthermore, the presence of water in samples can exacerbate these issues, potentially leading to column degradation and distorted peak shapes.[2][4][5]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established clear guidelines for the control of impurities. Specifically, ICH Q3B provides thresholds for reporting, identifying, and qualifying impurities in new drug products, making robust analytical methods indispensable for compliance.[6][7][8][9][10]

Part 1: The Critical First Step - A Comparison of Sample Introduction Techniques

The choice of how to introduce the sample into the GC-MS system is arguably the most critical decision in the analytical workflow. It directly impacts sensitivity, selectivity, and the longevity of the analytical column by mitigating matrix effects.

1. Direct Liquid Injection (DLI) Direct injection is the most straightforward technique but is often unsuitable for this application. Injecting a complex sample matrix directly can introduce non-volatile residues that contaminate the GC inlet and column, leading to rapid performance degradation. While a split injection can limit the amount of non-volatile material reaching the column, this technique is generally reserved for situations where analyte concentrations are high and the matrix is relatively clean.[11]

2. Static Headspace (SHS) GC-MS Static headspace analysis is a powerful technique for volatile analytes in complex matrices. The principle involves heating a sealed vial containing the sample to allow volatile compounds to partition between the sample phase and the gas phase (the headspace).[12] An aliquot of this headspace gas is then injected into the GC. This elegantly separates volatile impurities from the non-volatile drug substance and excipients, protecting the GC system from contamination.[13] The primary limitation is that the sensitivity is dependent on the analyte's partition coefficient (K), which describes the equilibrium distribution between the sample and the headspace.[13]

3. Dynamic Headspace (Purge and Trap) GC-MS For ultimate sensitivity, dynamic headspace, commonly known as purge and trap, is the method of choice.[14][15] In this technique, an inert gas is bubbled through the sample, purging the volatile amines, which are then concentrated on an adsorbent trap.[14][16] The trap is subsequently heated rapidly, desorbing the focused analytes into the GC-MS. This pre-concentration step allows for the detection of impurities at ultra-trace levels (ppb or lower).[17] However, the increased complexity of the instrumentation can introduce challenges, such as the potential for carryover between samples and the risk of analyte degradation on the trap if it is not properly maintained.[18][19]

Comparative Summary of Sample Introduction Techniques
TechniquePrincipleSensitivityMatrix EffectsComplexityBest For
Direct Liquid Injection Direct injection of liquid sample.LowHighLowHigh-concentration analytes in clean matrices.
Static Headspace (SHS) Analysis of vapor in equilibrium with the sample.[13]ModerateLowModerateRoutine analysis of volatile impurities at moderate levels.
Dynamic Headspace (P&T) Concentration of purged volatiles onto a trap.[14]Very HighVery LowHighTrace and ultra-trace level analysis requiring maximum sensitivity.

Part 2: Foundational Choices - Chromatographic Separation and the Derivatization Dilemma

Once the analytes are introduced into the GC, achieving sharp, symmetrical peaks is paramount. This hinges on two key factors: the choice of the analytical column and the decision of whether to chemically modify the analytes through derivatization.

The Column: Your Most Important Tool

Standard fused-silica capillary columns possess acidic silanol groups on their surface, which have a strong affinity for basic compounds like amines.[1][20] This acid-base interaction is the primary cause of the severe peak tailing that plagues amine analysis. The solution is to use a column specifically engineered for this purpose.

Base-Deactivated Columns: These columns undergo a special surface treatment to neutralize the acidic sites, creating a more inert pathway for the analytes.[2][4] Columns such as the Rtx-Volatile Amine or CP-Volamine are designed with chemistries that not only provide this essential inertness but are also robust enough to withstand repeated injections of samples containing water.[3][21] Using a dedicated amine column is the single most effective step toward a successful direct analysis.

The Derivatization Decision

Derivatization is a chemical reaction used to convert an analyte into a product with properties more suitable for GC analysis.[22] For amines, this typically means converting the polar -NH group into a less polar, more volatile, and more thermally stable functional group.[23] This process fundamentally overcomes the challenges of basicity and polarity, often resulting in dramatically improved peak shape and sensitivity.[4]

Common Derivatization Strategies:

  • Acylation: Reagents like pentafluoropropionic anhydride (PFPA) react with primary and secondary amines to form stable, highly volatile fluoroacyl derivatives.[22] These derivatives are also excellent for electron capture detection (ECD) or negative chemical ionization (NCI) MS if enhanced sensitivity is needed.

  • Alkylation: Alkyl chloroformates, such as methyl chloroformate (MCF), are versatile reagents that react rapidly with amines to form carbamates, which exhibit excellent chromatographic behavior.[24]

The decision to derivatize involves a trade-off. While it significantly improves chromatography, it adds steps, time, and complexity to the sample preparation workflow and introduces potential sources of error or impurities.[22]

Workflow: The Derivatization Decision Tree

The following diagram illustrates the logical process for deciding whether a derivatization step is necessary.

Derivatization_Decision Start Start: Analyze Bicyclic Amine Impurity CheckColumn Is a specialized base-deactivated amine column available? Start->CheckColumn DirectAnalysis Attempt Direct Analysis (e.g., via Headspace) CheckColumn->DirectAnalysis Yes Derivatize Implement Derivatization Protocol (e.g., Acylation) CheckColumn->Derivatize No Evaluate Evaluate Peak Shape & Sensitivity DirectAnalysis->Evaluate Acceptable Results Meet Validation Criteria (ICH Q2) Evaluate->Acceptable Yes NotAcceptable Results Unacceptable (Tailing, Low S/N) Evaluate->NotAcceptable No End Final Validated Method Acceptable->End AnalyzeDeriv Analyze on Standard Column (e.g., 5% Phenyl) Derivatize->AnalyzeDeriv AnalyzeDeriv->Evaluate NotAcceptable->Derivatize

Caption: Decision workflow for employing derivatization in amine analysis.

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two robust approaches. Method validation must be performed according to ICH Q2(R1) guidelines to demonstrate that any chosen method is suitable for its intended purpose, covering specificity, linearity, accuracy, precision, and robustness.[25][26][27]

Protocol 1: Derivatization-Free Analysis via Static Headspace (SHS) GC-MS

This method prioritizes simplicity and is ideal when analyte concentrations are within the detection limits of the technique and a high-quality, base-deactivated column is available.

Experimental Workflow Diagram

SHS_Workflow cluster_prep Sample Preparation cluster_analysis SHS-GC-MS Analysis Prep1 Weigh Sample (e.g., 100 mg) Prep2 Add to 20 mL Headspace Vial Prep1->Prep2 Prep3 Add 5 mL Solvent (e.g., DMSO) Prep2->Prep3 Prep4 Seal Vial Prep3->Prep4 Ana1 Incubate Vial (e.g., 90°C for 20 min) Prep4->Ana1 Ana2 Inject Headspace (1 mL loop) Ana1->Ana2 Ana3 GC Separation Ana2->Ana3 Ana4 MS Detection Ana3->Ana4

Caption: Workflow for Static Headspace GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance or product into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling point, aprotic solvent such as dimethyl sulfoxide (DMSO).

    • Causality Note: Using a high-boiling solvent ensures it does not contribute significantly to the headspace pressure, maximizing the partial pressure of the analytes.

    • Immediately seal the vial with a PTFE/silicone septum and crimp cap.

  • Static Headspace Parameters:

    • Vial Incubation Temperature: 90 °C

    • Vial Incubation Time: 20 minutes

    • Loop Temperature: 100 °C

    • Transfer Line Temperature: 110 °C

    • Causality Note: These parameters must be optimized to ensure complete partitioning of the volatile amines into the headspace without causing thermal degradation of the sample.

  • GC-MS Conditions:

    • GC Column: Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm df) or equivalent base-deactivated column.[28]

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Inlet Temperature: 250 °C (Split ratio 10:1)

    • Oven Program: Initial 40 °C, hold for 4 min, then ramp at 25 °C/min to 250 °C, hold for 3 min.[28]

    • MS Transfer Line: 250 °C

    • Ion Source: 230 °C (Electron Ionization, 70 eV)

    • MS Mode: Scan m/z 35-350 for identification; use Selected Ion Monitoring (SIM) for quantification for enhanced sensitivity.

Protocol 2: Direct Injection GC-MS with Acylation Derivatization

This method is employed when direct analysis fails to provide adequate peak shape or sensitivity. It chemically modifies the amines to make them amenable to analysis on a standard GC column.

Methodology:

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 50 mg of the sample into a glass vial.

    • Dissolve in 1.0 mL of a suitable solvent (e.g., Ethyl Acetate).

    • Add 100 µL of a catalyst base (e.g., Pyridine) to neutralize the acidic by-product.

    • Add 200 µL of Pentafluoropropionic Anhydride (PFPA).

    • Causality Note: The base is critical to drive the reaction to completion by scavenging the pentafluoropropionic acid formed as a by-product.[22]

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • GC Column: Standard, non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm df).

    • Causality Note: Because the amines are derivatized, their polarity and basicity are masked, eliminating the need for a specialized base-deactivated column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 260 °C (Split ratio 10:1)

    • Oven Program: Initial 50 °C, hold for 2 min, then ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Parameters: (Same as Protocol 1). The mass spectra will now correspond to the PFP-derivatives, not the free amines.

Part 4: Performance Comparison and Data

A robust analytical method must be validated for key performance characteristics. The table below presents a typical comparison of expected performance data for the two protocols described.

ParameterProtocol 1 (SHS-GC-MS)Protocol 2 (Derivatization GC-MS)Justification
Specificity ExcellentExcellentMS detection provides high specificity for both methods.
Limit of Quantitation (LOQ) ~ 1-5 ppm~ 0.1-0.5 ppmDerivatization improves peak shape and transfer efficiency, enhancing sensitivity.
Linearity (R²) > 0.995> 0.998Sharper peaks from derivatization typically lead to better integration and improved linearity.
Precision (%RSD) < 10%< 5%Automated headspace provides good precision, but derivatization can reduce variability from active sites.
Robustness ModerateHighThe direct method is more susceptible to column degradation over time. Derivatization protects the column.
Throughput HighLowThe additional derivatization step significantly increases sample preparation time.

Conclusion

The selection of an appropriate GC-MS protocol for volatile bicyclic amine impurities is a balance between required sensitivity, sample complexity, and available instrumentation.

  • For routine quality control where sensitivity is not the primary concern, the Static Headspace GC-MS method using a dedicated base-deactivated column offers a rapid, robust, and sufficiently sensitive solution that minimizes sample preparation.

  • For trace-level analysis, method development, or when direct analysis yields poor chromatography, derivatization followed by direct injection GC-MS is the superior choice. While more labor-intensive, it provides exceptional sensitivity, precision, and chromatographic performance by fundamentally altering the analytes to be ideally suited for GC analysis.

Regardless of the chosen path, the method must be rigorously validated to ensure it is fit for purpose and provides data that is reliable, reproducible, and compliant with global regulatory standards.[26][27]

References

  • Gong, X., et al. (n.d.). Analytical solutions for challenges in headspace GC-MS analysis of volatile extractable and leachable compounds. Thermo Fisher Scientific.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products. Scientific guideline.
  • LabRulez GCMS. (2021, March 23). Analysis of Amines in GC.
  • International Council for Harmonisation. (2006, June 6). ICH Q3B(R2) Guideline: Impurities in New Drug Products.
  • Alfa Chemistry. (n.d.). Headspace GC-MS Analysis Services | VOC Detection & Residual Solvent Testing.
  • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products.
  • Liu, R. H., & Lin, W. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Bryan Research & Engineering, LLC. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 13).
  • LCGC International. (2024, November 12). High-Throughput Headspace Analysis of Volatile Impurities in Consumer Products Using Standard Additions.
  • Journal of Pharmaceutical Research International. (2024, December 13).
  • U.S. Food & Drug Administration (FDA). (n.d.).
  • PubMed. (2005, September 15). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
  • ResolveMass Laboratories Inc. (2026, February 7).
  • Fialkow, M., et al. (n.d.).
  • Arslan, S. (n.d.). Recent analytical approaches to the analysis of biogenic amines in food samples.
  • MDPI. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
  • Kataoka, H. (1996, May 10). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. (2024, May 3).
  • American Laboratory. (2011, February 1).
  • MDPI. (2021, March 19).
  • Pharmaeli. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • PerkinElmer. (n.d.). Method 8260C by Purge and Trap Gas Chromatography Mass Spectrometry using the Clarus SQ 8.
  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1).
  • Springer Nature Experiments. (n.d.).
  • ResearchGate. (2018, November 7).
  • Thermo Fisher Scientific. (n.d.). AN000305 – Analysis of Volatile Organic Compounds in drinking water using purge and trap coupled to single quadrupole GC-MS.
  • ResearchGate. (2018, October 25). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines.
  • MOST Wiedzy. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Technical Guide to Purge-and-Trap Gas Chromatography/Mass Spectrometry (GC/MS) Analysis.
  • LCGC International. (n.d.). Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry.
  • Agilent. (n.d.).
  • Restek. (n.d.).
  • LCGC International. (2025, December 12). High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors.
  • Agilent. (2011). Amines and ammonia Analysis of impurities in amine streams.

Sources

Comparative Guide: Crystal Structure Determination of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as the core for high-affinity ligands targeting nicotinic acetylcholine receptors (nAChRs) and serotonin (5-HT3) receptors. The specific derivative, 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane , introduces a lipophilic isopropyl group at the bridgehead nitrogen (N8), significantly altering the packing forces compared to its N-methyl or N-H analogs.

The Problem: The free base of this molecule is typically a viscous oil or a low-melting solid with high conformational freedom at the N-substituents, making single-crystal growth difficult. The Solution: Derivatization into crystalline salts.

This guide compares three distinct salt forms—Dihydrochloride , Picrate , and Fumarate —to determine the optimal pathway for high-resolution X-ray diffraction (XRD) studies.

Comparative Analysis: Salt Selection Matrix

The following comparison evaluates the three salt forms based on crystallizability, stability, and utility for structural refinement.

FeatureDihydrochloride (2HCl) Picrate Fumarate
Crystallization Method Vapor diffusion (MeOH/Et₂O)Slow evaporation (EtOH)Slow cooling (iPrOH)
Space Group Tendency Monoclinic (

) or Orthorhombic
Triclinic (

) or Monoclinic
Monoclinic (

)
Resolution Potential High (< 0.8 Å), but often disorderedVery High (< 0.7 Å) due to π-stackingGood (< 0.9 Å)
Hygroscopicity High (Often forms hydrates)LowLow to Moderate
Pharmaceutic Relevance High (Standard salt)None (Toxic/Explosive)High (FDA accepted)
Primary Interaction Ionic + H-bond (N-H...Cl)π-π Stacking + IonicH-bond Networks (N-H...O)
Expert Insight:
  • Choose Picrate if your primary goal is absolute structural confirmation of the skeleton. The bulky picrate anion acts as a "crystallization chaperone," using π-stacking to force the bicyclic amine into a rigid lattice.

  • Choose Fumarate if you are screening for a drug candidate solid form. It mimics a likely pharmaceutical formulation and captures the molecule in a biologically relevant hydrogen-bonding network.

  • Choose HCl only if you have strictly controlled humidity environments, as the tendency to form non-stoichiometric hydrates can complicate the refinement (disordered solvent models).

Experimental Protocols

A. Synthesis of the Salts[3][5]
1. Dihydrochloride Salt (2HCl)
  • Mechanism: Protonation of both N3 (secondary) and N8 (tertiary) amines.

  • Protocol:

    • Dissolve 1.0 mmol of free base oil in 2 mL anhydrous ethanol.

    • Cool to 0°C in an ice bath.

    • Dropwise add 2.2 eq. of 1.25 M HCl in ethanol (freshly prepared).

    • Stir for 30 mins. A white precipitate typically forms immediately.

    • Recrystallization: Dissolve the precipitate in minimal hot methanol. Place in a closed chamber with diethyl ether (vapor diffusion) at 4°C.

2. Picrate Salt
  • Mechanism: Formation of a 1:1 or 1:2 charge-transfer complex stabilized by stacking.

  • Protocol:

    • Dissolve 1.0 mmol free base in 5 mL ethanol.

    • Separately, dissolve 1.1 mmol picric acid in 5 mL ethanol (Caution: Picric acid is explosive when dry; handle as a slurry/solution).

    • Mix solutions warm (50°C).

    • Allow to cool slowly to room temperature (1°C/min ramp). Yellow needles form.

B. Crystallographic Workflow

The following diagram outlines the decision logic and workflow for determining the structure.

G Start Start: 8-iPr-3,8-diazabicyclo[3.2.1]octane (Oil) Screen Salt Screening Strategy Start->Screen HCl Pathway A: HCl Gas/Ether (Solubility Focus) Screen->HCl Pic Pathway B: Picric Acid (Rigidity Focus) Screen->Pic Fum Pathway C: Fumaric Acid (Pharma Focus) Screen->Fum Cryst_HCl Vapor Diffusion (MeOH -> Et2O) HCl->Cryst_HCl Cryst_Pic Slow Evaporation (EtOH) Pic->Cryst_Pic Cryst_Fum Slow Cooling (Isopropanol) Fum->Cryst_Fum XRD Single Crystal XRD (Mo-Kalpha or Cu-Kalpha) Cryst_HCl->XRD Cryst_Pic->XRD Cryst_Fum->XRD Result_HCl Result: Hygroscopic Needles Risk: Disordered Solvent XRD->Result_HCl Result_Pic Result: Yellow Prisms High Resolution / Stable XRD->Result_Pic Result_Fum Result: Block Crystals H-Bond Network XRD->Result_Fum

Figure 1: Decision workflow for salt selection and crystallization techniques. Color coding indicates distinct experimental pathways.

Structural Characterization Data[1][2][4][5][6][7][8][9][10][11]

When refining the structure, specific attention must be paid to the N8-Isopropyl conformation . In the [3.2.1] system, the bridgehead nitrogen (N8) can invert, but the isopropyl group will preferentially adopt an equatorial-like orientation to minimize 1,3-diaxial interactions with the C2/C4 protons.

Representative Crystallographic Parameters

Based on homologous diazabicyclo[3.2.1]octane structures (e.g., epibatidine analogs).

ParameterPicrate Salt (Typical) Dihydrochloride (Typical)
Crystal System MonoclinicOrthorhombic
Space Group


(if chiral resolution occurs)
Z 44
R-Factor (

)
~0.035 - 0.045~0.050 - 0.070 (due to solvent disorder)
Density (

)
~1.45 g/cm³~1.25 g/cm³
Key Structural Feature

-stacking between picrate and bicyclic framework stabilizes the lattice.
Chloride ions bridge N3-H and N8-H, often creating infinite H-bonded channels.
Critical Refinement Steps
  • Disorder Handling: The isopropyl group at N8 may show rotational disorder. Use PART commands in SHELXL to model split positions if ellipsoids are elongated.

  • Hydrogen Placement: N-H protons should be located in the difference Fourier map (rather than calculated geometrically) to confirm the protonation state (mono- vs. di-protonated).

  • Absolute Configuration: If synthesizing from a chiral pool or using chiral resolution, use the Flack parameter. For the picrate salt, the heavy oxygen/nitrogen content aids in anomalous scattering if Cu-radiation is used.

References

  • Barlocco, D., et al. (1998). "Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling." Journal of Medicinal Chemistry.

  • Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (General grounding for salt selection logic).

  • Lemmerer, M., et al. (2012). "Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate... the influence of solvent upon the stoichiometry." Acta Crystallographica Section C. (Analogous bicyclic amine salt behavior).

  • Gao, D., et al. (2012). "Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework." Chemistry – A European Journal.

Infrared (IR) Spectroscopy Fingerprints for Diazabicyclo Compounds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary

Diazabicyclo compounds—specifically DABCO (1,4-diazabicyclo[2.2.2]octane), DBN (1,5-diazabicyclo[4.3.0]non-5-ene), and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)—are ubiquitous scaffolds in drug development and catalysis. While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a superior, rapid method for monitoring protonation states, distinguishing amidine ring sizes, and validating reagent quality (free base vs. salt/carbonate) in real-time process environments.

This guide provides a definitive spectral comparison of these three scaffolds, focusing on the diagnostic C=N amidine stretch and Bohlmann bands , and outlines a self-validating ATR-FTIR protocol designed to mitigate the high hygroscopicity and CO₂ reactivity of these bases.

Structural & Vibrational Foundations

To interpret the IR fingerprints accurately, one must understand the underlying physical organic chemistry governing the vibrational modes of these bicyclic systems.

The Compounds[1][2]
  • DABCO: A highly symmetrical, saturated bicyclic tertiary amine. Its rigid cage structure enforces a specific orientation of the nitrogen lone pairs.

  • DBN & DBU: Bicyclic amidines. They possess a C=N double bond which is highly sensitive to ring strain and conjugation. DBN contains a strained 5-membered ring fused to a 6-membered ring, while DBU features a more flexible 7-membered ring fused to a 6-membered ring.

Mechanistic Differentiators in IR
  • Ring Strain (The Amidine Shift): The vibration frequency of the C=N bond is inversely proportional to ring size due to changes in orbital hybridization and bond angles. The 5-membered ring in DBN imposes higher strain, increasing the force constant (

    
    ) and shifting the C=N stretch to a higher wavenumber compared to the 7-membered ring in DBU.
    
  • Bohlmann Bands (Stereochemical Markers): In saturated amines like DABCO, C–H bonds antiperiplanar to a nitrogen lone pair undergo orbital overlap (

    
    ), weakening the C–H bond. This results in characteristic low-energy C–H stretching bands (2700–2800 cm⁻¹), known as Bohlmann bands. These are diagnostic for the free base form; protonation destroys the lone pair, eliminating these bands.
    

Comparative Fingerprint Analysis

The following table synthesizes the critical spectral features distinguishing these compounds.

Table 1: Diagnostic IR Bands for Diazabicyclo Scaffolds
FeatureDABCO (Saturated Amine)DBN (5,6-Bicyclic Amidine)DBU (6,7-Bicyclic Amidine)
Primary Functional Group Tertiary Amine (C–N)Amidine (C=N)Amidine (C=N)
Diagnostic Region (1500–1700 cm⁻¹) Silent (No C=N or C=O)Strong C=N stretch at ~1660–1690 cm⁻¹Strong C=N stretch at ~1635–1660 cm⁻¹
Bohlmann Bands (2700–2800 cm⁻¹) Distinct/Strong (Due to rigid antiperiplanar C-H)Weak/Absent (sp² character interferes)Weak/Absent
Fingerprint Region (<1400 cm⁻¹) C–N stretch ~1050–1350 cm⁻¹Ring skeletal modesRing skeletal modes
Effect of Protonation (Salt Formation) Loss of Bohlmann bands; Appearance of broad N–H⁺ (~2500–3000 cm⁻¹)Shift of C=N to ~1680+ cm⁻¹ (C=N⁺); Appearance of N–H⁺Shift of C=N to ~1650+ cm⁻¹ (C=N⁺); Appearance of N–H⁺

Technical Insight: The C=N stretch of DBN appears at a higher frequency (~30 cm⁻¹ shift) than DBU due to the higher strain of the 5-membered ring. This is the most reliable peak for distinguishing the two amidines without NMR.

Experimental Protocol: Self-Validating ATR-FTIR

These compounds are hygroscopic and reactive with atmospheric CO₂ (forming carbamates/carbonates). A standard open-air KBr pellet protocol will yield artifacts. The following Attenuated Total Reflectance (ATR) protocol minimizes exposure.

Materials & Setup
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 (Speed is critical to minimize moisture uptake).

  • Cleaning Solvent: Isopropanol (avoid acetone if analyzing primary amines, though acceptable here; isopropanol is safer for ZnSe).

Step-by-Step Workflow
  • Background Acquisition:

    • Clean crystal and ensure it is dry.

    • Acquire background spectrum (air). Validation: Ensure no peaks in 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (H₂O) regions are abnormally high.

  • Sample Loading (The "Speed" Step):

    • For Liquids (DBU/DBN): Place 1 drop (~10 µL) on the crystal center. Immediately cover with the ATR pressure clamp (even if no pressure is needed) to reduce air contact.

    • For Solids (DABCO): Place ~5 mg of solid. Apply high pressure to ensure contact. Note: DABCO sublimes; work quickly.

  • Data Acquisition:

    • Start scan immediately.

    • Real-time Validation: Watch the 1600–1700 cm⁻¹ region. If a new peak grows at ~1640–1670 cm⁻¹ (bicarbonate/carbamate) during scanning, the sample is degrading.

  • Post-Run Analysis:

    • Compare against the reference bands in Table 1.

    • Check for the "Water Artifact": A broad hump at 3300–3500 cm⁻¹ indicates the sample is wet (hydrate formation).

Diagram: Spectral Identification Logic

IR_Identification_Workflow Start Unknown Diazabicyclo Sample Check_1600 Check 1500-1700 cm⁻¹ Region Start->Check_1600 Has_CN_Double Strong Peak 1630-1690 cm⁻¹ (C=N Stretch) Check_1600->Has_CN_Double Yes No_CN_Double No Peaks >1600 cm⁻¹ (Saturated) Check_1600->No_CN_Double No Analyze_CN_Pos Analyze C=N Peak Position Has_CN_Double->Analyze_CN_Pos Check_Bohlmann Check 2700-2800 cm⁻¹ (Bohlmann Bands) No_CN_Double->Check_Bohlmann Result_DABCO Identify: DABCO (Free Base) (Confirm: C-N @ 1050-1350) Check_Bohlmann->Result_DABCO Bands Present Result_DABCO_Salt Identify: DABCO Salt/Hydrate (Loss of Bohlmann, Broad OH/NH) Check_Bohlmann->Result_DABCO_Salt Bands Absent + Broad 3000 region Result_DBN Identify: DBN (Peak ~1660-1690 cm⁻¹) High Ring Strain Analyze_CN_Pos->Result_DBN Higher Freq (1660-1690) Result_DBU Identify: DBU (Peak ~1635-1660 cm⁻¹) Lower Ring Strain Analyze_CN_Pos->Result_DBU Lower Freq (1635-1660)

Caption: Decision tree for identifying diazabicyclo compounds using IR spectral features. Note the bifurcation based on C=N presence and Bohlmann bands.

Case Study: Distinguishing Salts from Free Bases

In drug development, selecting the correct salt form is critical for solubility. IR is often more sensitive than NMR for detecting partial protonation in the solid state.

  • Scenario: You are converting DBU to DBU-Acetate.

  • Free Base Signal: Sharp C=N peak at ~1640 cm⁻¹.

  • Salt Signal: Upon protonation, the C=N bond gains single-bond character (resonance with the amidinium form), but the positive charge tightens the bond. Experimentally, the band often shifts to a higher wavenumber (1650–1660 cm⁻¹) or broadens significantly due to hydrogen bonding with the counterion.

  • Diagnostic: Look for the appearance of a broad "Amidinium N–H" stretch in the 3000–3200 cm⁻¹ region, which is absent in the free base.

References

  • Kovalenko, V. I., et al. "Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane (DABCO)." Journal of Molecular Structure, vol. 1028, 2012, pp. 134-140. Link

  • Wiberg, K. B., et al. "Bohlmann Bands in the Infrared Spectra of Diazabicyclo Compounds." Journal of Organic Chemistry, vol. 64, no. 17, 1999. (Contextual citation for Bohlmann band theory in bicyclic amines).
  • Specac Application Notes. "Interpreting Infrared Spectra: Amidine and Amine Functional Groups." Link

  • NIST Chemistry WebBook. "IR Spectrum of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)." Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Authoritative text on Ring Strain effects on C=N stretching frequencies).

Safety Operating Guide

Personal protective equipment for handling 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

[1]

Executive Hazard Analysis & Risk Profile

From the Desk of the Senior Application Scientist:

Handling 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane requires a departure from standard organic laboratory protocols.[1] Unlike simple aliphatic amines, this bicyclic diamine possesses a constrained nitrogen framework that increases its basicity and nucleophilicity.[1] In drug discovery—specifically for GPCR ligand synthesis where this scaffold is common—this reactivity is a feature, but in safety management, it is a primary hazard.[1]

The immediate risks are not merely "chemical burns."[1] The lipophilic isopropyl group facilitates rapid dermal absorption, while the bridged amine structure poses a high risk of respiratory sensitization and corneal opacity (irreversible eye damage) upon vapor exposure.

Core Hazard Classifications:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Acute Toxicity: Oral/Inhalation (Treat as highly toxic due to rapid mucosal absorption).[1]

  • Sensitization: Potential respiratory and skin sensitizer (characteristic of reactive diamines).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1] The following matrix is designed to prevent breakthrough , not just exposure.

PPE ComponentSpecificationScientific Rationale & Causality
Hand Protection (Splash) Nitrile (Double-gloved) Outer: min 0.11 mm (4-5 mil)Inner: Standard NitrileWhy: Thin nitrile degrades rapidly upon contact with concentrated organic bases.[1] Double gloving provides a "time-buffer" to doff immediately upon contamination.[1]
Hand Protection (Immersion) Laminate Film (Silver Shield/4H) Why: Cyclic amines can permeate nitrile in <15 minutes.[1] Laminate film offers >480 min breakthrough time for aggressive amines.[1] Mandatory for spill cleanup.[1]
Eye/Face Protection Chemical Goggles + Face Shield Why: Safety glasses are insufficient.[1] The vapor pressure of low-MW diamines allows migration around glasses.[1] Goggles seal the ocular cavity; the shield protects the neck/chin from corrosive splashes.
Respiratory Protection Fume Hood (Primary) Respirator (Secondary): Full-face w/ OV/P100 CartridgeWhy: Amine vapors are heavier than air and accumulate in the breathing zone.[1] If hood sash work is impossible, a full-face respirator is required to protect mucous membranes.[1]
Body Protection Tychem® C or F Apron (over lab coat)Why: Standard cotton lab coats absorb amines, holding the corrosive agent against the skin.[1] Chemically resistant aprons shed the liquid.[1]

Operational Workflow: The "Closed-Loop" Standard[1]

To maintain scientific integrity and safety, we utilize a Closed-Loop Transfer methodology.[1] This minimizes atmospheric exposure, preserving both the operator's health and the reagent's purity (amines are hygroscopic and react with atmospheric CO2).[1]

Phase A: Preparation & Weighing[1]
  • Engineering Control: All operations must occur inside a certified chemical fume hood.[1]

  • Taring: Tare the reaction vessel before adding the reagent to avoid transferring the open stock bottle to a balance outside the hood.

  • Static Control: Use an ionizing bar or anti-static gun.[1] Bicyclic amines can carry static charges, risking spark ignition of vapors.[1]

Phase B: Transfer Protocol (Liquid/Low-Melting Solid)

Avoid pouring.[1] Pouring generates aerosols.[1]

  • Cannula/Syringe Transfer:

    • For volumes < 20 mL: Use a glass syringe with a Luer-lock PTFE needle.[1]

    • For volumes > 20 mL: Use positive pressure cannula transfer (nitrogen balloon).[1]

  • The "Air-Gap" Technique: When drawing the reagent into a syringe, leave a small air gap at the tip before withdrawing from the bottle. This prevents the "last drop" from dripping onto the septum or gloves during transfer.

  • Immediate Quench: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood.[1] Immediately rinse contaminated needles/syringes in this solution to neutralize residual amine before disposal.[1]

Phase C: Spill Management

Do not use paper towels for neat amine spills.

  • Isolate: Evacuate the immediate area if the spill is >10 mL outside the hood.[1]

  • Neutralize: Apply a specialized amphoteric absorbent or a dry acid neutralizer (citric acid powder) to the spill.[1]

  • Collect: Once the pH is neutral (verify with litmus), sweep into a hazardous waste bag.

Visual Logic: Decision & Disposal Workflows[1]

Diagram 1: PPE Selection Decision Tree

This logic ensures you are never under-protected based on the operation scale.[1]

PPE_LogicStartSTART: Handling 8-Isopropyl-3,8-diazabicyclo[3.2.1]octaneStateCheckState of Matter?Start->StateCheckSolidSolid / Salt FormStateCheck->SolidLiquidLiquid / Free BaseStateCheck->LiquidPPE_Level1LEVEL 1 PPE:Nitrile Gloves (Double)Safety GlassesFume HoodSolid->PPE_Level1Low Dust RiskQuantCheckVolume / Mass?Liquid->QuantCheckSmallScale< 10 mL / 5gQuantCheck->SmallScaleLargeScale> 10 mL / 5gQuantCheck->LargeScalePPE_Level2LEVEL 2 PPE:Nitrile (Double) + Face ShieldFume Hood (Sash <18")ApronSmallScale->PPE_Level2Splash RiskPPE_Level3LEVEL 3 PPE:Laminate Gloves (Silver Shield)Full Face Respirator (if outside hood)Chem-Resistant SuitLargeScale->PPE_Level3Immersion/Vapor Risk

Caption: Decision matrix for selecting PPE based on physical state and quantity. Note the escalation to Laminate gloves for larger liquid volumes.

Diagram 2: Waste Disposal Classification

Correct segregation prevents dangerous exothermic reactions in the waste container.[1]

Waste_DisposalWasteChemical Waste(Reaction Mix or Excess)CheckPHCheck pHWaste->CheckPHAcidicAcidic (pH < 7)CheckPH->AcidicQuenched/SaltBasicBasic (pH > 8)CheckPH->BasicUnreacted AmineSegregationSegregate StreamAcidic->SegregationBasic->SegregationStreamAStream A: Organic Bases(Do NOT mix with Oxidizers)Segregation->StreamAContains Free AminesStreamBStream B: Neutral OrganicsSegregation->StreamBFully NeutralizedDisposalHigh-Temp Incineration(Nitrogen content requires NOx scrubbing)StreamA->DisposalStreamB->Disposal

Caption: Waste segregation logic. Bicyclic amines must be segregated from oxidizers and acids to prevent heat generation or toxic gas evolution.[1]

Disposal & Decontamination[1][2][3]

The "Solution A" Decontamination Protocol: For glassware and benchtop decontamination, water is often insufficient due to the oily nature of the isopropyl group.[1]

  • Preparation: Create a solution of 5% Citric Acid in Isopropanol.

  • Application: Wipe down surfaces or rinse glassware with this solution.[1] The acid converts the volatile free base into a non-volatile, water-soluble citrate salt.

  • Final Rinse: Follow with a soap and water wash.[1][2][3]

Waste Classification:

  • RCRA Code (USA): Likely D002 (Corrosive) if pH > 12.5.[1]

  • Stream: Segregate into "Organic Alkaline Waste." NEVER mix with nitric acid waste streams; this can form unstable nitrate salts or cause immediate fire.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4]

  • Thermo Fisher Scientific. (2023).[1] Safety Data Sheet: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol (Analog Proxy for Toxicity Data). [1]

  • Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Resistance Guide (8th Edition). (Reference for Nitrile vs. Amine breakthrough times).

  • PubChem. (2024).[1] Compound Summary: 3,8-Diazabicyclo[3.2.1]octane derivatives. National Library of Medicine.[1] [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.